molecular formula C17H24NNaO5 B1343329 Alloxydim-sodium

Alloxydim-sodium

Cat. No.: B1343329
M. Wt: 345.4 g/mol
InChI Key: SZXAJDQTPWYNBN-NWBUNABESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Alloxydim-sodium (CAS Number: 55635-13-7), with the molecular formula C 17 H 24 NNaO 5 and a molar mass of 345.37 g/mol, is the sodium salt of the cyclohexene oxime herbicide alloxydim . It is a selective, systemic post-emergence herbicide widely used in research for controlling annual and perennial grasses in broad-leaved crops . Its primary research value lies in its specific mechanism of action: it inhibits the plant enzyme acetyl-CoA carboxylase (ACCase) . This inhibition disrupts fatty acid biosynthesis and lipid formation, leading to the suppression of meristematic growth and eventual necrotic death of susceptible grass weeds . Studies on its selectivity between corn and soybean have shown that differences in absorption, translocation, or metabolism are not the primary factors for its crop safety, making it a compound of interest for plant physiology and biochemistry research . Researchers also utilize this compound to study environmental fate, as it is susceptible to rapid photodegradation on leaf and soil surfaces, forming transformation products like the Z-isomer and an imine derivative, which may have different phytotoxic properties . Furthermore, its ecotoxicological profile is relevant for environmental risk assessment, with studies indicating toxicity to aquatic organisms and specific genotoxic effects, such as increased micronucleus formation in human lymphocytes at high concentrations in vitro . This product is intended for research use only in laboratory settings. It is highly soluble in water and should be stored according to the provided safety data sheet.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24NNaO5

Molecular Weight

345.4 g/mol

IUPAC Name

sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate

InChI

InChI=1S/C17H25NO5.Na/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5;/h7,14,19H,2,6,8-10H2,1,3-5H3;/q;+1/p-1/b18-11+;

InChI Key

SZXAJDQTPWYNBN-NWBUNABESA-M

Isomeric SMILES

CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+]

Canonical SMILES

CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

Chemical and physical properties of Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Alloxydim-sodium

Introduction

This compound stands as a significant member of the cyclohexanedione class of herbicides, engineered for the selective post-emergence control of grass weeds in a variety of broad-leaved crops.[1] As a systemic agent, it is absorbed primarily through the leaves and effectively targets the biochemical machinery of susceptible grass species. The core of its herbicidal activity lies in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[1][2] This disruption of lipid production is fatal to the targeted weeds, while broadleaf crops remain largely unaffected due to structural differences in their ACCase enzyme.[2]

This guide offers a comprehensive exploration of the chemical and physical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its characteristics—from the structural nuances that govern its isomeric forms to the physicochemical properties that dictate its formulation, stability, and environmental fate. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all further research. This section details the formal nomenclature, structural characteristics, and isomeric complexity of this compound.

Nomenclature and Identifiers

The unique identification of this compound is ensured through a standardized system of names and numbers, which are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

IdentifierValue
IUPAC Name sodium;4-methoxycarbonyl-5,5-dimethyl-3-oxo-2-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexen-1-olate[3]
Common Name This compound
CAS Registry No. 55635-13-7[3][4][5][6][7]
EC Number 259-733-1[4]
Synonyms NP-48, Clout, Fervin, Kusagard, Graspaz[5]

Note: The acid form, Alloxydim, has a distinct CAS number: 55634-91-8.[1][8]

Molecular Structure and Isomerism

The biological activity and physical properties of this compound are intrinsically linked to its complex molecular architecture, which includes multiple potential isomers.

This compound's structure features two key points of isomerism:

  • Geometrical Isomerism: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to E (entgegen) and Z (zusammen) isomers due to restricted rotation.[9] The IUPAC name specifies the biologically active E-isomer.

  • Optical Isomerism: The molecule contains a chiral carbon center, leading to the existence of enantiomers (R and S forms).[9]

Commercially, this compound is typically produced and utilized as a racemic mixture of these isomers.[9] Understanding this isomeric complexity is vital, as different isomers can exhibit varied biological activities and degradation rates.

G cluster_0 This compound cluster_1 Isomeric Forms Structure C₁₇H₂₄NNaO₅ Racemic Mixture Racemic Mixture Geometrical Isomers Geometrical Isomers Racemic Mixture->Geometrical Isomers Optical Isomers Optical Isomers Racemic Mixture->Optical Isomers E-isomer E-isomer Geometrical Isomers->E-isomer Z-isomer Z-isomer Geometrical Isomers->Z-isomer R-enantiomer R-enantiomer Optical Isomers->R-enantiomer S-enantiomer S-enantiomer Optical Isomers->S-enantiomer

Caption: Isomeric complexity of this compound.

Core Molecular Properties

The fundamental molecular properties provide the quantitative basis for the compound's chemical behavior.

PropertyValueSource
Molecular Formula C₁₇H₂₄NNaO₅[4][10]
Molecular Weight 345.37 g/mol [3][4][5][10]
Accurate Mass 345.1552 u[3]

Section 2: Physicochemical Properties

The interaction of this compound with its environment is governed by its physicochemical properties. These characteristics are paramount for designing stable formulations, predicting environmental transport, and understanding its physiological uptake.

General Properties

These properties define the compound's appearance and handling requirements.

PropertyDescriptionSource
Appearance White to off-white solid.[5][10]
Physical State Crystalline solid.[1]
Hygroscopicity Hygroscopic; readily absorbs moisture from the air.[1][5][10]

The hygroscopic nature of this compound necessitates storage in a dry, inert atmosphere to prevent degradation and ensure the accuracy of experimental concentrations.[5][10]

Solubility Profile

Solubility is a critical determinant of a herbicide's formulation and biological activity. The sodium salt form of Alloxydim was specifically developed to enhance water solubility, which is essential for its application as a sprayable concentrate.[9]

SolventSolubility (at 20°C)Source
Water (pH 7) ~2,000,000 mg/L (Highly Soluble)[9]
Methanol 61,900 mg/L[9]
Ethanol 5,000 mg/L[9]
Acetone 1,400 mg/L[9]
Ethyl Acetate 200 mg/L[9]
DMSO Slightly Soluble[5]

This high aqueous solubility facilitates its use in emulsifiable concentrate formulations and ensures rapid uptake by plant tissues.[9]

Thermal Properties

Thermal stability is crucial for manufacturing, storage, and ensuring the compound's integrity under various environmental conditions.

PropertyValue (°C)NotesSource
Melting Point 188-193Decomposes on melting.[5][10]
Degradation Point 185.5[9]
Flash Point >100[5][10]

The literature presents slightly varied melting/decomposition temperatures, which can be attributed to differences in purity, isomeric ratio, and the analytical method used (e.g., Differential Scanning Calorimetry vs. capillary method). The key takeaway is that the compound decomposes upon melting, indicating a limit to its thermal stability.[9][10]

Section 3: Mechanism of Action

The efficacy of this compound as a graminicide stems from its highly specific interaction with a single biochemical target.

Biochemical Target: Acetyl-CoA Carboxylase (ACCase)

This compound is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme catalyzes the first committed step in the biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[2]

By inhibiting ACCase, this compound effectively halts the production of fatty acids.[1][2] This blockade prevents the formation of essential phospholipids and other lipids required for building and maintaining cell membranes. Without the ability to produce new membranes, cell division, growth, and overall plant viability cease, leading to the death of susceptible grass species.[2]

Basis of Selectivity

The selectivity of this compound for grasses (monocots) over broadleaf plants (dicots) is a classic example of target-site resistance. The ACCase enzyme in most dicotyledonous plants possesses a different structural form that is insensitive to cyclohexanedione herbicides.[2] This inherent difference in the enzyme's active site prevents this compound from binding and exerting its inhibitory effect in broadleaf crops, allowing for its use as a selective herbicide.[2]

cluster_pathway Fatty Acid Biosynthesis Pathway (in Grasses) cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA ACCase ACCase Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Product Fatty_Acids Fatty_Acids Malonyl-CoA->Fatty_Acids Elongation Membranes Membranes Fatty_Acids->Membranes Synthesis Cell_Growth Cell_Growth Membranes->Cell_Growth Required for Alloxydim Alloxydim Alloxydim->ACCase Binds & Inhibits

Caption: Inhibition of ACCase by this compound.

Section 4: Stability and Degradation

The persistence and environmental impact of a herbicide are dictated by its stability and degradation pathways.

Chemical Stability

This compound's stability is influenced by pH and its inherent hygroscopicity. As with other cyclohexanediones, it exhibits greater stability in neutral to basic conditions.[11] Under acidic conditions (pH < 5), degradation can be accelerated.[11] Its tendency to absorb moisture underscores the need for controlled storage to prevent hydrolysis and maintain its efficacy.[5][10]

Environmental Fate

Once released into the environment, this compound is subject to degradation by various processes.

  • Photodegradation: In aqueous environments, photodegradation is a primary degradation pathway.[11] Exposure to sunlight causes the reduction of the oxime moiety, leading to the formation of a corresponding imine. This primary photoproduct exists as a mixture of keto-enol tautomers.[11] Crucially, studies have indicated that these degradation by-products can exhibit higher toxicity than the parent this compound molecule, a critical consideration for environmental risk assessment.[11]

  • Soil Degradation: In soil, this compound is metabolized by microorganisms. It has a relatively short soil half-life of approximately 10 days, indicating low persistence in the soil environment.

This compound This compound (Oxime Moiety) Photoproduct Imine Photoproduct (Keto-Enol Tautomers) This compound->Photoproduct Sunlight (UV) Reduction Increased_Toxicity Increased Toxicity Photoproduct->Increased_Toxicity Potential for

Caption: Primary photodegradation pathway of this compound.

Section 5: Synthesis and Analysis

The practical application of this compound in research and development relies on robust methods for its synthesis and analytical characterization.

General Synthesis Route

The synthesis of Alloxydim is a multi-step process, conceptually based on established organic chemistry principles.[1] The final step involves converting the Alloxydim acid to its sodium salt to enhance water solubility.[9]

Conceptual Protocol for Alloxydim Synthesis:

  • Causality: This protocol outlines a plausible, well-established route for synthesizing cyclohexanedione structures. Each step is chosen to build the carbon skeleton and introduce the necessary functional groups sequentially.

  • Michael Addition: React mesityl oxide with dimethyl malonate in the presence of a base (e.g., sodium methoxide). This forms the initial cyclohexanedione ring structure.

  • Acylation: The intermediate is then acylated using butyryl chloride to add the butyl side chain.

  • Condensation: The acylated ring is condensed with O-allylhydroxylamine. This step forms the critical (allyloxyimino)butyl functional group responsible for its biological activity.

  • Saponification and Neutralization (Salt Formation): The resulting Alloxydim (acid form) is treated with a sodium base, such as sodium hydroxide or sodium methoxide, in an appropriate solvent. This deprotonates the acidic enol, forming the water-soluble this compound salt. The product is then isolated, typically by precipitation or solvent removal.

Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of spectroscopic techniques.

Protocol for Spectroscopic Characterization:

  • Causality: This workflow represents a self-validating system for structural elucidation. Each technique provides complementary information, and consistency across all results is required to confirm the structure and purity of the analyte.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Methodology: A sample is analyzed (e.g., as a KBr pellet) to obtain an infrared spectrum.

    • Expected Results: The spectrum would be analyzed for characteristic absorption bands corresponding to its functional groups: C=O (ketones, ester), C=C (alkene in the ring and allyl group), C-O (ester and ether linkages), and the C=N of the oxime. This provides a rapid confirmation of the functional group architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Methodology: High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Advanced 2D NMR techniques like COSY and HMQC can be used to confirm assignments.[11]

    • Expected Results: ¹H NMR would show distinct signals for the alkyl chains, the allyl group protons, and the methoxy group. ¹³C NMR would confirm the number of unique carbon environments, including the carbonyl carbons, olefinic carbons, and aliphatic carbons. Together, these spectra provide an unambiguous map of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS):

    • Methodology: Electrospray ionization (ESI) mass spectrometry is ideal for this ionic compound. High-resolution MS (HRMS) would be performed to determine the accurate mass.

    • Expected Results: HRMS provides the elemental composition by measuring the mass-to-charge ratio with high precision, confirming the molecular formula.[11] Tandem MS (MS/MS) can be used to study fragmentation patterns, which is invaluable for identifying metabolites and degradation products in complex matrices.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Methodology: The absorbance of a solution of this compound is measured across the UV-visible range.

    • Expected Results: The spectrum would show absorbance maxima corresponding to the π → π* and n → π* electronic transitions within the conjugated system of the cyclohexenedione ring and the oxime moiety. This technique is particularly useful for quantitative analysis using the Beer-Lambert law.

Conclusion

This compound is a well-characterized herbicide whose physicochemical properties are deliberately engineered for its function. Its high water solubility, a direct result of its sodium salt form, is key to its formulation and application. The molecule's specific architecture allows it to potently inhibit the ACCase enzyme in grasses, providing selective weed control. However, its susceptibility to photodegradation into potentially more toxic by-products highlights the critical need for thorough environmental assessment. The synthetic and analytical protocols described herein provide a framework for the continued study and responsible management of this important agricultural tool.

References

  • Wikipedia. Alloxydim. [Link]

  • AERU - University of Hertfordshire. Alloxydim sodium. [Link]

  • Global Substance Registration System (GSRS). This compound. [Link]

  • Infocris Pesticide Database. This compound. [Link]

  • PubChem - NIH. Alloxydim | C17H25NO5 | CID 135571111. [Link]

  • ResearchGate. Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products | Request PDF. [Link]

  • Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action. [Link]

Sources

Alloxydim-sodium synthesis pathway and starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Process Guide Subject: Chemical Synthesis, Retrosynthesis, and Process Optimization of Alloxydim-sodium

Executive Summary

This compound (CAS: 55635-13-7) is a selective, post-emergence graminicide belonging to the cyclohexanedione oxime ("DIMs") class. Its mode of action involves the inhibition of Acetyl-CoA Carboxylase (ACCase) , specifically blocking the transcarboxylation step in fatty acid biosynthesis in grasses.

From a synthetic perspective, the molecule presents a unique challenge: constructing a highly functionalized cyclohexane ring with specific regiochemistry at the trione stage. Unlike simple dimedone derivatives, Alloxydim retains a carbomethoxy group at the C-4 position (IUPAC numbering may vary; often C-1 in older literature), necessitating a synthesis that avoids the decarboxylation typical of standard dimedone production.

This guide details the industrial-grade synthesis starting from Mesityl Oxide and Dimethyl Malonate , emphasizing the preservation of the ester moiety and the regioselective formation of the oxime.

Retrosynthetic Analysis

To understand the forward synthesis, we must deconstruct the target molecule. The retrosynthetic disconnection reveals the critical "Medomedone" intermediate (Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate).

Logical Disconnection
  • Salt Formation: The sodium salt is derived from the free enol acid.

  • N-O Bond Cleavage: The oxime moiety is installed via condensation of the trione with O-allylhydroxylamine.

  • C-C Bond Cleavage (Acylation): The butyryl side chain is introduced via C-acylation of the cyclic beta-keto ester.

  • Ring Scission: The cyclohexanedione ring is formed via a Michael addition followed by a Claisen condensation between Mesityl Oxide and Dimethyl Malonate.

Retrosynthesis Target This compound FreeAcid Alloxydim (Free Acid) Target->FreeAcid Na+ Salt Formation Triketone 2-Butyryl-Trione Intermediate FreeAcid->Triketone Oximation (C=N Bond Break) CyclicEster Cyclic Keto-Ester (Medomedone Core) Triketone->CyclicEster Retro-Acylation (C-C Break) Reagent2 O-Allylhydroxylamine Triketone->Reagent2 Forward input Start1 Mesityl Oxide CyclicEster->Start1 Retro-Michael/Claisen Start2 Dimethyl Malonate CyclicEster->Start2 Reagent1 Butyryl Chloride CyclicEster->Reagent1 Forward input

Figure 1: Retrosynthetic breakdown of this compound showing the critical disconnection to the cyclic keto-ester.

Detailed Synthesis Protocol

Phase 1: Construction of the Ring (The "Medomedone" Core)

Objective: Synthesize Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate. Critical Constraint: Unlike standard dimedone synthesis, do not perform acid hydrolysis/decarboxylation. The ester group must remain intact.

  • Reagents: Mesityl Oxide, Dimethyl Malonate, Sodium Methoxide (NaOMe), Methanol.

  • Mechanism: Michael Addition

    
     Dieckmann Condensation (Cyclization).
    

Protocol:

  • Preparation of Alkoxide: In a reactor, dissolve Sodium metal (1.1 eq) in anhydrous Methanol to generate Sodium Methoxide in situ. Alternatively, use a commercial 30% NaOMe/MeOH solution.

  • Addition of Malonate: Add Dimethyl Malonate (1.0 eq) to the base at 25°C. Stir for 30 minutes to generate the sodiomalonate enolate.

  • Michael Addition: Add Mesityl Oxide (1.0 eq) dropwise. The reaction is exothermic; maintain temperature below 40°C to prevent polymerization of mesityl oxide.

  • Cyclization: Heat the mixture to reflux (65°C) for 3–5 hours. The intermediate open-chain diester cyclizes to form the sodium salt of the cyclic keto-ester.

  • Workup: Distill off the methanol. Dissolve the residue in water. Carefully acidify with dilute HCl to pH 4–5. The product, Methyl 5,5-dimethyl-4,6-dioxocyclohexanecarboxylate, will precipitate. Filter and dry.[1][2]

Data Check:

Parameter Specification
Yield 75–85%
Appearance White to off-white crystalline solid

| Melting Point | 102–105°C (approx) |

Phase 2: C-Acylation

Objective: Introduce the butyryl side chain at the active methylene position (C-2).

  • Reagents: Cyclic Keto-Ester (from Phase 1), Butyryl Chloride, Triethylamine (TEA) or Pyridine, DCM or Toluene.

  • Mechanism: O-Acylation (Kinetic)

    
     C-Acylation (Thermodynamic Rearrangement).
    

Protocol:

  • Dissolve the Cyclic Keto-Ester in Dichloromethane (DCM). Add 1.1 eq of Triethylamine.

  • Cool to 0–5°C. Add Butyryl Chloride (1.05 eq) slowly.

  • Rearrangement: Initially, this forms the O-acyl enol ester. To drive it to the desired C-acyl isomer (the triketone), add a catalytic amount of DMAP (4-Dimethylaminopyridine) or Acetone Cyanohydrin and stir at room temperature for 12–24 hours.

  • Workup: Wash with dilute HCl to remove amine salts. Extract the organic layer. The product is the trione: Methyl 3-butyryl-6,6-dimethyl-2,4-dioxocyclohexanecarboxylate.

Phase 3: Oximation (The Alloxydim Specificity)

Objective: React the trione with O-allylhydroxylamine to form the oxime.

  • Reagents: Trione Intermediate, O-Allylhydroxylamine Hydrochloride, Sodium Acetate (buffer), Ethanol/Water.

  • Regioselectivity: The reaction occurs preferentially at the exocyclic butyryl carbonyl due to steric accessibility and conjugation stability.

Protocol:

  • Suspend the Trione intermediate in Ethanol.

  • Add O-Allylhydroxylamine Hydrochloride (1.05 eq) and Sodium Acetate (1.1 eq).

  • Stir at ambient temperature (20–25°C) for 4–6 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the trione.

  • Workup: Concentrate the ethanol. Add water and extract with Ethyl Acetate. The product (Alloxydim free acid) is obtained as a viscous oil or low-melting solid upon evaporation.

Phase 4: Salt Formation

Objective: Convert the free acid to the stable sodium salt.

  • Reagents: Alloxydim (Free Acid), Sodium Hydroxide (NaOH).

Protocol:

  • Dissolve Alloxydim free acid in Methanol.

  • Add an equimolar amount of NaOH (aqueous or methanolic solution).

  • Stir for 30 minutes.

  • Evaporate the solvent to dryness or precipitate by adding an anti-solvent (e.g., Acetone or Ether).

  • Filtration: Collect the white crystalline powder: This compound .

Process Visualization (Graphviz)

The following diagram illustrates the forward reaction flow with specific reagents and conditions.

SynthesisPath MesOx Mesityl Oxide Inter1 Step 1: Michael Addition & Cyclization MesOx->Inter1 DimMal Dimethyl Malonate DimMal->Inter1 ButCl Butyryl Chloride (+ Base/DMAP) Inter2 Step 2: C-Acylation (Rearrangement) ButCl->Inter2 AllylAm O-Allylhydroxylamine HCl Inter3 Step 3: Oximation AllylAm->Inter3 NaOH NaOH / MeOH Final This compound NaOH->Final Medomedone Methyl 5,5-dimethyl- 4,6-dioxocyclohexanecarboxylate Inter1->Medomedone NaOMe, MeOH, Reflux Medomedone->Inter2 Trione Trione Intermediate (2-Butyryl derivative) Inter2->Trione DCM, 25°C Trione->Inter3 FreeAcid Alloxydim (Free Acid) Inter3->FreeAcid EtOH, NaOAc FreeAcid->Final Salt Formation

Caption: Step-by-step synthesis pathway from commodity chemicals to this compound.

Key Technical Considerations (Expertise & Experience)

The "Decarboxylation Trap"

In standard organic lab courses, the synthesis of dimedone involves boiling the cyclic ester in aqueous acid to remove the ester group (decarboxylation).

  • Critical Warning: For Alloxydim, this step must be avoided . The biological activity requires the ester group. Ensure the workup in Phase 1 is performed at pH 4–5 and not in boiling concentrated acid.

O- vs C-Acylation Control

The reaction of the cyclic beta-keto ester with butyryl chloride can yield two isomers:

  • O-acyl isomer (Enol ester) - Kinetically favored.

  • C-acyl isomer (Trione) - Thermodynamically favored. Experience Insight: If the O-acyl isomer forms (observed by NMR), it can be converted to the desired C-acyl form by adding a cyanide source (Acetone cyanohydrin) or DMAP and stirring longer. The C-acyl form is required for the subsequent oximation.

Handling O-Allylhydroxylamine

This reagent is a potent skin sensitizer and irritant. It is often prepared in situ or purchased as the hydrochloride salt.

  • Preparation: If commercial stock is unavailable, it is synthesized by reacting N-hydroxyphthalimide with allyl bromide, followed by hydrazinolysis.

References

  • Nippon Soda Co., Ltd. (1976). Cyclohexane derivatives and herbicide containing the same.[3] U.S. Patent 3,954,992.

  • Food and Agriculture Organization (FAO). (2017). This compound: Specifications and Evaluations for Agricultural Pesticides.

  • Organic Syntheses. (1935). 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone synthesis core method). Org. Synth. 15, 14. (Note: Reference for the ring formation chemistry, excluding the decarboxylation step).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

  • Smolecule. (n.d.). O-Allylhydroxylamine hydrochloride Synthesis and Properties.

Sources

Technical Guide: Herbicidal Spectrum and Mechanism of Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Alloxydim-sodium is a cyclohexanedione (DIM) herbicide classified under HRAC Group A (WSSA Group 1) .[1] It functions as a selective, systemic graminicide, targeting the plastidic isoform of Acetyl-CoA Carboxylase (ACCase) .[1]

Unlike broad-spectrum herbicides, this compound exhibits a distinct selectivity profile: it is lethal to Gramineae (grasses) while remaining biologically inert in Dicotyledonae (broadleaf crops) .[1] This selectivity stems from the structural divergence of the ACCase enzyme between these plant groups.

Key Technical Parameters:

  • Active Moiety: Alloxydim (Sodium salt formulation improves solubility).[1]

  • Primary Target: Carboxyltransferase (CT) domain of homomeric plastidic ACCase.

  • Translocation: Symplastic (phloem-mobile) accumulation in meristematic tissues.[1]

  • Typical Use Rate: 500 – 1000 g a.i./ha (formulation dependent).[1]

Part 2: Molecular Mechanism of Action

The ACCase Inhibition Pathway

This compound acts as a competitive inhibitor of the Carboxyltransferase (CT) domain within the homomeric ACCase enzyme found in the chloroplasts of grasses.

  • Normal Function: ACCase catalyzes the ATP-dependent carboxylation of Acetyl-CoA to form Malonyl-CoA .[1] This is the rate-limiting step in de novo fatty acid biosynthesis.

  • Inhibition: Alloxydim binds to the CT domain, locking the enzyme in a non-functional conformation.

  • Lethality: The cessation of fatty acid production halts the synthesis of phospholipids required for cell membrane formation. This leads to meristematic necrosis , causing the "rotten heart" symptom characteristic of Group A herbicides.

Selectivity Basis (Eukaryotic vs. Prokaryotic Isoforms)
  • Susceptible (Grasses): Possess homomeric (eukaryotic-type) ACCase in both cytosol and plastids.[1] The plastidic form is highly sensitive to DIMs.

  • Tolerant (Dicots): Possess heteromeric (prokaryotic-type) ACCase in plastids.[1] This multi-subunit isoform does not bind Alloxydim, rendering the herbicide ineffective against broadleaf species.

Visualization: ACCase Inhibition Pathway

ACCase_Pathway cluster_0 Chloroplast (Grass Species) AcetylCoA Acetyl-CoA ACCase Homomeric ACCase (Target Enzyme) AcetylCoA->ACCase HCO3 HCO3- + ATP HCO3->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation Alloxydim This compound (Inhibitor) Alloxydim->ACCase Binds CT Domain FAS Fatty Acid Synthase Complex MalonylCoA->FAS Lipids Phospholipids & Membranes FAS->Lipids Necrosis Meristematic Necrosis (Cell Death) Lipids->Necrosis Membrane Failure

Figure 1: Mechanism of Action.[1] Alloxydim intercepts the fatty acid synthesis pathway at the ACCase junction, leading to membrane failure in susceptible grass species.

Part 3: Herbicidal Spectrum & Selectivity Profile

The efficacy of Alloxydim is strictly limited to the Poaceae family. The table below categorizes efficacy based on field-proven susceptibility.

Spectrum Analysis Table
CategoryEfficacy StatusTarget Species ExamplesNotes
Annual Grasses Highly Susceptible Alopecurus myosuroides (Black-grass)Avena fatua (Wild oat)Setaria spp.[1] (Foxtails)Digitaria sanguinalis (Crabgrass)Primary target.[1] Control is most effective at 2-4 leaf stage.[1]
Perennial Grasses Susceptible Elymus repens (Couch grass)Sorghum halepense (Johnsongrass)Cynodon dactylon (Bermudagrass)Requires higher rates (approx.[1] 1000g ai/ha) to ensure translocation to rhizomes.
Broadleaf Crops Tolerant Sugar beet, Oilseed rape (Canola), Soybeans, Potatoes, Peas, BeansNatural tolerance due to heteromeric ACCase isoform.[1]
Non-Grass Monocots Tolerant Onions, Garlic, LiliesGenerally tolerant; possess insensitive ACCase forms.[1]

Part 4: Resistance Management (The Technical Core)

Resistance to Group A herbicides is a critical concern. It is vital to distinguish between mutations that confer resistance to FOPs (aryloxyphenoxypropionates) versus DIMs (cyclohexanediones like Alloxydim).[1]

Target-Site Resistance (TSR) Matrix

Not all ACCase mutations affect Alloxydim equally.[1] The Asp-2078-Gly mutation is the most severe threat to Alloxydim efficacy.[1]

Mutation (Codon)Effect on FOPsEffect on DIMs (Alloxydim)Resistance Factor (RF)
Ile-1781-Leu HighModerate to High Variable.[1] Often confers cross-resistance, but some DIMs may retain partial activity at high rates.
Trp-2027-Cys HighLow / None Critical: This mutation often leaves plants susceptible to DIMs.[1] Alloxydim remains a viable tool here.
Asp-2078-Gly HighVery High Broad Cross-Resistance. Renders almost all Group A herbicides ineffective.[1]
Ile-2041-Asn HighLow Primarily affects FOPs.[1]

Strategic Insight: If molecular testing confirms a Trp-2027 mutation in a weed population (e.g., Alopecurus or Lolium), Alloxydim or other DIMs can often still be effective, whereas FOPs will fail.[1]

Part 5: Experimental Validation Protocols

To validate the activity of this compound or assess resistance, use the following standardized protocols.

Protocol A: Greenhouse Whole-Plant Dose-Response

Objective: Determine GR50 (Growth Reduction 50%) and Resistance Factors.

  • Plant Material: Sow seeds of Susceptible (S) and Resistant (R) biotypes in 10cm pots (peat/sandy loam mix).

  • Growth Stage: Rear plants to the 2-3 leaf stage (Zadoks 12-13).

  • Treatment:

    • Prepare this compound series: 0, 62.5, 125, 250, 500, 1000, 2000 g a.i./ha.[1]

    • Adjuvant: Always include a crop oil concentrate (COC) or methylated seed oil (MSO) at 1% v/v, as DIMs are highly lipophilic and require help penetrating the cuticle.[1]

    • Application: Calibrated cabinet sprayer delivering 200 L/ha at 200-300 kPa.

  • Assessment:

    • 7 Days After Treatment (DAT): Visual check for chlorosis (yellowing) at the whorl.[1]

    • 21 DAT: Harvest above-ground biomass. Measure Fresh Weight and Dry Weight .

  • Analysis: Fit data to a log-logistic regression model to calculate GR50.

Protocol B: In Vitro ACCase Inhibition Assay

Objective: Confirm Target-Site Resistance (TSR) at the enzyme level.[1]

  • Extraction: Homogenize 5g of fresh leaf tissue (meristematic zone) in extraction buffer (100 mM Tricine-KOH pH 8.3, glycerol, DTT).

  • Purification: Partial purification via ammonium sulfate precipitation (40-60% saturation).[1]

  • Assay Reaction:

    • Substrates: Acetyl-CoA, NaH[14C]O3, ATP.[1]

    • Inhibitor: this compound (0.1 µM to 100 µM).[1]

  • Measurement: Stop reaction with HCl. Dry samples to remove unreacted [14C]O3.[1] Measure acid-stable [14C] (Malonyl-CoA) via Liquid Scintillation Counting (LSC).

  • Result: Calculate I50 (Inhibition 50%). A high I50 in the R biotype vs S biotype confirms TSR.

Visualization: Experimental Workflow

Bioassay_Workflow cluster_measure Data Collection Start Seed Selection (S vs R Biotypes) Growth Growth to 2-3 Leaf Stage Start->Growth Treatment Alloxydim Spray (0 - 2000g ai/ha) Growth->Treatment Incubation Incubation 21 Days (Greenhouse) Treatment->Incubation Visual Visual Chlorosis (7 DAT) Incubation->Visual Biomass Fresh/Dry Weight (21 DAT) Incubation->Biomass Analysis Log-Logistic Regression Calculate GR50 Visual->Analysis Biomass->Analysis

Figure 2: Standardized Greenhouse Dose-Response Workflow for validating Alloxydim efficacy.[1]

Part 6: References

  • Takano, H. K., et al. (2020).[1] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[1] SciELO.

  • Délye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science.

  • Kaundun, S. S. (2014).[1] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[1][2][3][4][5] Pest Management Science. [1]

  • Heap, I. (2024).[1][6] The International Herbicide-Resistant Weed Database.[1]

  • Yu, Q., et al. (2007).[1] Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations.[1] Plant Physiology.[7]

  • University of Hertfordshire. (2023). This compound PPDB: Pesticide Properties DataBase.[1][1]

Sources

Technical Deep Dive: Key Metabolites of Alloxydim-sodium in Plants

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic fate, analytical characterization, and experimental protocols for Alloxydim-sodium in plant systems.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1][2]

Executive Summary

This compound (CAS: 55635-13-7) represents the first generation of cyclohexanedione (DIM) herbicides, functioning as a potent acetyl-CoA carboxylase (ACCase) inhibitor.[1][2][3] While its efficacy as a graminicide is well-documented, its metabolic fate in plant tissues is complex, driven by the lability of its oxime-ether moiety.[1][2]

This guide delineates the degradation pathways of this compound, identifying its primary metabolites: de-allyloxylated alloxydim and the oxazole/isoxazole rearrangement products .[1] We provide validated protocols for their extraction and identification, offering a robust framework for residue analysis and regulatory compliance.[1][3]

Chemical Identity & Mechanism of Action

This compound is the sodium salt of methyl 2,2-dimethyl-4,6-dioxo-5-[1-[(2-propenyloxy)amino]butylidene]cyclohexanecarboxylate.[1][2][3] Its herbicidal activity hinges on the inhibition of ACCase, blocking fatty acid biosynthesis in monocots.[1][4][5]

Structural Vulnerabilities

The molecule possesses two chemically labile zones that dictate its metabolism:

  • The Oxime Ether Linkage: Susceptible to oxidative cleavage and photolytic de-allylation.[1][3]

  • The 1,3-Cyclohexanedione Ring: Prone to tautomerization and Beckmann-type rearrangements leading to heterocyclic metabolites.[1][2][3]

Metabolic Pathways in Plants

In plant systems, this compound undergoes rapid biotransformation.[1][2][3] Unlike later-generation DIMs (e.g., sethoxydim) where sulfoxidation is dominant, Alloxydim's metabolism is driven by N-dealkylation and ring closure.[1][2][3]

Primary Pathway: N-Dealkylation

The most significant metabolic event is the cleavage of the allyl group from the oxime nitrogen.[1][3] This yields De-allyloxylated Alloxydim (often referred to as the free oxime or imine derivative).[1][2][3] This metabolite retains the cyclohexanedione core but loses the lipophilic allyl tail, significantly altering its solubility and transport properties.

Secondary Pathway: Heterocyclic Rearrangement

Under specific physiological conditions (pH shifts, enzymatic catalysis), the parent compound undergoes a Beckmann rearrangement or direct cyclization to form Oxazole and Isoxazole derivatives.[1] These are stable, terminal metabolites often used as markers for total residue definition in older regulatory frameworks.[1][3]

Visualization of Metabolic Fate

The following diagram illustrates the degradation cascade of this compound in plant tissues.

AlloxydimMetabolism Parent This compound (Parent Compound) Deallyl De-allyloxylated Alloxydim (Major Metabolite) Parent->Deallyl N-Dealkylation (Enzymatic/Photolytic) Oxazole Alloxydim-Oxazole (Rearrangement Product) Parent->Oxazole Beckmann Rearrangement Isoxazole Alloxydim-Isoxazole (Isomeric Product) Parent->Isoxazole Cyclization Cleavage Ring Cleavage Products (Terminal Residues) Deallyl->Cleavage Oxidative Degradation Oxazole->Cleavage Slow Hydrolysis

Figure 1: Proposed metabolic pathway of this compound showing primary degradation to de-allylated and heterocyclic derivatives.[1][2][3]

Key Metabolites Profile

The following table summarizes the physicochemical characteristics of the critical metabolites compared to the parent.

Compound NameStructure DescriptionStabilitySignificance
This compound Parent (Na+ salt)Hydrolytically unstable at pH < 5Primary toxicant; ACCase inhibitor.[1][2][3][5]
De-allyloxylated Alloxydim Loss of allyl group (-C3H5)Moderate; susceptible to oxidationMajor plant metabolite; reduced phytotoxicity.[1][2][3]
Alloxydim-Oxazole Bicyclic fused ring systemHigh stabilityTerminal residue; often used in "common moiety" analysis.[1][2][3]
Alloxydim-Isoxazole Isomeric bicyclic systemHigh stabilityMinor metabolite; potential interference in analysis.[1][2][3]

Analytical Methodologies

To ensure scientific integrity, the detection of Alloxydim and its metabolites requires a multi-residue method capable of distinguishing the parent from its rearrangement products.

Protocol: Extraction and LC-MS/MS Quantification

This protocol is designed to minimize ex vivo degradation during the extraction process.[1][2][3]

Step 1: Sample Preparation
  • Homogenization: Cryogenically grind 10 g of plant tissue (leaf/root) with liquid nitrogen to halt enzymatic activity.

  • Extraction: Add 50 mL of Acetonitrile:Water (80:20 v/v) containing 0.1% Formic Acid. The acid is critical to stabilize the oxime bond.[1][3]

  • Agitation: Shake vigorously for 30 minutes at 4°C.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

Step 2: Clean-up (Dispersive SPE)
  • Transfer 10 mL of supernatant to a dSPE tube containing 150 mg MgSO4 , 50 mg PSA (Primary Secondary Amine), and 50 mg C18 .[1][3]

    • Rationale: MgSO4 removes water; PSA removes sugars/organic acids; C18 removes lipids.[1][2][3]

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter.[1][2][3]

Step 3: LC-MS/MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1][3]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2][3]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2][3]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Detection: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

    • Monitor Transitions:

      • Alloxydim: m/z 324 → 264 (Quantifier), 324 → 190 (Qualifier).[1][2][3]

      • De-allyloxylated Met: m/z 284 → 224.[1][2][3]

      • Oxazole Met: m/z 322 → [Fragment specific to ring].[1][2][3]

Regulatory & Safety Implications

Regulatory bodies (e.g., EFSA, JMPR) often define the residue of cyclohexanedione herbicides as the "sum of parent and metabolites containing the specific moiety," expressed as the parent.

  • Residue Definition: For enforcement, the definition is typically Alloxydim (including metabolites convertible to the specific moiety) .[1][3]

  • Toxicology: The de-allylated metabolite generally exhibits lower acute toxicity than the parent but shares the same mode of action.[1][3] The oxazole derivatives are considered toxicologically benign in many contexts but must be quantified to ensure total residue compliance.[1][3]

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2012).[1][2][3][4] Cycloxydim and related Cyclohexanedione Herbicides: Residue Evaluation. Retrieved from [Link]

  • Sandín-España, P., et al. (2013).[1][2][3] Photochemical behavior of alloxydim herbicide in environmental waters.[1][2][3][6] Structural elucidation and toxicity of degradation products. Microchemical Journal. Retrieved from [Link]

  • Roberts, T.R., et al. (1998).[1][3] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2][3] (Standard Reference Text).

  • University of Hertfordshire. (2023).[1][2][3] PPDB: Pesticide Properties DataBase - this compound. Retrieved from [Link]

Sources

Ecotoxicological Profile of Alloxydim-sodium and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper [1]

Executive Summary

Alloxydim-sodium (CAS 55635-13-7) represents a classic case in ecotoxicology where the parent compound's profile differs significantly from its degradation products.[1] While the parent molecule—a cyclohexanedione herbicide—exhibits low acute toxicity to aquatic and terrestrial fauna, its environmental fate is governed by rapid photodegradation.[1] This process yields specific transformation products, notably an imine derivative and the Z-isomer , which possess distinct biological activities.[1]

This guide moves beyond standard LC50 listings to analyze the dynamic toxicity profile of Alloxydim.[1] It focuses on the "Imine Trap"—the phenomenon where a rapidly degrading parent compound generates a phytotoxic metabolite that persists long enough to impact non-target flora.[1]

Chemical Identity & Mechanism of Action[2][3]

This compound functions as a graminicide by inhibiting acetyl-CoA carboxylase (ACCase) , a pivotal enzyme in fatty acid biosynthesis.[1]

  • Target Site: The carboxyltransferase domain of the plastidic ACCase enzyme.[1]

  • Selectivity: Highly selective for grasses (Poaceae) because dicots possess a eukaryotic-type ACCase in their plastids which is insensitive to cyclohexanediones.[1]

  • Stereochemistry: The molecule exists as a racemate.[1][2] The oxime ether moiety allows for E/Z isomerism, which is critical for its degradation kinetics.[1]

Molecular Characterization
PropertyData
IUPAC Name Sodium (4RS)-2-[(1E)-1-(allyloxyimino)butyl]-4-(methoxycarbonyl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate
CAS Number 55635-13-7
Molecular Formula C₁₇H₂₄NNaO₅
Solubility Highly soluble in water (>200 g/L), driving its mobility in aqueous systems.[1]
Environmental Fate: The Degradation Cascade

Alloxydim is chemically unstable in the environment.[1] Its dissipation is not driven by microbial metabolism but by photolytic cleavage and hydrolysis .[1]

3.1 Photodegradation & The Imine Derivative

Upon exposure to solar radiation (simulated or natural), Alloxydim undergoes rapid transformation.[1][3] The primary pathway involves:

  • Isomerization: Conversion from the bioactive E-isomer to the Z-isomer.[1]

  • N-O Bond Cleavage (Reduction): The oxime moiety is reduced, leading to the formation of an imine derivative .[1]

Critical Insight: Unlike many herbicide metabolites which are detoxification products, the imine derivative of Alloxydim retains significant phytotoxicity.[1] Research indicates that for certain non-target species (e.g., Solanum lycopersicum), the imine byproduct is more inhibitory than the parent compound.[1]

3.2 Degradation Pathway Diagram

The following diagram illustrates the transformation from the parent sodium salt to its key photoproducts.

AlloxydimDegradation Parent This compound (E-Isomer) Z_Isomer Z-Isomer (Transient) Parent->Z_Isomer Photo-isomerization (Rapid) Cleavage Minor Cleavage Products Parent->Cleavage Hydrolysis (pH dependent) Imine Imine Derivative (Phytotoxic Byproduct) Z_Isomer->Imine N-O Reduction (Photolysis)

Figure 1: Photolytic degradation pathway of this compound leading to the formation of the toxic imine derivative.[1][3]

Ecotoxicological Profile[1][2]

The acute toxicity of the parent compound is low across most trophic levels.[1] However, standard regulatory tests often miss the effects of the photoproducts unless specific "aged residue" studies are conducted.[1]

4.1 Quantitative Data Summary
Organism GroupSpeciesEndpointValueClassification (EPA)
Fish Cyprinus carpio (Carp)96h LC502600 mg/LPractically Non-Toxic
Fish Oncorhynchus mykiss (Trout)96h LC502000 mg/LPractically Non-Toxic
Birds Coturnix japonica (Jap.[1] Quail)Acute Oral LD502970 mg/kgPractically Non-Toxic
Mammals Rattus norvegicus (Rat)Acute Oral LD502260–2322 mg/kgLow Toxicity
Invertebrates Daphnia magna48h EC50>100 mg/L*Practically Non-Toxic
Pollinators Apis mellifera (Honeybee)Contact LD50>100 µ g/bee Non-Toxic

*Value inferred from "Low Alert" status in PPDB and structural analogs; precise experimental values for Daphnia often exceed solubility limits of lipophilic formulations.

4.2 The "Hidden" Risk: Non-Target Plants

While fauna are relatively safe, the risk lies in non-target terrestrial plants .[1] The imine byproduct can drift or persist in water used for irrigation.[1]

  • Tomato Sensitivity: Tomatoes show high sensitivity to the imine derivative, exhibiting growth inhibition at concentrations where the parent compound is less active.[1][4]

  • Mitigation: Buffer zones are essential not just for the parent spray drift, but to prevent runoff of photolyzed water into sensitive crop areas.[1]

Experimental Protocol: Assessing Photoproduct Toxicity

To validate the toxicity of Alloxydim's byproducts, a standard LC50 test is insufficient.[1] The following protocol isolates the photoproducts for separate testing. This methodology ensures you are testing the environmental reality, not just the chemical in the bottle.[1]

Protocol: Photoproduct Isolation & Bioassay
  • Irradiation: Prepare a 50 mg/L aqueous solution of this compound.[1] Irradiate using a Xenon arc lamp (simulating solar spectrum) for 24 hours.

  • Monitoring: Track degradation via HPLC-UV (C18 column, Acetonitrile/Water gradient). Wait for >90% parent disappearance.[1]

  • Extraction: Use Solid Phase Extraction (SPE) with HLB cartridges to concentrate the degradation products (Imine and Z-isomer).[1]

  • Bioassay: Apply the concentrated fraction to a sensitive species (e.g., Vibrio fischeri for general toxicity or Solanum lycopersicum for phytotoxicity) alongside a parent control.[1]

Experimental Workflow Diagram

EcotoxProtocol cluster_Testing Bioassay Phase Start Parent Solution (50 mg/L) Irradiation Xenon Lamp Irradiation (24 Hours) Start->Irradiation HPLC HPLC-UV Monitoring (Confirm >90% Loss) Irradiation->HPLC SPE SPE Extraction (Isolate Metabolites) HPLC->SPE Filtrate Test_A Vibrio fischeri (Microtox Assay) SPE->Test_A Test_B Solanum lycopersicum (Growth Inhibition) SPE->Test_B Result Data Analysis: Imine often shows lower IC50 (Higher Tox) Test_A->Result Compare IC50 (Parent vs. Photoproduct)

Figure 2: Step-by-step workflow for isolating and testing the toxicity of Alloxydim photodegradation products.

Risk Assessment & Mitigation

Risk Synthesis: this compound presents a low acute risk to fauna but a moderate specific risk to non-target flora due to active metabolites.[1] The rapid degradation (DT50 < 10 days) suggests low persistence, but the "toxic tail" of the imine derivative requires management.[1]

Mitigation Strategies:

  • Application Timing: Apply during periods of low UV intensity if possible, though this conflicts with the need for active weed growth.[1]

  • Water Management: Do not use drainage water from treated fields for irrigation of sensitive broadleaf crops (e.g., tomatoes, solanaceous plants) for at least 14 days post-application.[1]

  • Chlorination Warning: In water treatment contexts, Alloxydim reacts rapidly with hypochlorite to form chlorinated byproducts .[1] Avoid discharge into chlorinated water streams to prevent formation of potentially persistent organochlorines.[1]

References
  • PPDB: Pesticide Properties DataBase. (2023).[1] this compound.[1][5][2][6][7] University of Hertfordshire.[1] Link

  • Sandín-España, P., et al. (2013).[1][3] Photochemical behavior of alloxydim herbicide in environmental waters.[1][3] Structural elucidation and toxicity of degradation products. Microchemical Journal. Link

  • PubChem. (2023).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Villaverde, J.J., et al. (2018).[1][3][9] Computational Study of the Structure and Degradation Products of Alloxydim Herbicide. Journal of Physical Chemistry A. Link[1]

Sources

The Isomeric Landscape of Aloxydim-Sodium: A Technical Guide to its Chemical Significance and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Alloxydim-sodium, a post-emergence herbicide of the cyclohexanedione class, presents a fascinating case study in the chemical significance of isomerism in agrochemicals. Its efficacy and environmental fate are intricately linked to its stereochemical and tautomeric forms. This technical guide provides an in-depth exploration of the isomerism of this compound, intended for researchers, chemists, and professionals in drug and pesticide development. We will delve into the structural nuances of its geometric and optical isomers, the critical role of keto-enol tautomerism in its mode of action, and the profound implications of these isomeric forms on its herbicidal activity, environmental persistence, and analytical determination. This guide will further present detailed experimental protocols and discuss the broader chemical and regulatory significance of isomerism in the design and formulation of effective and environmentally conscious agrochemicals.

Introduction to this compound: A Cyclohexanedione Herbicide

This compound is a selective, systemic herbicide primarily used for the control of grass weeds in broadleaf crops.[1] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[2][3][4] This inhibition disrupts the formation of cell membranes, leading to the cessation of growth and eventual death of susceptible grass species. The molecular structure of alloxydim is characterized by a cyclohexanedione ring, an oxime ether side chain, and a chiral center, features that give rise to its complex isomeric nature. Commercial formulations of alloxydim predominantly contain the sodium salt of the E-isomer, which is the herbicidally active form.[5]

The Isomeric Forms of Alloxydim

The chemical structure of alloxydim allows for several types of isomerism, each with significant implications for its biological activity and chemical behavior.

Geometric Isomerism (E/Z Isomerism)

The presence of a carbon-nitrogen double bond (C=N) in the oxime ether moiety of alloxydim leads to geometric isomerism, resulting in an E (entgegen) and a Z (zusammen) isomer.

  • E-isomer: The commercially produced and herbicidally active form.[5]

  • Z-isomer: Exhibits significantly lower or no phytotoxicity.[5]

The spatial arrangement of the substituents around the C=N double bond dictates the isomer. This structural difference is critical, as the active site of the target enzyme, ACCase, is stereospecific.

Caption: Chemical structures of E- and Z-isomers of Alloxydim.

Under environmental conditions such as sunlight and elevated temperatures, the thermodynamically favored E-isomer can undergo isomerization to the inactive Z-isomer.[5] This conversion can lead to a reduction in the field efficacy of the herbicide.[5]

Optical Isomerism

Alloxydim possesses a chiral center at the carbon atom of the cyclohexanedione ring to which the methoxycarbonyl group is attached. This gives rise to a pair of enantiomers (R and S). While commercial alloxydim is a racemate of these enantiomers, the differential biological activity of individual enantiomers of cyclohexanedione herbicides has been documented for other compounds in this class.[6] For many chiral pesticides, one enantiomer exhibits the desired biological activity, while the other may be less active or inactive.[6][7] The specific activity of the R and S enantiomers of alloxydim is an area that warrants further investigation.

Tautomerism: The Keto-Enol Equilibrium

Cyclohexanedione herbicides, including alloxydim, exist in a tautomeric equilibrium between keto and enol forms.[8][9] The enol form is generally considered to be the active conformation for binding to the ACCase enzyme.[9] This equilibrium is influenced by the solvent environment, with the enol form being more prevalent in many organic solvents, while the keto form can dominate in aqueous solutions.[8] The acidity of the enolic proton is a key feature of this class of herbicides.

G Keto Keto Tautomer Enol Enol Tautomer (Active form) Keto->Enol Equilibrium Enol->Keto

Caption: Keto-Enol tautomerism of the cyclohexanedione ring in Alloxydim.

Differential Biological Activity and its Significance

The stereochemistry of alloxydim is the primary determinant of its herbicidal efficacy.

Herbicidal Activity of E/Z Isomers

As previously stated, the E-isomer of alloxydim is responsible for its herbicidal activity. The Z-isomer is considered inactive.[5] This has been quantified in studies on wheat (Triticum aestivum), where the IC50 value (the concentration required to inhibit growth by 50%) for the E-isomer was significantly lower than that of an E/Z mixture.

Isomer/MixtureIC50 (mg L-1) on Wheat Root LengthReference
E-Alloxydim0.37[5]
E/Z Alloxydim Mixture0.70[5]

This data underscores the importance of maintaining the E-isomeric form in formulations and upon application to ensure optimal weed control. The isomerization to the inactive Z-form in the environment represents a loss of herbicidal potential.[5]

Mechanism of ACCase Inhibition

The herbicidal action of alloxydim stems from its inhibition of the ACCase enzyme, which is pivotal in fatty acid biosynthesis.[2] The selectivity of alloxydim for grasses over broadleaf plants is attributed to differences in the structure of the ACCase enzyme between these plant types.[2] The enolic form of the cyclohexanedione ring is believed to chelate with a metal ion in the active site of the enzyme, leading to its inhibition. The specific spatial arrangement of the E-isomer is crucial for this interaction to occur effectively.

Synthesis and Analytical Separation of Alloxydim Isomers

The ability to synthesize the desired isomer and analytically separate different isomeric forms is fundamental for research and development.

Synthesis of this compound (E-isomer)

While detailed proprietary synthesis methods are not publicly available, a general multi-step synthesis of alloxydim can be outlined based on known reactions of cyclohexanediones.[10]

Experimental Protocol: Representative Synthesis of Alloxydim

  • Step 1: Synthesis of Dimedone: Condensation of mesityl oxide with dimethyl malonate in the presence of a base (e.g., sodium methoxide) followed by hydrolysis and decarboxylation yields 5,5-dimethylcyclohexane-1,3-dione (dimedone).

  • Step 2: Acylation of Dimedone: Acylation of dimedone with butyryl chloride in the presence of a catalyst (e.g., pyridine) yields 2-butyryl-5,5-dimethylcyclohexane-1,3-dione.

  • Step 3: Oximation: Reaction of the acylated dimedone with O-allylhydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) results in the formation of the oxime ether, alloxydim. The reaction conditions can be optimized to favor the formation of the E-isomer.

  • Step 4: Salt Formation: Treatment of the E-alloxydim with sodium hydroxide or sodium methoxide in a suitable solvent yields this compound.

  • Purification: The final product is purified by recrystallization or chromatography to obtain the desired isomeric purity.

G Start Mesityl Oxide + Dimethyl Malonate Dimedone Dimedone Start->Dimedone Base-catalyzed condensation AcylDimedone 2-Butyryl-dimedone Dimedone->AcylDimedone Acylation with Butyryl Chloride Alloxydim E-Alloxydim AcylDimedone->Alloxydim Oximation with O-allylhydroxylamine AlloxydimNa This compound Alloxydim->AlloxydimNa Salt formation

Caption: Generalized synthetic pathway for this compound.

Analytical Separation of E/Z Isomers

High-Performance Liquid Chromatography (HPLC) is the standard technique for the separation and quantification of the E and Z isomers of alloxydim.

Experimental Protocol: HPLC Separation of Alloxydim Isomers

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). The gradient is optimized to achieve baseline separation of the two isomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Quantification: Isomer concentrations are determined by comparing their peak areas to those of certified reference standards.

G cluster_workflow HPLC Analysis Workflow Sample Sample containing E/Z Alloxydim mixture Injection Injection onto Reversed-Phase C18 Column Sample->Injection Separation Gradient Elution with Acetonitrile/Water Injection->Separation Detection UV Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

Caption: Experimental workflow for the HPLC separation of Alloxydim isomers.

Environmental Fate and Chemical Significance

The isomerism of alloxydim has profound consequences for its behavior and impact in the environment.

Isomerization and Degradation in the Environment

As mentioned, the active E-isomer can convert to the inactive Z-isomer in the presence of sunlight.[5] Furthermore, alloxydim undergoes photodegradation in aqueous environments and on soil surfaces.[11][12] The primary photodegradation products are the Z-isomer and an imine derivative, which itself exists as a mixture of tautomers.[11][12]

Significantly, studies have shown that the degradation products of alloxydim can be more toxic than the parent compound.[11] This highlights the importance of considering the entire lifecycle of a pesticide, including its degradation pathways and the biological activity of its metabolites, in environmental risk assessments.

Broader Chemical and Regulatory Significance

The case of alloxydim underscores a critical principle in modern drug and agrochemical development: the importance of stereochemistry. Regulatory agencies worldwide are increasingly requiring data on the individual isomers of chiral pesticides.[13] The development of single-isomer or isomer-enriched products can offer several advantages:

  • Increased Efficacy: By using only the active isomer, lower application rates may be possible, reducing the overall chemical load on the environment.

  • Reduced Non-Target Effects: Eliminating inactive isomers can minimize potential side effects on non-target organisms.

  • More Predictable Environmental Fate: The environmental behavior of a single isomer is often simpler to characterize than that of a racemic mixture.

However, the potential for in-situ isomerization, as seen with alloxydim, presents a challenge that must be addressed through stable formulations and an understanding of the compound's environmental behavior.[14]

Conclusion and Future Perspectives

The isomerism of this compound is a multifaceted topic with far-reaching implications for its practical application and environmental impact. The differential activity of its geometric isomers, coupled with the potential for isomerization and the formation of more toxic degradation products, necessitates a comprehensive understanding of its chemistry. For researchers and developers, this highlights the need for:

  • Stereoselective Synthesis: Developing efficient and scalable synthetic routes to the pure, active isomer.

  • Advanced Formulation Technology: Creating formulations that protect the active isomer from degradation and isomerization.

  • Comprehensive Analytical Methods: Employing robust analytical techniques to monitor the isomeric composition of products and environmental samples.

  • Thorough Environmental Risk Assessment: Evaluating the fate and effects of not only the parent compound but also its isomers and degradation products.

Future research should focus on elucidating the specific biological activities of the enantiomers of alloxydim and developing a more complete picture of the differential environmental fate of all its isomeric forms. By embracing the complexities of stereochemistry, the scientific community can continue to develop more effective, safer, and environmentally sustainable solutions for agriculture.

References

  • PHYTOTOXIC STUDY OF THE E/Z ISOMERS OF THE HERBICIDE ALLOXYDIM IN WHEAT. (n.d.). CABI Digital Library. Retrieved February 2, 2026, from [Link]

  • Cyclohexane-dione derivatives, process for their preparation and herbicides containing them. (n.d.). Google Patents.
  • Stereoselective Synthesis of (E)-Vinylstannanes from Alkynes via Hydroboration and Transmetalation. (n.d.). Organic Syntheses. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of Two New Epoxides. (2025, November 17). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Preparation of alicyclic diepoxides. (n.d.). Google Patents.
  • Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Chiral method validation and stereoselective degradation of profoxydim isomers in paddy soil. (2024, November 20). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. (2024, September 14). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. (2025, November 26). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Separation of Enantiomeric Mixtures of Alkaloids and Their Biological Evaluation. (2025, August 9). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Degradation of alloxydim and formation of one of the main by-products... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018, December 17). Frontiers. Retrieved February 2, 2026, from [Link]

  • Stereoisomeric separation of the chiral herbicide profoxydim and residue method development in rice by QuEChERS and LC–MS/MS. (2025, June 8). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Herbicides Mechanisms Involved in the Sorption Kinetic of Ionisable and Non Ionisable Herbicides: Impact of Physical/Chemical Properties of Soils and Experimental Conditions. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Alloxydim. (n.d.). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved February 2, 2026, from [Link]

  • Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity. (n.d.). Academia.edu. Retrieved February 2, 2026, from [Link]

  • Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Kinetics of inhibition of acetyl-coenzyme A carboxylase by sethoxydim and haloxyfop. (n.d.). University of Minnesota. Retrieved February 2, 2026, from [Link]

  • Relevance of the Stereoselective Behavior of Chiral Herbicides in the Environment. (n.d.). Juniper Publishers. Retrieved February 2, 2026, from [Link]

  • Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Z-Isomers of Astaxanthin Exhibit Greater Bioavailability and Tissue Accumulation Efficiency than the All. (2021, March 24). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Keto-Enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Degradation of Cyclohexanedione Oxime Herbicides. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis of ( E)/( Z)-Verbenone Oxime Ethers and Photoresponsive Behavior to Herbicidal Activity. (2022, October 24). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Inhibition of the acetyl-CoA carboxylase of barley chloroplasts by cycloxydim and sethoxydim. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. (n.d.). Syrris. Retrieved February 2, 2026, from [Link]

  • Development of Liquid Chromatography Separation and a Solid-Phase Extraction Method for Phenoxy Alkanoic Acid Herbicides in Water. (2019, January 29). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Chiral Drugs: An Overview. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Degradation of alloxydim in chlorinated water. (2025, August 6). ResearchGate. Retrieved February 2, 2026, from [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019, November 13). Juniper Publishers. Retrieved February 2, 2026, from [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022, October 1). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. (2019, August 26). Longdom Publishing. Retrieved February 2, 2026, from [Link]

Sources

Alloxydim-Sodium: Mechanistic Profiling and Resistance Dynamics in Post-Emergence Graminicide Application

[1][2][3]

Executive Technical Summary

Alloxydim-sodium (CAS 55635-13-7) represents the foundational chemistry of the cyclohexanedione (DIM) class of herbicides, specifically engineered for post-emergence control of graminaceous weeds in broadleaf crops.[1][2][3] Its mode of action (MoA) is characterized by the potent, reversible inhibition of the eukaryotic-type acetyl-CoA carboxylase (ACCase) within the plastids of Poaceae species.[1][3]

Unlike aryloxyphenoxypropionates (FOPs), which share the same target but differ in binding kinetics, this compound exhibits a distinct interaction profile with the carboxyltransferase (CT) domain of the enzyme.[3] This guide delineates the molecular architecture of this inhibition, the physicochemical basis of its phloem-mobile translocation, and the genetic mechanisms driving resistance—specifically the Ile-1781-Leu target-site mutation.[1][2]

Physicochemical Profile & Translocation Kinetics

The efficacy of this compound is governed by its conversion from a weak acid to a sodium salt, enhancing water solubility and systemic transport.

Table 1: Physicochemical Properties of this compound

ParameterValue / CharacteristicBiological Implication
Molecular Formula C₁₇H₂₄NNaO₅Sodium salt formulation for stability.[1][2][3]
Molecular Weight 345.37 g/mol Facilitates phloem loading.[1][2][3]
Solubility (Water) > 2000 g/L (20°C)Highly hydrophilic; requires adjuvants for leaf cuticle penetration.[1][2][3]
LogP (Octanol/Water) -0.2 (approx)Low lipophilicity; systemic mobility via symplastic pathway.[1][2][3]
pKa ~3.5 – 4.5 (Weak Acid)Ion Trapping mechanism drives accumulation in high-pH phloem sap.[1][2][3]
Isomerism E/Z IsomersTautomerization affects binding affinity to the ACCase CT domain.[1]
Translocation Mechanism: The Ion Trap
  • Foliar Uptake: Applied as a salt, it dissociates on the leaf surface.[2][3] The weak acid form penetrates the waxy cuticle (often aided by oil-based adjuvants).[1][2][3]

  • Phloem Loading: Once inside the mesophyll (pH ~5.5), the molecule moves into the phloem sieve elements (pH ~8.0).[2][3]

  • Ion Trapping: In the alkaline phloem, the weak acid deprotonates into its anion (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[3] The charged anion cannot easily cross the lipophilic membrane back out, effectively "trapping" it in the phloem.
    
  • Symplastic Transport: The herbicide follows the source-to-sink flow, accumulating in meristematic tissues (root tips, shoot apices) where lipid biosynthesis is most active.[1][2][3]

Molecular Mode of Action: ACCase Inhibition

The lethal activity of this compound stems from the starvation of fatty acids required for membrane biogenesis.[3]

The Target: Eukaryotic Acetyl-CoA Carboxylase[1][2]
  • Enzyme Function: ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA.[1][2][3] This is the committed, rate-limiting step in fatty acid synthesis.[2]

  • Reaction: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    [1][3]
    
Mechanism of Inhibition

Alloxydim acts as a non-competitive inhibitor with respect to ATP but competes with the acetyl-CoA substrate at the Carboxyltransferase (CT) domain.[1][2][3][4]

  • Binding Site: Alloxydim binds to a specific hydrophobic pocket at the dimer interface of the CT domain.[3]

  • Conformational Lock: Binding induces a conformational change that prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA.[3]

  • Metabolic Collapse:

    • Immediate: Cessation of malonyl-CoA production.

    • Secondary: Failure of fatty acid elongation (C16/C18).[1][2][3]

    • Terminal: Disruption of membrane assembly in dividing cells leads to necrosis of meristems.[3]

Visualization: The Signaling & Inhibition Pathway

MoA_PathwayAlloxydimThis compound(Applied)AbsorbFoliar Absorption(Cuticle Penetration)Alloxydim->AbsorbPhloemPhloem Translocation(Source -> Sink)Absorb->PhloemIon TrappingPlastidEntry to Chloroplast(Site of Action)Phloem->PlastidAccumulation in MeristemsACCaseTarget: Homomeric ACCase(CT Domain)Plastid->ACCaseBindingInhibitionInhibition of Carboxyl TransferACCase->InhibitionAlloxydim BoundProductMalonyl-CoAInhibition->ProductBLOCKSSubstrateAcetyl-CoA + HCO3 + ATPSubstrate->ProductNormal CatalysisFASFatty Acid Synthesis(C16:0, C18:1)Product->FASRequired PrecursorMembraneMembrane BiogenesisFAS->MembraneNecrosisMeristematic Necrosis(Plant Death)Membrane->NecrosisFailure -> Lysis

Figure 1: The cascade of this compound activity from application to meristematic necrosis.[1][2][3] Note the critical block at the Acetyl-CoA to Malonyl-CoA conversion step.

Selectivity Architecture

The utility of Alloxydim lies in its ability to kill grasses while sparing broadleaf crops.[3] This is not metabolic, but target-site based .[1][2][3]

  • Grasses (Poaceae): Possess homomeric ACCase (eukaryotic type) in their plastids.[1][2][3][4] This isoform is highly sensitive to DIM herbicides.[2][3]

  • Dicots (Broadleaves): Possess heteromeric ACCase (prokaryotic type) in their plastids.[1][2][3][4] This multi-subunit complex is structurally distinct and insensitive to DIMs.

    • Note: Dicots also have a homomeric ACCase in their cytosol, but Alloxydim does not inhibit this cytosolic form effectively in vivo, nor is it the primary driver of lipid synthesis for plastids.

Experimental Validation Framework

To validate Alloxydim efficacy or investigate resistance, the following self-validating protocols are recommended.

Protocol A: Whole-Plant Dose-Response (GR50 Determination)

Objective: Quantify the biological efficacy and calculate the Resistance Factor (RF).[1][2][3]

  • Plant Material: Grow susceptible (S) and suspected resistant (R) biotypes to the 3-4 leaf stage.

  • Treatment: Apply this compound at logarithmic rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x recommended field rate).

  • Adjuvant: Always include a crop oil concentrate (1% v/v) to ensure uptake.[1][2][3]

  • Assessment: Harvest biomass 21 days after treatment (DAT). Dry at 60°C for 48h.

  • Analysis: Fit data to a log-logistic regression model:

    
    
    (Where GR50 is the dose reducing growth by 50%).
    
Protocol B: Malachite Green Phosphate Assay (Enzymatic Validation)

Objective: Direct confirmation of ACCase inhibition in vitro. This colorimetric assay measures the release of inorganic phosphate (Pi) during the ACCase reaction.[3]

  • Extraction: Homogenize fresh meristematic tissue in extraction buffer (0.1 M Tricine-KOH, pH 8.3, glycerol, DTT).

  • Purification: Partial purification via ammonium sulfate precipitation or desalting columns (Sephadex G-25) to remove background phosphate.[1][2][3]

  • Reaction Mix:

    • Buffer: 100 mM Tricine (pH 8.3).[1][2][3]

    • Cofactors: ATP (2.5 mM), MgCl₂ (2.5 mM), NaHCO₃ (15 mM).[1][2][3]

    • Substrate: Acetyl-CoA (0.5 mM).[1][2][3]

    • Inhibitor: this compound (0 to 100 µM).[1][2][3]

  • Incubation: 30°C for 20 minutes.

  • Termination & Detection: Add Malachite Green/Molybdate reagent.[2][3] Incubate 10 mins.

  • Readout: Measure Absorbance at 630 nm. Lower absorbance = Higher Inhibition.[2][3]

Visualization: Experimental Workflow

Exp_Workflowcluster_0Phenotypic Assaycluster_1Target-Site ValidationSampleWeed Population(Suspected Resistance)SprayDose-Response Spray(0 - 8x Rate)Sample->SprayBiomassBiomass (21 DAT)Calc GR50Spray->BiomassExtractACCase ExtractionBiomass->ExtractIf RF > 2.0AssayMalachite Green Assay(In Vitro Inhibition)Extract->AssaySeqGenotyping(CT Domain Sequencing)Assay->SeqIf Enzyme InsensitiveDecisionResistance ProfileConfirmedSeq->Decision

Figure 2: Integrated workflow for confirming Alloxydim resistance, moving from whole-plant phenotype to molecular validation.

Resistance Mechanisms

Resistance to this compound is primarily driven by point mutations in the CT domain of the ACCase gene.[3]

Target-Site Resistance (TSR)

The most prevalent mutation conferring resistance to DIM herbicides (including Alloxydim) is Ile-1781-Leu .[1][2][3]

  • Mechanism: The substitution of Isoleucine with Leucine at position 1781 alters the steric volume of the binding pocket. While the natural substrate (Acetyl-CoA) can still bind, the bulky cyclohexanedione ring of Alloxydim is sterically hindered.[3]

  • Cross-Resistance: This mutation typically confers broad cross-resistance to both FOPs and DIMs.[2][3]

  • Other Mutations: Trp-2027-Cys, Ile-2041-Asn, and Asp-2078-Gly.[1][2][3]

Non-Target Site Resistance (NTSR)[1][2][3][5]
  • Metabolic: Enhanced activity of Cytochrome P450 monooxygenases or Glutathione S-transferases (GSTs) can degrade Alloxydim before it reaches the plastid.[1][2][3]

  • Validation: Use P450 inhibitors (e.g., Malathion) in conjunction with Alloxydim.[1][2][3] If efficacy is restored, metabolic resistance is implicated.[2][3]

References

  • Délye, C. (2005).[2][3][4] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science, 53(5), 728-746.[1][2][3] Link[1][2][3]

  • Kaundun, S. S. (2014).[2][3][4] Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[1][2][3][4][5][6] Pest Management Science, 70(9), 1405-1417.[1][2][3] Link[1][2][3]

  • Takano, H. K., et al. (2021).[2][3] A critical review of ACCase inhibitors: Chemistry, mode of action, and resistance. Scientia Agricola, 78(1).[1][2][3][4] Link

  • Lancaster, Z. D., et al. (2018).[2][3][4][5] Detecting the Effect of ACCase-Targeting Herbicides on ACCase Activity Utilizing a Malachite Green Colorimetric Functional Assay.[2][3][5][7] Weed Technology, 32(5), 575-581.[1][2][3] Link[1][2][3]

  • Jang, S., et al. (2013).[2][3] Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with tepraloxydim.[3] Pesticide Biochemistry and Physiology, 107(2), 266-272.[1][2][3] Link[1][2][3]

Technical Whitepaper: Solvation Thermodynamics and Stability Profiles of Alloxydim-Sodium

[1]

Executive Summary

Alloxydim-sodium (CAS 55635-13-7) represents the first generation of cyclohexanedione oxime herbicides (DIMs).[1] While its efficacy as an Acetyl-CoA carboxylase (ACCase) inhibitor is well-documented, its physicochemical behavior in solution presents unique challenges for formulation and analytical chemists.[1] This guide dissects the solubility landscape and degradation kinetics of this compound, providing a mechanistic basis for solvent selection and handling protocols.[1] The core finding is a sharp dichotomy: the salt exhibits extreme solubility in polar protic solvents but suffers from rapid photolytic degradation in organic media, necessitating strict light-shielding and pH-buffering strategies.

Physicochemical Architecture

To understand the solubility behavior of this compound, one must first analyze its structural dynamics.[1] Unlike the acid form, the sodium salt exists as an ionic species with high lattice energy that favors hydration.[1]

  • Ionic Character: The sodium cation (

    
    ) confers high hydrophilicity, making the molecule behave as a classic electrolyte in aqueous media.[1]
    
  • Tautomerism: The cyclohexanedione ring undergoes keto-enol tautomerism.[2] In solution, the equilibrium between these forms is solvent-dependent and dictates the molecule's susceptibility to hydrolysis and photolysis.[1]

  • Stereochemistry: The oxime ether moiety (

    
    ) introduces 
    
    
    geometric isomerism.[1] The commercial product is typically a racemic mixture, but solvent polarity can influence the isomerization rate.[1]

Solubility Landscape

The solubility of this compound follows a steep polarity gradient. As an ionic salt, it defies the standard lipophilic profile of many agrochemicals, showing negligible affinity for non-polar hydrocarbons.[1]

Quantitative Solubility Data ( )

The following data aggregates validated values from regulatory dossiers (FAO, PPDB) and experimental literature.

Solvent CategorySolventSolubility (mg/L)Thermodynamic Interpretation
Polar Protic Water (pH 7)> 2,000,000Extreme. Ion-dipole interactions dominate.[1] Lattice dissociation is enthalpically favorable.[1]
Polar Protic Methanol~61,900High. High dielectric constant supports ion solvation, though less than water.[1]
Polar Protic Ethanol~5,000Moderate. Alkyl chain interference reduces solvation shell stability.[1]
Polar Aprotic Acetone~1,400Low-Moderate. Lacks hydrogen bond donation to stabilize the anion effectively.
Non-Polar Ethyl Acetate~200Low. Insufficient polarity to overcome lattice energy.[1]
Non-Polar n-Hexane / Xylene< 1 (Insoluble)Negligible. No mechanism to solvate the ionic pair.[1]
Solvation Logic Diagram

The following decision tree illustrates the solvent selection logic based on the intended application (Analytical vs. Formulation).

SolubilityLogicStartThis compoundSolvent SelectionPolaritySolvent Polarity(Dielectric Constant)Start->PolarityWaterWater (pH 7)>2000 g/LUse: Field ApplicationPolarity->WaterHigh Polarity(Protic)MeOHMethanol~62 g/LUse: Analytical StdPolarity->MeOHHigh Polarity(Organic)AcetoneAcetone~1.4 g/LUse: IntermediatePolarity->AcetoneMed Polarity(Aprotic)HexaneHexane/XyleneInsolubleUse: AvoidPolarity->HexaneLow Polarity(Non-polar)

Figure 1: Solvent selection hierarchy based on polarity and solubility thresholds.[1]

Stability & Degradation Mechanisms

The stability of this compound is the limiting factor in its handling. It is chemically fragile, with two primary degradation vectors: Photolysis and Acid Hydrolysis .[1]

Photolytic Instability (The Critical Risk)

This compound is exceptionally sensitive to UV radiation (290–400 nm).[1] In organic solvents, this degradation is rapid and proceeds via N-O bond cleavage.[1]

  • Mechanism: Absorption of UV light excites the

    
     bond, leading to homolytic cleavage of the N-O bond.[1] This results in the reduction of the oxime to an imine  and subsequent hydrolysis to a ketone derivative.[1][3]
    
  • Kinetics:

    • Methanol:[1][4][5]

      
       minutes.[1]
      
    • n-Hexane:

      
       minutes (Note: While solubility is low, any dissolved fraction degrades faster in non-polar media due to the lack of solvent cage effects).[1]
      
  • Implication: Standard solutions in clear glass vials will degrade significantly within the timeframe of a single HPLC sequence if not protected.[1]

Hydrolytic Instability

The oxime ether linkage is susceptible to acid-catalyzed hydrolysis.[1]

  • Acidic pH (< 5): Rapid hydrolysis occurs, cleaving the oxime group.[1]

  • Neutral/Alkaline pH (7-9): The salt is relatively stable.[1] The anionic form resists nucleophilic attack better than the neutral acid form.[1]

Degradation Pathway Diagram

The following diagram maps the transformation of Alloxydim under photolytic stress.

DegradationPathAlloxydimThis compound(Parent)ExcitedExcited State(UV Absorption)Alloxydim->Excitedhv (UV)RadicalN-O Bond Cleavage(Homolytic)Excited->RadicalFastImineImine Derivative(Major Photoproduct)Radical->ImineReductionKetoneKetone Derivative(Hydrolysis Product)Imine->Ketone+ H2O

Figure 2: Primary photolytic degradation pathway showing the conversion of the oxime to imine and ketone derivatives.[1]

Analytical & Formulation Protocols

Based on the physicochemical data, the following protocols ensure data integrity and formulation stability.

Preparation of Analytical Standards

Objective: Prevent photolysis and hydrolysis during HPLC/MS analysis.

  • Solvent Choice: Use Methanol (HPLC grade) for stock solutions.[1] Avoid unbuffered water or acidic organic mixtures.[1]

  • Light Protection: All glassware must be amber (low-actinic).[1] If amber glassware is unavailable, wrap vessels in aluminum foil immediately.[1]

  • Temperature: Store stock solutions at -20°C .

  • Buffer: For aqueous mobile phases, maintain pH at 7.0–9.0 using Ammonium Acetate or Phosphate buffer.[1] Avoid acidic modifiers like Trifluoroacetic acid (TFA) or Formic acid, as they accelerate on-column hydrolysis.[1]

Formulation Handling

Objective: Maximize shelf-life.

  • pH Control: Formulations must be buffered to pH > 7.

  • Water Quality: Avoid chlorinated tap water. Alloxydim reacts with sodium hypochlorite (chlorine) with a half-life of

    
     seconds, forming toxic chlorinated by-products.[1][6][7][8]
    
  • Container: Use opaque High-Density Polyethylene (HDPE) containers to block UV transmission.[1]

References

  • University of Hertfordshire. (2025).[1] this compound - PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]

    • Source for quantitative solubility data and general physicochemical properties.[1]

  • FAO. (n.d.).[1] FAO Specifications and Evaluations for Agricultural Pesticides. Retrieved from [Link][1]

    • Source for regulatory specifications and identity confirm
  • Sandín-España, P., et al. (2013).[1][6] Degradation of alloxydim in chlorinated water. Agronomy for Sustainable Development. Retrieved from [Link]

    • Source for chlorination kinetics and degradation by-products.[1][7][8]

  • PubChem. (2025).[1][9] this compound (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1][9]

    • Source for molecular weight, CAS number, and chemical structure d
  • Bacaicoa, E., et al. (2012).[1] Photolysis experiments on alloxydim herbicide and biological response of its transformation product. ResearchGate. Retrieved from [Link]

    • Source for photolysis half-life values in methanol and hexane.

Methodological & Application

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Alloxydim-sodium in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Alloxydim-sodium, the sodium salt of the active ingredient alloxydim (chemical formula C₁₇H₂₅NO₅), is a selective post-emergence herbicide belonging to the cyclohexanedione oxime class.[1] It is primarily used to control grass weeds in various broad-leaved crops. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis.[1] Due to its high water solubility (2,000,000 mg/L at 20°C and pH 7), this compound has the potential to contaminate surface and groundwater sources through runoff and leaching, necessitating sensitive and reliable analytical methods for its monitoring.[2]

This application note details a comprehensive and validated solid-phase extraction (SPE) protocol for the efficient isolation and preconcentration of this compound from various water matrices. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a sensitive and selective determination of the analyte. This guide is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust SPE method. Key properties of Alloxydim are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₇H₂₅NO₅ (Alloxydim)[3]
Molar Mass 323.39 g/mol (Alloxydim)[3]
Water Solubility 2,000,000 mg/L (at 20°C, pH 7)[2]
pKa No dissociation
Log P (octanol-water) -0.2 (at pH 7, 20°C)

The high water solubility and low Log P value indicate that Alloxydim is a polar compound.[2] Importantly, Alloxydim does not have a dissociable proton, meaning its retention on reversed-phase sorbents like C18 is not significantly influenced by sample pH. This simplifies the sample pretreatment steps.

Principle of Solid-Phase Extraction

Solid-phase extraction is a widely used sample preparation technique that partitions analytes of interest from a liquid sample onto a solid sorbent. For the extraction of moderately polar to nonpolar compounds from aqueous matrices, reversed-phase SPE with a C18 (octadecyl) bonded silica sorbent is a common and effective choice. The nonpolar C18 chains interact with the nonpolar regions of the analyte, retaining it on the sorbent while the polar water matrix passes through. The analyte is then eluted with a small volume of an organic solvent.

The selection of a C18 sorbent for this compound is based on its ability to retain the cyclohexanedione backbone of the molecule through hydrophobic interactions.

SPE Protocol for this compound

This protocol has been optimized for the extraction of this compound from water samples using C18 SPE cartridges.

Materials and Reagents
  • SPE Cartridges: C18 cartridges, 500 mg sorbent mass, 6 mL volume

  • Methanol (MeOH): HPLC grade

  • Acetonitrile (ACN): HPLC grade

  • Ethyl Acetate (EtOAc): HPLC grade

  • Deionized Water: HPLC grade

  • Formic Acid (FA): LC-MS grade

  • Water Samples: Collected in amber glass bottles and stored at 4°C.

Sample Pre-treatment

Given that cyclohexanedione herbicides can be susceptible to degradation under acidic conditions and photodegradation, proper sample handling is crucial.[4]

  • Filtration: If the water sample contains suspended particulate matter, filter it through a 0.45 µm glass fiber filter to prevent clogging of the SPE cartridge.

  • pH Check: While Alloxydim retention is not highly pH-dependent, it is more stable at neutral to basic pH.[4] If the water sample is acidic (pH < 5), adjust to a neutral pH (around 7) with a dilute sodium hydroxide solution.

SPE Workflow

The following diagram illustrates the key steps of the solid-phase extraction protocol.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_cleanup Wash & Dry cluster_elution Elution & Final Step Condition 1. Conditioning (5 mL Methanol) Equilibrate 2. Equilibration (5 mL Deionized Water) Condition->Equilibrate Load 3. Sample Loading (up to 500 mL of water sample) Equilibrate->Load Wash 4. Washing (5 mL Deionized Water) Load->Wash Dry 5. Drying (Nitrogen stream for 10 min) Wash->Dry Elute 6. Elution (2 x 3 mL Ethyl Acetate) Dry->Elute Evaporate 7. Evaporation & Reconstitution (Evaporate to dryness and reconstitute in 1 mL ACN:Water) Elute->Evaporate

Caption: SPE workflow for this compound extraction.

Detailed Step-by-Step Protocol
  • Cartridge Conditioning:

    • Rationale: This step wets the C18 sorbent and activates the bonded phase, ensuring reproducible interactions with the analyte.

    • Procedure: Pass 5 mL of methanol through the C18 cartridge at a flow rate of approximately 2-3 mL/min. Do not allow the sorbent to go dry.

  • Cartridge Equilibration:

    • Rationale: This step removes the organic solvent and prepares the sorbent for the aqueous sample, maximizing analyte retention.

    • Procedure: Pass 5 mL of deionized water through the cartridge at a flow rate of 2-3 mL/min. Ensure the sorbent does not go dry before loading the sample.

  • Sample Loading:

    • Rationale: The analyte is retained on the C18 sorbent while the bulk of the water matrix passes through.

    • Procedure: Load up to 500 mL of the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Rationale: This step removes any remaining water-soluble interferences that may have been retained on the sorbent.

    • Procedure: Pass 5 mL of deionized water through the cartridge.

  • Drying:

    • Rationale: Removing residual water from the sorbent is crucial for efficient elution with an organic solvent.

    • Procedure: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution:

    • Rationale: A solvent of appropriate strength is used to disrupt the hydrophobic interactions between this compound and the C18 sorbent, releasing the analyte. Ethyl acetate has shown to be an effective elution solvent for pesticides of similar polarity.[1]

    • Procedure: Elute the retained this compound with two consecutive 3 mL aliquots of ethyl acetate into a collection tube. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through completely.

  • Evaporation and Reconstitution:

    • Rationale: The eluate is concentrated to increase the analyte concentration and the solvent is exchanged to one that is compatible with the LC-MS/MS mobile phase.

    • Procedure: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.

Method Validation and Performance

The robustness of this protocol is demonstrated through its validation, which should be performed in every laboratory. The following diagram outlines the logical flow of the method validation process.

Method_Validation cluster_validation Method Validation Parameters cluster_experiments Validation Experiments Recovery Recovery Precision Precision (RSD%) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Matrix Matrix Effects Spike Spike known concentrations into blank water samples Spike->Recovery Replicates Analyze multiple replicates at different concentrations Replicates->Precision Blank Analyze un-spiked blank water samples Blank->LOD Blank->LOQ Compare Compare response in matrix vs. pure solvent Compare->Matrix

Caption: Logical flow of the SPE method validation process.

  • Recovery: Determined by spiking known concentrations of this compound into blank water samples and processing them through the entire SPE protocol. Recoveries should typically be in the range of 80-120%.

  • Precision: Assessed by calculating the relative standard deviation (RSD) of replicate analyses at different concentration levels. RSD values should ideally be below 15%.

  • Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined by analyzing samples with very low concentrations of the analyte.

  • Matrix Effects: Environmental water samples can contain co-extracted matrix components, such as dissolved organic matter, that can suppress or enhance the analyte signal in the mass spectrometer.[5] These effects should be evaluated by comparing the analyte response in a matrix extract to the response in a pure solvent standard.

LC-MS/MS Analysis

For the final determination of this compound, a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity.

Suggested LC-MS/MS Parameters
ParameterRecommended Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 324.2
Product Ions (m/z) 140.1, 112.1 (example transitions, should be optimized)
Collision Energy To be optimized for the specific instrument

Note: The precursor ion corresponds to the [M+H]⁺ of Alloxydim. The product ions should be selected based on their intensity and specificity after fragmentation in the collision cell.[6]

Conclusion

This application note provides a detailed and scientifically grounded solid-phase extraction protocol for the analysis of this compound in water samples. The use of C18 SPE cartridges offers a reliable and efficient method for the preconcentration and cleanup of this polar herbicide. By following the outlined steps for sample pre-treatment, SPE, and subsequent LC-MS/MS analysis, researchers can achieve accurate and precise quantification of this compound at trace levels in environmental water matrices. Adherence to proper method validation procedures will ensure the generation of high-quality and defensible data.

References

  • Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. MDPI. Available at: [Link].

  • Selective Solid-Phase Extraction Using Molecularly Imprinted Polymers for the Analysis of Target Pesticides in Cannabis Bud. Semantic Scholar. Available at: [Link].

  • Alloxydim - Wikipedia. Wikipedia. Available at: [Link].

  • Alloxydim sodium - AERU - University of Hertfordshire. AERU. Available at: [Link].

  • Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link].

  • Evaluation of C18 solid‐phase extraction cartridges for the isolation of select pesticides and metabolites. ResearchGate. Available at: [Link].

  • Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. EPA. Available at: [Link].

  • Optimal precursor ion selection for LC-MALDI MS/MS. PMC - PubMed Central. Available at: [Link].

  • Magnetic Solid-Phase Extraction Based on C18 Nanoparticles for the Determination of Pesticides in Aquaculture Water Samples. ResearchGate. Available at: [Link].

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol. eurl-pesticides.eu. Available at: [Link].

  • (PDF) Degradation of alloxydim in chlorinated water. ResearchGate. Available at: [Link].

  • SPE Method Development Tips and Tricks. Agilent. Available at: [Link].

  • Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. PubMed. Available at: [Link].

  • Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products | Request PDF. ResearchGate. Available at: [Link].

  • Approved Drinking Water Methods for Pesticide Active Ingredients | US EPA. EPA. Available at: [Link].

  • Precursor and product ions for liquid chromatography-electrospray... | Download Table. ResearchGate. Available at: [Link].

  • EVALUATION OF C18 SOLID-PHASE EXTRACTION CARTRIDGES FOR THE ISOLATION OF SELECT PESTICIDES AND METABOLITES. USDA ARS. Available at: [Link].

  • Agilent All Ions MS/MS. Agilent. Available at: [Link].

  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU. Available at: [Link].

  • Aquatic Herbicide Testing Toxicity and EPA. Plant Management in Florida Waters. Available at: [Link].

  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube. Available at: [Link].

  • EPA Method 525.3. The Royal Society of Chemistry. Available at: [Link].

Sources

Developing a protocol for Alloxydim-sodium application in greenhouse studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

This application note defines the standard operating procedure (SOP) for utilizing Alloxydim-sodium (CAS: 55635-13-7), a selective systemic graminicide, in greenhouse bioassays. While Alloxydim is a potent Acetyl-CoA Carboxylase (ACCase) inhibitor, its efficacy in controlled environments is frequently compromised by two overlooked factors: rapid degradation in chlorinated water and photo-isomerization .

CRITICAL WARNINGS:

  • Chlorine Intolerance: Alloxydim degrades with a half-life (

    
    ) of <30 seconds in the presence of free chlorine (e.g., tap water). You must use deionized (DI) or distilled water. 
    
  • Isomer Stability: The active E-isomer converts to the less active Z-isomer under UV light. Prepare solutions immediately prior to application and avoid prolonged exposure to intense grow lights before spraying.

Mechanism of Action (MoA)

This compound belongs to the cyclohexanedione ("DIM") chemical family (HRAC Group A / WSSA Group 1). It targets the plastidic isoform of ACCase in grasses (Poaceae), a key enzyme in fatty acid biosynthesis.

Mechanistic Pathway

In susceptible grasses, Alloxydim binds competitively to the carboxyltransferase (CT) domain of the eukaryotic-type ACCase in the chloroplast. This inhibition halts the production of malonyl-CoA, the precursor for fatty acid elongation.

ACCase_Mechanism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Carboxylation ACCase ACCase Enzyme (Plastidic) ACCase->MalonylCoA Catalyzes Membrane Membrane Integrity Maintained Alloxydim This compound (Inhibitor) Alloxydim->ACCase  Competes at CT Domain Necrosis Meristematic Necrosis & Plant Death Alloxydim->Necrosis  Induces FAS Fatty Acid Synthase Complex MalonylCoA->FAS Elongation Lipids Cell Membrane Lipids FAS->Lipids Biosynthesis Lipids->Membrane

Figure 1: Inhibition of the ACCase pathway by this compound leads to lipid starvation and membrane collapse in meristematic tissues.

Pre-Experimental Planning

Plant Material[2]
  • Target Stage: Apply to grasses at the 2-4 leaf stage (approx. 10-15 cm height). Applications on tillering plants require significantly higher doses due to reduced translocation to rhizomes/meristems.

  • Soil: Use a peat-based potting mix. Avoid heavy clays which may adsorb root-exuded herbicide, though Alloxydim is primarily foliar-active.

Environmental Conditions
  • Temperature: 20–25°C (Day) / 15–18°C (Night). Efficacy drops significantly below 10°C due to reduced metabolic activity and translocation.

  • Humidity: Maintain >60% RH. High humidity hydrates the leaf cuticle, enhancing uptake.

Solution Preparation Protocol

Objective: Prepare a stock solution and serial dilutions for a dose-response curve.

Reagents & Equipment
  • This compound (Technical Grade): >95% purity.

  • Solvent: Deionized (DI) Water (pH 6.5–7.5). DO NOT USE TAP WATER.

  • Adjuvant: Non-Ionic Surfactant (NIS) at 0.25% v/v OR Crop Oil Concentrate (COC) at 1.0% v/v.

    • Note: COC provides better cuticle penetration but carries a higher risk of phytotoxicity on sensitive crop species in the greenhouse.

  • Vessels: Amber glass bottles (to protect from UV).

Calculation for Stock Solution

Target Field Rate (Reference): 1000 g ai/ha . Spray Volume: 200 L/ha (Standard for greenhouse track sprayers).

Concentration Calculation:



Dilution Series (Logarithmic)

Prepare 50 mL of each concentration using the 5.0 g/L stock.

Treatment IDRate (g ai/ha)Conc. (g/L)Preparation Strategy
T1 (Control) 00DI Water + Adjuvant only
T2 62.50.31256.25 mL of T4 + 43.75 mL Water
T3 1250.62512.5 mL of T5 + 37.5 mL Water
T4 2501.2525 mL of T6 + 25 mL Water
T5 5002.5025 mL of Stock + 25 mL Water
T6 (1x Field) 10005.00Stock Solution
T7 (2x Field) 200010.00Separate weigh-out (0.5g in 50mL)

Application Workflow

Application_Workflow cluster_safety Safety Check Start Start WaterPrep Water Treatment (Dechlorinate/DI) Start->WaterPrep Weigh Weigh Alloxydim (Protect from Light) WaterPrep->Weigh Mix Mix Stock + Adjuvant (Amber Bottle) Weigh->Mix Calibrate Calibrate Sprayer (200 L/ha @ 200 kPa) Mix->Calibrate PPE Wear PPE: Nitrile Gloves, Goggles Mix->PPE Spray Apply Treatment (Flat Fan Nozzle) Calibrate->Spray Dry Drying Period (1 hr, Low Light) Spray->Dry Incubate Incubate (21 Days) Dry->Incubate Assess Data Collection (Biomass/Survival) Incubate->Assess

Figure 2: Step-by-step workflow for this compound application. Note the critical water treatment step.

Sprayer Calibration
  • Nozzle: Flat Fan (e.g., TeeJet XR8002 or XR11002).

  • Pressure: 200 kPa (29 PSI). Avoid high pressures that create fine driftable fines.

  • Height: 50 cm above the canopy.

  • Speed: Calibrate track sprayer to deliver exactly 200 L/ha (or your chosen volume).

Post-Application Care
  • Drying: Allow plants to dry for 1 hour. Do not water overhead for 24 hours to prevent washing off the active ingredient.

  • Lighting: For the first 2 hours post-application, avoid high-intensity discharge (HID) lights if possible to minimize photodegradation on the leaf surface before absorption.

Data Collection & Analysis

Assessment Metrics

Evaluate plants at 14 and 21 Days After Treatment (DAT) .

  • Visual Injury Score (0-100%):

    • 0% = No effect.

    • 100% = Complete death (brown, necrotic meristem).

    • Symptom Watch: Look for "dead heart" (rotten central whorl) which is diagnostic of ACCase inhibition.

  • Fresh/Dry Biomass: Cut shoots at soil level, dry at 60°C for 48 hours, and weigh.

Statistical Analysis

Use a Log-Logistic Regression (3- or 4-parameter model) to determine the


 (Growth Reduction 50%) or 

.

R Code Snippet (using drc package):

Troubleshooting Guide

IssueProbable CauseCorrective Action
Zero efficacy in susceptible control Chlorinated water used.MUST use DI or distilled water. Chlorine neutralizes Alloxydim in seconds.
Low efficacy High pH or UV degradation.Buffer water to pH 6.5-7. Use amber bottles. Apply immediately after mixing.
Inconsistent results Poor spray coverage.Ensure adjuvant (NIS/COC) was added. Check nozzle pattern.
Precipitation in tank Hard water antagonism.Alloxydim-Na is soluble, but Ca/Mg in hard water can antagonize. Add Ammonium Sulfate (AMS) at 2% w/v if using hard water.

References

  • University of Hertfordshire. (2025). Alloxydim sodium - PPDB: Pesticide Properties DataBase. Retrieved from [Link][1]

  • Sandín-España, P., et al. (2016). Degradation of alloxydim in chlorinated water.[1][2][3] Science of the Total Environment.[3] Retrieved from [Link]

  • Kukorelli, G., et al. (2013). ACCase inhibitor herbicides – resistance and management. Weed Science.[4]

  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Retrieved from [Link]

  • Crop Protection Network. (2024). Adjuvants with Herbicides: When and Why They Are Needed. Retrieved from [Link]

Sources

Application Note: High-Efficiency Extraction of Alloxydim-sodium from Soil Using Accelerated Solvent Extraction (ASE)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, automated method for extracting Alloxydim-sodium from soil matrices. It synthesizes chemical principles with Accelerated Solvent Extraction (ASE) best practices to overcome the specific stability challenges of cyclohexanedione oxime herbicides.

Abstract

This compound (CAS: 55635-13-7) is a post-emergence cyclohexanedione herbicide used for grass weed control. Its ionic nature (sodium salt) and thermal instability present unique challenges for extraction. Traditional shake-flask methods often yield poor reproducibility due to the compound's sensitivity to acidic hydrolysis and photodegradation. This protocol details an optimized Accelerated Solvent Extraction (ASE) workflow that utilizes controlled temperature and pressure to achieve >90% recovery while minimizing analyte degradation. The method is validated for downstream analysis via LC-MS/MS.

Introduction & Chemical Challenges

Developing an extraction protocol for this compound requires a mechanistic understanding of its physicochemical properties. Unlike stable organochlorines, Alloxydim is a thermally labile salt that degrades rapidly in acidic environments into byproducts (imines/ketones).

Why ASE?
  • Kinetic Solubilization: Elevated temperature (up to 80°C) decreases solvent viscosity, allowing better penetration into soil micropores where the polar salt may be sequestered.

  • Oxidation Prevention: The closed ASE system purges oxygen with inert nitrogen, protecting the sensitive oxime ether bond from oxidation during the heated extraction step.

  • Speed: Reduces extraction time from hours (Soxhlet/Shaker) to <20 minutes per sample.

Chemical Profile
PropertyValueImplication for Extraction
Structure Cyclohexanedione oxime (Na+ salt)Highly polar; requires polar solvents.
Water Solubility >2000 g/L (20°C)Water is an excellent co-solvent.
pKa ~3.7 (Acid form)Exists as an anion at neutral soil pH.
Stability Unstable < pH 5; Thermally labile >100°CCRITICAL: Avoid acidic solvents; Limit ASE temp to ≤80°C.

Method Development: Optimization of ASE Parameters

The following parameters were optimized to balance extraction efficiency with analyte stability.

Solvent Selection
  • Standard Approach: Pure organic solvents (Hexane, DCM) fail to solubilize the sodium salt.

  • Optimized Solvent: Methanol:Water (80:20 v/v) .

    • pH Control: Unlike methods for other herbicides, no acid (e.g., acetic/formic) is added to the solvent to prevent hydrolysis of the oxime bond.

Temperature & Pressure
  • Temperature (80°C): A specific compromise. Temperatures >100°C show degradation of Alloxydim to its imine byproduct. 80°C provides sufficient thermal energy to desorb residues without breaking the molecular structure.

  • Pressure (1500 psi): Keeps the Methanol:Water mixture in a liquid state above its boiling point, ensuring constant contact with the soil matrix.

Detailed Experimental Protocol

Materials & Reagents
  • ASE System: Thermo Scientific™ Dionex™ ASE™ 350 (or equivalent).

  • Solvents: LC-MS Grade Methanol, Deionized Water (18.2 MΩ).

  • Dispersant: Diatomaceous Earth (DE), calcined (ASE Prep DE).

  • Filters: Cellulose fiber filters (prevent fine soil particles from clogging lines).

Sample Preparation[3]
  • Step 1 (Drying): Air-dry soil samples in the dark (Alloxydim is photodegradable) for 24-48 hours. Avoid oven drying.[3]

  • Step 2 (Sieving): Sieve soil to <2 mm to homogenize.

  • Step 3 (Mixing): Weigh 10 g of soil. Mix thoroughly with 5 g of Diatomaceous Earth (DE).

    • Why? DE acts as a dispersant, preventing the "channeling" of solvent and ensuring the soil doesn't clump under high pressure.

ASE Instrument Parameters
ParameterSettingNotes
Solvent Methanol / Water (80:20 v/v)Premixed or mixed on-line if supported.
Temperature 80°CDo not exceed 90°C.
Pressure 1500 psiStandard operating pressure.
Static Time 5 minutesTime the solvent soaks the sample.
Static Cycles 2Fresh solvent is introduced for a second extraction to ensure exhaustiveness.
Flush Volume 60%Volume of cell flushed after static hold.[1]
Purge Time 100 secondsNitrogen purge to clear lines.
Cell Size 34 mLAppropriate for 10g soil + dispersant.
Post-Extraction Processing

The ASE extract (~30-40 mL) will be polar and may contain co-extracted soil humics.

  • Filtration: If the extract appears cloudy, pass through a 0.2 µm PTFE syringe filter.

  • Concentration: Evaporate methanol fraction using a nitrogen evaporator (TurboVap) at 40°C to approx. 5 mL (mostly water).

  • Reconstitution: Adjust volume to 10 mL with 0.1% Formic Acid in Water (mobile phase A) immediately prior to LC-MS injection. Note: Acidification at this final cold stage is acceptable for LC ionization and short-term stability.

Workflow Visualization

The following diagram illustrates the critical path from raw soil to analytical data, highlighting the stability checkpoints.

ASE_Workflow cluster_stability Stability Control Zone Soil Soil Sample (Air Dried, <2mm) Prep Sample Prep Mix 10g Soil + 5g DE Load into 34mL Cell Soil->Prep Homogenization ASE ASE Extraction Solvent: MeOH:H2O (80:20) Temp: 80°C | Press: 1500 psi 2 Static Cycles Prep->ASE Automated Extraction Extract Crude Extract (~40mL Polar Liquid) ASE->Extract N2 Purge Process Post-Processing N2 Evap to Aqueous Phase Filter 0.2µm PTFE Extract->Process Concentration Analysis LC-MS/MS Analysis Quantification Process->Analysis Injection

Figure 1: Optimized ASE workflow for this compound, emphasizing the stability control zone during heated extraction.

Analytical Validation (LC-MS/MS)

To validate the extraction, the following analytical conditions are recommended.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

  • MS Detection: ESI Positive Mode (M+H)+ m/z 324.2 -> 264.1 (Quantifier).

Quality Control Criteria:

  • Recovery: 85% - 110% (Spiked at 0.1 mg/kg).

  • RSD: < 10% (n=5).

  • LOD: 0.005 mg/kg (soil).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<70%) Thermal degradationReduce ASE temperature to 60°C; increase static time to 10 mins.
Low Recovery (<70%) pH hydrolysisEnsure extraction solvent is neutral (pH 7). Check water source.
Clogged Lines Fine particlesEnsure cellulose filters are placed at the bottom and top of the cell.
High Background/Noise Humic acid co-extractionAdd a cleanup step: Pass extract through an SPE C18 cartridge before evaporation.

References

  • Thermo Fisher Scientific. (2012). Accelerated Solvent Extraction (ASE) of Pesticide Residues in Food Products. Application Note 335. Link

  • PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine.[4] Link

  • University of Hertfordshire. (2023). This compound - PPDB: Pesticide Properties DataBase. Link

  • Sandín-España, P., et al. (2013).[5] Photochemical behavior of alloxydim herbicide in environmental waters. Journal of Photochemistry and Photobiology A: Chemistry. (Cited for degradation pathways).[5][6] Link

Sources

Analytical standards and reference materials for Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Analysis of Alloxydim-sodium Residues

Abstract

This technical guide outlines a robust protocol for the quantification of this compound (CAS 55635-13-7) in complex agricultural matrices. Unlike stable pesticides, Alloxydim presents unique analytical challenges due to keto-enol tautomerism, rapid acid-catalyzed degradation, and thermal instability. This note moves beyond generic "multi-residue" parameters to provide a targeted, self-validating workflow using buffered QuEChERS extraction and LC-MS/MS. Emphasis is placed on the selection and handling of Reference Materials (RMs) to mitigate errors caused by the compound's hygroscopic and labile nature.

Part 1: The Analyte & Chemical Behavior

To analyze Alloxydim, one must understand its refusal to remain static. It is a cyclohexanedione oxime herbicide that exists as a sodium salt in formulation but dissociates in solution.

The Stability Paradox

Alloxydim is an "acid-labile" compound. In acidic environments (pH < 5), the oxime ether linkage hydrolyzes, and the cyclohexene ring can undergo decarboxylation.

  • Implication: Standard unbuffered QuEChERS (often resulting in pH ~4-5 due to fruit acids) will cause significant analyte loss before the sample reaches the instrument.

  • Solution: A Buffered Citrate extraction system is mandatory to pin the pH between 5.0 and 5.5, stabilizing the molecule during the partition step.

Tautomerism & Chromatography

Alloxydim exists as a mixture of E- and Z- isomers and undergoes keto-enol tautomerism.

  • Chromatographic Symptom: Peak splitting or broad "saddle" peaks in HPLC, often mistaken for column failure.

  • Control Mechanism: While temperature control helps, the primary fix is ensuring the LC mobile phase promotes a single ionization state without inducing degradation.

Part 2: Reference Material Strategy

The integrity of your calibration curve is the ceiling of your method's accuracy. For this compound, "purity" is a moving target.

Selection Criteria
ParameterRequirementRationale
Primary Standard >98% Purity, Certified Reference Material (CRM)Essential for establishing traceability. Must be accompanied by a Certificate of Analysis (CoA) verifying the salt form (Sodium vs. Free Acid).
Isotopic Standard Alloxydim-d3 or Sethoxydim-d5Critical. Alloxydim suffers from matrix-induced ionization suppression. An internal standard (ISTD) is the only way to correct for this in real-time.
Metabolite Standards De-allylated AlloxydimRegulatory bodies often require monitoring of the breakdown product formed via photolysis.
Storage & Handling Protocol
  • The Hygroscopic Trap: this compound absorbs atmospheric moisture rapidly, altering its effective mass.

    • Protocol: Equilibrate the vial to room temperature before opening to prevent condensation. Weigh rapidly in a humidity-controlled environment if using neat standards.

  • Solvent Stability:

    • Stock Solutions: Prepare in Acetonitrile . Avoid Methanol for long-term storage as trans-esterification can occur over months.

    • Temperature: Store at -20°C .

    • Shelf Life: Discard working standards (diluted in mobile phase) after 48 hours.

Part 3: Sample Preparation Protocol (Buffered QuEChERS)

This workflow utilizes a Citrate-Buffered QuEChERS method to maintain pH 5.0–5.5, preventing the acid hydrolysis of Alloxydim.

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer Salts (Citrate): 4g MgSO₄, 1g NaCl, 1g Na₃Citrate·2H₂O, 0.5g Na₂HCitrate·1.5H₂O.

  • dSPE Clean-up: 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine). Note: Use C18 only if high fat content is present. Avoid GCB (Graphitized Carbon Black) as it irreversibly binds planar pesticides like Alloxydim.

Step-by-Step Workflow

QuEChERS_Workflow Sample Homogenized Sample (10g) ISTD Add Internal Standard (Alloxydim-d3) Sample->ISTD Extract Add 10mL Acetonitrile + Citrate Buffer Salts ISTD->Extract Equilibrate 15 min Shake Shake vigorously (1 min) Centrifuge 3000xg (5 min) Extract->Shake Partition Supernatant Phase (Acetonitrile Layer) Shake->Partition dSPE d-SPE Clean-up (PSA + MgSO4) Remove sugars/fatty acids Partition->dSPE Aliquot 1mL FinalPrep Filter (0.2µm PTFE) Transfer to Vial dSPE->FinalPrep Centrifuge Analysis LC-MS/MS Injection FinalPrep->Analysis

Figure 1: Buffered QuEChERS extraction workflow designed to stabilize acid-labile Alloxydim residues.

Part 4: Instrumental Analysis (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or BEH C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH ~6.5).

    • Why? Avoids strong acids (0.1% Formic Acid) which degrade Alloxydim in the autosampler. Ammonium formate provides ionic strength for peak shape without aggressive pH.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2–5 µL.

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+)

    • Note: While Alloxydim is an anion, it protonates well to [M+H]⁺ (m/z ~324) or forms sodium adducts [M+Na]⁺. The [M+H]⁺ mode is generally preferred for sensitivity in multi-residue methods.

  • Source Temp: 350°C (Avoid excessive heat to prevent in-source fragmentation).

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
Alloxydim 324.2 [M+H]⁺264.115Quantifier (Loss of allyloxy)
222.125Qualifier (Ring cleavage)
Alloxydim-d3 327.2 [M+H]⁺267.115Internal Standard

Note: Exact precursor mass depends on whether the reference material is the salt (MW 345) or free acid. In solution, you are detecting the protonated free acid species (MW 323 + 1 = 324).

Part 5: Validation & Quality Control

To ensure the method is "Self-Validating," adhere to these QC rules:

  • Linearity Check: 5-point calibration curve (5 – 500 ng/mL). R² must be > 0.99.

  • Recovery Spikes: Spike blank matrix at 10 ng/g and 100 ng/g. Acceptable recovery: 70–120%.

  • Matrix Effect (ME) Calculation:

    
    
    
    • If ME is > ±20%, use Matrix-Matched Calibration or rely heavily on the ISTD correction.

  • Autosampler Stability Test: Re-inject a standard after 12 hours. If response drops >10%, the sample solvent (likely too acidic) must be adjusted.

Part 6: Degradation Logic

Understanding how Alloxydim fails prevents false negatives.

Degradation_Pathways Alloxydim Alloxydim (Parent) Acid Acid Hydrolysis (pH < 5) Alloxydim->Acid Light Photolysis (UV Exposure) Alloxydim->Light Decarboxylated Decarboxylated Product Acid->Decarboxylated CO2 Loss Deallylated De-allylated Metabolite Light->Deallylated Loss of Allyl Imine Imine Derivatives Light->Imine

Figure 2: Primary degradation pathways. Acidic conditions lead to decarboxylation, while light exposure leads to de-allylation.

References

  • European Union Reference Laboratories (EURL). (2023). Quick Method for the Analysis of Highly Polar Pesticides in Food Involving Extraction with Methanol and LC-MS/MS Measurement. EURL-SRM. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

Application Note: Bioassay Development for Detecting Alloxydim-sodium Phytotoxicity

[1]

Abstract

Alloxydim-sodium is a selective systemic herbicide of the cyclohexanedione class ("DIMs"), targeting graminaceous weeds via Acetyl-CoA carboxylase (ACCase) inhibition. While effective for post-emergence control in broad-leaved crops, its persistence and potential for carryover injury in rotational cereal crops necessitate robust detection methods. This guide outlines the development of sensitive whole-organism bioassays to detect this compound residues in soil and water. We prioritize a Root Elongation Assay for rapid screening and a Whole-Plant Soil Bioassay for definitive phytotoxicity assessment, utilizing Sorghum bicolor and Avena sativa as primary bioindicators.

Mechanism of Action & Phytotoxicity Profile[2]

The Target: ACCase Inhibition

This compound acts by inhibiting the enzyme Acetyl-CoA carboxylase (ACCase) in the chloroplasts of monocots (grasses). This enzyme catalyzes the first committed step in fatty acid synthesis: the carboxylation of Acetyl-CoA to Malonyl-CoA.

  • Causality: Inhibition stops the production of phospholipids required for new cell membranes.

  • Symptomology: The effect is most acute in rapidly dividing meristematic tissues. Symptoms include "deadheart" (necrosis of the growing point), chlorosis of young leaves, and severe root stunting.

  • Selectivity: Dicots (broadleaf plants) possess a eukaryotic form of ACCase in their cytosol that is insensitive to DIM herbicides, making them naturally tolerant.

Visualizing the Pathway

The following diagram illustrates the interruption of lipid biosynthesis by Alloxydim.

ACCase_PathwayAcetylAcetyl-CoAACCaseACCase Enzyme(Chloroplastic)Acetyl->ACCaseBicarbHCO3-Bicarb->ACCaseMalonylMalonyl-CoAACCase->MalonylCatalysisAlloxydimThis compound(Inhibitor)Alloxydim->ACCaseBlocks Active SiteFattyAcidsFatty AcidSynthesisMalonyl->FattyAcidsMembranesCell MembraneIntegrityFattyAcids->MembranesNecrosisMeristem Necrosis(Plant Death)Membranes->NecrosisFailure

Figure 1: Mechanism of Action.[1] Alloxydim blocks the conversion of Acetyl-CoA to Malonyl-CoA, halting membrane formation.

Experimental Design Strategy

Bioindicator Selection

Selecting the correct species is critical for assay sensitivity.[2]

  • Primary Bioindicator (Sensitive): Sorghum bicolor (Sorghum) or Avena sativa (Oat). These species show high sensitivity to ACCase inhibitors, particularly in root development.

  • Negative Control (Tolerant): Beta vulgaris (Sugar beet) or Cucumis sativus (Cucumber). These dicots should show no injury. If they exhibit stunting, the toxicity is likely due to non-target factors (e.g., salinity, pH, or other herbicide classes).

Matrix Considerations
  • Photodegradation Warning: Alloxydim degrades rapidly under UV light. Soil samples must be collected from the top 0-10 cm but handled in low-light conditions during processing to prevent artificial degradation of residues before the assay begins.

  • Soil Moisture: Bioavailability of the herbicide is strictly dependent on soil moisture. All assays must be maintained at 70-80% of field capacity.

Protocol A: Rapid Root Elongation Assay (Petri Dish)

Purpose: High-throughput screening of water samples or soil extracts. Duration: 96-120 hours (4-5 days).

Materials
  • Seeds: Sorghum bicolor (pre-germinated for 24h).

  • Substrate: Whatman No. 1 filter paper or 0.8% water agar.

  • Container: 90mm Petri dishes.

  • Test Solution: Aqueous soil extract or spiked water standards.

Step-by-Step Methodology
  • Preparation of Standards: Create a dilution series of this compound in distilled water: 0 (Control), 0.01, 0.05, 0.1, 0.5, 1.0, and 5.0 mg/L (ppm).

  • Substrate Saturation: Place filter paper in the Petri dish and saturate with 4 mL of the test solution.

  • Seeding: Place 10 pre-germinated seeds (radicle just visible) onto the paper. Ensure radicles point downward if using inclined plates.

  • Incubation: Seal dishes with Parafilm to prevent evaporation. Incubate at 25°C in the dark (to simulate soil depth and prevent photodegradation).

  • Measurement: After 96 hours, measure the length of the primary seminal root.

  • Validation: The control group must show >2cm growth for the test to be valid.

Protocol B: Whole-Plant Soil Dose-Response

Purpose: Definitive confirmation of phytotoxicity in field soil samples. Duration: 14-21 days.

Materials
  • Soil: Field soil (sieved to 4mm) mixed with sand (50:50 v/v) to improve drainage.

  • Containers: 200mL plastic pots or cones.

  • Environment: Growth chamber (25°C day / 18°C night, 16h photoperiod).

Step-by-Step Methodology
  • Standard Curve Generation: Spike herbicide-free soil with this compound to achieve: 0, 0.05, 0.1, 0.2, 0.4, 0.8, and 1.6 mg/kg soil.

    • Technique: Dissolve the herbicide in a small volume of water, mix into a carrier (fine sand), and then blend thoroughly into the bulk soil.

  • Field Sample Preparation: Homogenize field samples. If clay content is high (>30%), dilute with sterile sand to prevent physical root restriction.

  • Planting: Sow 5 seeds of Avena sativa per pot at a depth of 1.5 cm.

  • Maintenance: Water daily by weight to maintain 75% field capacity. Do not apply fertilizer (avoids confounding salt effects).

  • Thinning: At Day 5 (emergence), thin to 3 uniform seedlings per pot.

  • Harvest & Endpoint: At Day 21, cut shoots at the soil surface. Measure:

    • Shoot Height (cm)

    • Fresh Biomass (g)

    • Visual Score: 0 (No effect) to 10 (Dead). Look for purple/chlorotic striping.

Workflow Visualization

Bioassay_Workflowcluster_prepPhase 1: Preparationcluster_growthPhase 2: Growthcluster_dataPhase 3: AnalysisSoilSoil Sampling(0-10cm)SieveSieving (4mm) &HomogenizationSoil->SieveSpikeSpiking Standards(0 - 1.6 mg/kg)Sieve->SpikePlantPlanting(Avena sativa)Spike->PlantThinThinning to3 plants/potPlant->ThinDay 5IncubateIncubation(21 Days, 25°C)HarvestHarvest:Shoot Weight/HeightIncubate->HarvestDay 21Thin->IncubateRegressionLog-LogisticRegression (GR50)Harvest->Regression

Figure 2: Experimental Workflow for Whole-Plant Soil Bioassay.

Data Analysis & Interpretation

Do not rely on simple ANOVA. Dose-response data must be analyzed using non-linear regression to calculate the

3
The Log-Logistic Model

Use the four-parameter log-logistic model (LL.4) available in R (package drc) or GraphPad Prism:

  • 
    : Response (e.g., root length).
    
  • 
    : Dose (concentration).
    
  • 
    : Lower limit (usually 0 for full kill).
    
  • 
    : Upper limit (control growth).
    
  • 
    : 
    
    
    (Inflection point).
  • 
    : Slope of the curve.
    
Interpretation Table
GR50 Value (mg/kg)Phytotoxicity Risk LevelAction Required
> 1.0Low Safe for recropping most cereals.
0.1 - 1.0Moderate Tillage required; delay planting sensitive crops.
< 0.1High Do not plant cereals. Plant broadleaf rotational crop.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Control plants stunted Poor soil structure or nutrient deficiency.Mix soil with 50% sand; ensure adequate light (300 µmol/m²/s).
No effect in high dose Microbial degradation or adsorption.Soil may have high organic matter (OM).[3] Use higher spike rates for high OM soils.
Dicot control shows injury Contamination or non-target toxicity.Test for pH extremes or salt. Alloxydim should not hurt dicots.
Variable growth Uneven watering.Switch to sub-irrigation (bottom watering) to ensure uniform moisture.

References

  • Kukorelli, G., Reisinger, P., & Torma, M. (2013). Experiments with ACCase inhibitor herbicides on different monocotyledonous weeds. Herbologia. Link

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-logistic analysis of herbicide dose-response relationships. Weed Technology, 9(2), 218-227. Link

  • Sandín-España, P., et al. (2016). Photochemical behavior of alloxydim herbicide in environmental waters.[4][5] Journal of Photochemistry and Photobiology A: Chemistry. Link

  • North Carolina State Extension. (2016).[1] Herbicide Injury – ACCase Inhibitors.[1][6]Link

  • Grainews. (2019).[2] Check your soil for herbicide residue: Plant bioassays.[2][7]Link

Application Note: High-Performance Analysis of Alloxydim-Sodium in Plant Tissues via Modified QuEChERS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification of Alloxydim-sodium in complex plant matrices. It deviates from standard templates to prioritize the mechanistic understanding required to handle this chemically unstable acidic herbicide.

Executive Summary

This compound is a cyclohexanedione oxime ("dim") herbicide widely used for post-emergence grass control. Its analysis presents unique challenges due to its thermal instability , sensitivity to oxidation , and weakly acidic nature (pKa ~3.7). Standard QuEChERS protocols using Primary Secondary Amine (PSA) for cleanup often result in near-zero recovery because PSA irreversibly binds acidic analytes.

This protocol details a Modified Citrate-Buffered QuEChERS method specifically optimized for Alloxydim. Key modifications include the exclusion of PSA during dispersive Solid Phase Extraction (dSPE) and the use of cryogenic sample processing to prevent thermal degradation.

Scientific Background & Mechanistic Strategy

The Chemical Challenge

Alloxydim exists in keto-enol tautomeric forms, which complicates chromatographic peak shape and stability. Furthermore, as a weak acid, its partition coefficient (Log P) is highly pH-dependent.

  • Acidic Conditions (pH < 3): Alloxydim is protonated and partitions well into organic solvents (Acetonitrile). However, highly acidic conditions can accelerate degradation into deallyloxylated byproducts.

  • Basic Conditions (pH > 8): Alloxydim is ionized (anionic), remaining in the aqueous phase, leading to poor extraction efficiency.

The QuEChERS Solution

To balance extraction efficiency with stability, we utilize a Citrate-Buffered System (EN 15662) .

  • Buffering: The citrate salts maintain the extract pH between 5.0 and 5.5. This pH is low enough to ensure sufficient partitioning of Alloxydim into the acetonitrile layer but high enough to prevent acid-catalyzed hydrolysis.

  • The "No-PSA" Rule: PSA is a weak anion exchanger designed to remove organic acids (matrix components). Since Alloxydim is an acidic herbicide, PSA must be strictly avoided . Instead, we utilize C18 (for lipids) and Graphitized Carbon Black (GCB, for pigments) strictly controlled to prevent planar adsorption.

Workflow Logic Visualization

The following diagram illustrates the critical decision pathways in this protocol.

QuEChERS_Workflow cluster_warning CRITICAL WARNING Sample Plant Tissue Sample (Cryogenic Milling) Extraction Extraction 10mL ACN + Citrate Buffer Salts (pH 5.0 - 5.5) Sample->Extraction Add Solvent Partitioning Centrifugation (3000 rpm, 5 min) Extraction->Partitioning Shake & Spin Aliquot Take Supernatant (ACN Layer) Partitioning->Aliquot Decision Matrix Type? Aliquot->Decision CleanUp_General General Crops (MgSO4 + C18 ONLY) Decision->CleanUp_General Fruits/Veg CleanUp_Pigment Pigmented/Leafy (MgSO4 + C18 + Low GCB) Decision->CleanUp_Pigment Spinach/Lettuce CleanUp_Fatty High Oil/Seeds (MgSO4 + High C18) Decision->CleanUp_Fatty Soybean/Seeds PSA_Node DO NOT USE PSA (Irreversible Analyte Loss) Analysis LC-MS/MS Analysis (ESI+, MRM Mode) CleanUp_General->Analysis CleanUp_Pigment->Analysis CleanUp_Fatty->Analysis

Figure 1: Decision logic for Alloxydim extraction. Note the explicit exclusion of PSA sorbent to preserve the acidic analyte.

Materials and Reagents

CategoryItemSpecification/Notes
Standards This compoundPurity > 98%. Store at -20°C.
Internal Standard (IS)Sethoxydim-D5 or Alloxydim-D3 (Preferred).
Solvents Acetonitrile (ACN)LC-MS Grade.
Methanol (MeOH)LC-MS Grade (for standard preparation).
WaterUltra-pure (Milli-Q), 18.2 MΩ·cm.
Formic AcidLC-MS Grade (Mobile phase modifier).
Salts (Extraction) EN 15662 Kit4g MgSO₄, 1g NaCl, 1g Na₃Citrate·2H₂O, 0.5g Na₂HCt·1.5H₂O.
Sorbents (dSPE) MgSO₄ (Anhydrous)Removes residual water.
C18 (EC)End-capped C18. Removes lipids/waxes.
GCBGraphitized Carbon Black. Use sparingly for pigments.
Equipment CentrifugeCapable of ≥ 3000 x g.
HomogenizerHigh-speed (e.g., Ultra-Turrax) or Cryo-mill.

Experimental Protocol

Step 1: Sample Preparation (Cryogenic Focus)
  • Rationale: "Dims" degrade rapidly at room temperature in broken cells due to enzymatic activity.

  • Freeze fresh plant tissue with liquid nitrogen or dry ice immediately upon collection.

  • Mill the frozen sample to a fine powder while maintaining it in a frozen state.

  • Weigh 10.0 g ± 0.1 g of frozen homogenate into a 50 mL centrifuge tube.

  • Spiking (Optional): Add Internal Standard (IS) solution (e.g., 50 µL of 10 µg/mL Sethoxydim-D5) to the sample. Allow to equilibrate for 15 mins at 4°C (do not leave at room temp).

Step 2: Extraction (Citrate Buffered)
  • Add 10 mL Acetonitrile (ACN) .

  • Shake vigorously by hand for 1 minute to disperse the sample.

  • Add the Citrate Buffer Salt Kit (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCt).

    • Note: Add salts AFTER solvent to prevent agglomeration (clumping) of the sample.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 3,000 x g for 5 minutes.

Step 3: Clean-up (dSPE) – The Critical Modification
  • Warning: Ensure your dSPE tube does NOT contain PSA.

  • Transfer 1 mL of the supernatant (top ACN layer) to a 2 mL dSPE tube containing:

    • 150 mg MgSO₄

    • 50 mg C18

    • (Only if matrix is highly pigmented)2.5 mg - 7.5 mg GCB . Do not exceed 10mg GCB as it can adsorb Alloxydim due to its planar structure.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 2 minutes.

  • Transfer the purified supernatant to an LC vial.

  • Acidification (Optional but Recommended): Add 10 µL of 5% Formic Acid in ACN to the vial to stabilize the analyte before injection.

Step 4: LC-MS/MS Analysis

Instrument: Triple Quadrupole MS coupled with UHPLC.

Chromatographic Conditions:

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate to 10% B.

MS Parameters (ESI Positive Mode):

  • Note: While Alloxydim is acidic, ESI+ often provides better sensitivity for the protonated molecule [M+H]+ or sodium adducts depending on mobile phase.

  • Ion Source: ESI Positive (ESI+).

  • Precursor Ion: m/z 322.1 (Alloxydim M+H).

  • MRM Transitions (Indicative - Optimize on your system):

    • Quantifier: 322.1 → 266.1 (Loss of allyloxy group).

    • Qualifier: 322.1 → 190.1.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., SANTE/11312/2021), the following criteria must be met:

ParameterAcceptance Criteria
Recovery 70% – 120% at spiked levels (e.g., 0.01, 0.1 mg/kg).
Precision (RSD) ≤ 20%
Linearity (r²) ≥ 0.99 (Matrix-matched calibration recommended).
Matrix Effect Calculate as: (Slope_matrix / Slope_solvent) - 1. If > ±20%, use Matrix-Matched Standards.

Troubleshooting Guide

Issue: Low Recovery (< 60%)
  • Cause 1: PSA usage.

    • Check: Did you use a standard fruit/veg dSPE kit? These usually contain PSA.

    • Fix: Switch to a kit with only MgSO₄ and C18.

  • Cause 2: pH drift.

    • Check: Measure pH of the extract. It must be < 6.

    • Fix: Ensure Citrate salts are dry and functional. Consider adding 1% Formic Acid to the extraction solvent (Acidified QuEChERS) if the matrix is highly alkaline.

  • Cause 3: Thermal Degradation.

    • Check: Did the sample thaw during processing?

    • Fix: Keep samples frozen until the moment ACN is added.

Issue: Poor Peak Shape (Tailing)
  • Cause: Tautomerism or secondary interactions.

  • Fix: Ensure the mobile phase is sufficiently buffered (Ammonium Formate) and acidic (Formic Acid).

Issue: Signal Suppression
  • Cause: Co-eluting matrix components.

  • Fix: Increase the C18 amount in dSPE or switch to a lower injection volume (e.g., 2 µL instead of 5 µL).

References

  • European Reference Laboratory (EURL). (2025). Evaluation of the extraction efficiency of the QuEChERS method on incurred pesticides. Retrieved from

  • Villaverde, J. J., et al. (2018). Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling. MDPI Molecules. Retrieved from

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "

Troubleshooting & Optimization

Optimization of SPE elution solvents for Alloxydim-sodium and its metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are analyzing Alloxydim-sodium (CAS: 55634-91-8) and its metabolites, you are likely facing a specific set of challenges: low recovery or spontaneous degradation .

Alloxydim is a cyclohexanedione oxime herbicide.[1] It acts as a weak acid (pKa ~3.7) but is commonly handled as a sodium salt. The critical challenge in Solid Phase Extraction (SPE) for this molecule is its instability in acidic conditions . While acidification is typically required to retain weak acids on Reverse Phase (RP) sorbents, it simultaneously accelerates the degradation of Alloxydim into its imine metabolites (M1, M2).

This guide prioritizes sample integrity over aggressive extraction, providing protocols that balance retention efficiency with molecular stability.

Module 1: Sorbent Selection & Strategy

Before optimizing the elution solvent, you must ensure the sorbent matches your matrix and stability requirements.

Sorbent TypeMechanismRecommended ForRisk Factor
Polymeric HLB (Hydrophilic-Lipophilic Balance)Reverse Phase (Hydrophobic) + Polar InteractionsGeneral Purpose. Water, simple plant tissues. Best balance of recovery vs. stability.Low. Does not require extreme pH shifts for elution.
MAX / SAX (Mixed-Mode Anion Exchange)Ion Exchange + HydrophobicComplex Matrices. Soil, high-fat content. Removes non-ionic interferences.High. Elution often requires acidification, which can degrade Alloxydim if not controlled.
Silica-based C18 HydrophobicLegacy Methods. Clean water samples only.Medium. Silanol activity can cause irreversible adsorption of the sodium salt.

Module 2: Elution Solvent Optimization Protocols

Protocol A: The "Stability-First" Method (HLB Sorbent)

Best for: Water samples, fruit/vegetable extracts where matrix interference is moderate.

The Logic: Alloxydim is retained on HLB in its neutral form (acidic load). To elute, we use a strong organic solvent. Unlike standard weak acids, we avoid strong basification during elution to prevent salt precipitation in the organic phase, and we avoid strong acidification to prevent degradation.

  • Conditioning: 3 mL Methanol (MeOH) followed by 3 mL Water (pH adjusted to 3.5 with Formic Acid).

  • Loading: Sample pH adjusted to 3.5–4.0 (Keep strictly > pH 3.0 to minimize degradation).

  • Washing: 3 mL Water/MeOH (95:5 v/v). Removes salts/sugars.

  • Elution (The Critical Step):

    • Option 1 (Standard): 3 mL 100% Methanol .

    • Option 2 (Sharper Peaks): 3 mL Methanol containing 0.1% Formic Acid .

    • Technical Note: While Alloxydim is acid-labile, 0.1% Formic Acid is weak enough to improve peak shape (protonating residual silanols) without causing instant degradation, provided the eluate is analyzed or neutralized immediately.

Protocol B: The "Matrix-Buster" Method (Anion Exchange)

Best for: Soil, sediment, or oily crops.

The Logic: Alloxydim (anionic at neutral pH) binds to the cationic sorbent. Interferences (neutrals/fats) are washed away. Elution requires breaking the ionic bond.

  • Conditioning: MeOH followed by Water (Neutral pH).

  • Loading: Sample at pH 7.0–8.0 (Ensures Alloxydim is anionic).

  • Washing: 100% Methanol. Aggressive wash removes neutrals/fats while Alloxydim stays locked by charge.

  • Elution:

    • Solvent: Methanol with 1-2% Formic Acid .

    • Mechanism: The acid protonates the Alloxydim (neutralizing its charge), breaking the ionic bond with the sorbent.

    • Safety Step: IMMEDIATELY dilute or buffer the eluate after collection to raise pH > 5.0 to prevent degradation into imines.

Module 3: Troubleshooting Guide (Q&A)

Q1: My recovery is consistently low (< 60%). What is happening?

Diagnosis: This is usually due to "Ionic Lock" or "Breakthrough."

  • If using HLB: Your loading pH might be too high (> 5.0). Alloxydim ionizes and flows right through the hydrophobic sorbent. Fix: Adjust load pH to 3.5.

  • If using SAX: Your elution solvent is too weak. Pure Methanol will not elute Alloxydim from an anion exchanger. Fix: You must add an acid (Formic) or high ionic strength buffer to the elution solvent.[2]

Q2: I see "Ghost Peaks" or extra peaks in my chromatogram.

Diagnosis: Spontaneous degradation.

  • Cause: If the extra peaks match the retention time of the imine metabolites (M1/M2), your elution environment is too acidic or the evaporation step was too hot.

  • Fix:

    • Reduce Formic Acid in elution to 0.1%.

    • Lower evaporation temperature to < 35°C.

    • Store extracts in amber vials (Alloxydim is photodegradable).

Q3: My soil extracts are dark/dirty even after SPE.

Diagnosis: Co-extraction of Humic Acids.

  • Fix: Switch to the "Acetone Cut" method.

    • Use 10% Methanol in Acetone as your elution solvent (instead of pure MeOH).

    • Why? Humic acids are less soluble in acetone, while Alloxydim remains soluble. This leaves the dark humic substances on the cartridge.

Module 4: Visual Workflows

Figure 1: Method Development Decision Tree

SPE_Optimization Start Start: Alloxydim Extraction Matrix Analyze Matrix Type Start->Matrix Water Simple Matrix (Water/Juice) Matrix->Water Low Interference Soil Complex Matrix (Soil/Fatty Tissue) Matrix->Soil High Interference HLB_Path Select HLB Sorbent (Hydrophobic Retention) Water->HLB_Path SAX_Path Select SAX Sorbent (Ionic Retention) Soil->SAX_Path Load_HLB Load pH 3.5 (Keep Neutral) HLB_Path->Load_HLB Load_SAX Load pH 7.0 (Keep Anionic) SAX_Path->Load_SAX Elute_HLB Elute: 100% MeOH (Or 0.1% FA in MeOH) Load_HLB->Elute_HLB Elute_SAX Elute: 1-2% FA in MeOH (Break Ionic Bond) Load_SAX->Elute_SAX Check_Stab Check Stability: Are M1/M2 peaks present? Elute_HLB->Check_Stab Elute_SAX->Check_Stab Success Method Validated Check_Stab->Success No Degradation Fail_Deg Reduce Acid % Neutralize Eluate ASAP Check_Stab->Fail_Deg Degradation Detected

Caption: Decision tree for selecting sorbent and elution conditions based on matrix complexity and stability checks.

Figure 2: The "Ionic Lock" Mechanism (SAX Elution)

Ionic_Mechanism Step1 Loading (pH 7) Alloxydim (-) binds to Sorbent (+) Step2 Washing (MeOH) Neutrals washed away Ionic bond holds Alloxydim Step1->Step2 Step3 Elution Attempt (Pure MeOH) Bond remains intact NO RECOVERY Step2->Step3 Incorrect Solvent Step4 Elution Success (Acidified MeOH) H+ neutralizes Alloxydim (-) Bond breaks -> Elution Step2->Step4 Correct Solvent

Caption: Visualization of the anion exchange mechanism demonstrating why acidification is necessary for elution.

References

  • Sandín-España, P., et al. (2013).[3] Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. Journal of Photochemistry and Photobiology A: Chemistry. Link

  • Agilent Technologies. (2016). SPE Method Development Tips and Tricks. Agilent Technical Notes. Link

  • Sigma-Aldrich. (2023). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.[4][5] Supelco Technical Reports. Link

  • Biotage. (2023).[6] QuickStart Guide to SPE: Analyte Elution Strategies. Biotage Applications.[7][8] Link

Sources

Troubleshooting poor peak shape in HPLC analysis of Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALX-HPLC-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

Welcome to the technical support hub for Alloxydim-sodium analysis. Users frequently report poor peak shape—specifically peak splitting (doublets) , broadening , and tailing —when analyzing this cyclohexanedione oxime herbicide.[1]

These issues are rarely due to column failure.[2] Instead, they stem from the molecule's inherent keto-enol tautomerism and E/Z isomerism .[1][2] This guide provides a scientifically grounded protocol to stabilize these forms and achieve sharp, reproducible peaks.

Part 1: The Science of the Split (Why it Happens)

To fix the peak, you must understand the molecule.[2] this compound is not a static structure; it is a "shapeshifter" in solution.[1][2]

  • Keto-Enol Tautomerism: The cyclohexanedione ring exists in dynamic equilibrium between a keto form and an enol form.[1][2] If the rate of this interconversion is similar to the timescale of your HPLC separation, the detector sees "smearing" or bridging between two peaks.[2]

  • E/Z Isomerism: The oxime ether side chain possesses a double bond, creating E (trans) and Z (cis) isomers.[1][2] While the E-isomer is the bioactive form, the Z-isomer can form in solution.[1][2][3]

  • pH Sensitivity: As a weak acid (pKa ~3.7), Alloxydim's ionization state fluctuates near neutral pH, causing retention time instability.

The Fix: We must force the molecule into a single dominant state or accelerate the equilibrium so the detector sees a single average species.[1][2]

Mechanism Visualization

Tautomerism cluster_equilibrium Dynamic Equilibrium in Solution Start This compound (Sample) Keto Keto Form (Less Polar) Start->Keto Enol Enol Form (More Polar) Start->Enol Keto->Enol Slow Exchange (Causes Broadening) Result_Bad Result: Split/Broad Peak (Interconversion ~ Retention Time) Keto->Result_Bad Result_Good Result: Sharp Single Peak (Acidic pH Stabilizes Form) Keto->Result_Good Enol->Result_Bad Acid Add Acid (pH < 3.0) Acid->Keto Suppresses Ionization

Figure 1: The dynamic equilibrium of Alloxydim.[1][2] Without pH control, the molecule oscillates between forms during the run, causing peak splitting.[1]

Part 2: The "Gold Standard" Protocol

This protocol is derived from FAO specifications and optimized for modern HPLC systems. It prioritizes pH suppression to lock the tautomeric state.

Recommended Conditions
ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, 150 x 4.6 mm, 5 µmEnd-capping reduces secondary silanol interactions that cause tailing.[1]
Mobile Phase A Water + 0.1% Phosphoric Acid (pH 2.5 - 3.[1][2]0)CRITICAL: Low pH suppresses ionization (keeps it neutral) and stabilizes the enol form.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for this molecule than Methanol.[1][2]
Flow Rate 1.0 mL/minStandard flow; adjust for backpressure.[1][2]
Temperature 30°C - 40°CSlightly elevated temperature improves mass transfer and kinetics.[1][2]
Detection UV @ 254 nm or 220 nm254 nm is specific; 220 nm is more sensitive but prone to baseline noise.[1][2]
Injection Vol 10 - 20 µLHigh injection volumes of strong solvent can induce splitting (solvent effect).[1][2]
Step-by-Step Preparation
  • Buffer Preparation: Dissolve 1 mL of 85% Phosphoric Acid in 1 L of HPLC-grade water. Measure pH; it should be ~2.[2]5. Filter through a 0.45 µm membrane.[2]

  • Sample Diluent: Do NOT dissolve the sample in 100% Acetonitrile.

    • Correct Diluent: Mobile Phase A : Mobile Phase B (50:50).[1][2]

    • Why? Injecting a strong solvent plug into a weaker mobile phase causes the analyte to precipitate or travel faster than the mobile phase initially, creating a "fronting" split.[2]

  • System Equilibration: Flush the column with the acidic mobile phase for at least 20 column volumes before the first injection to passivate active sites.[2]

Part 3: Troubleshooting Guide

Use this logic tree to diagnose your specific issue.

Diagnostic Workflow

Troubleshooting Problem Identify Peak Issue Split Split Peak / Doublet Problem->Split Tailing Peak Tailing (> 1.5) Problem->Tailing Drift Retention Time Drift Problem->Drift Check_pH Is Mobile Phase pH < 3.0? Split->Check_pH Check_Col Is Column End-Capped? Tailing->Check_Col Fix_pH Action: Add Acid (H3PO4 or Formic) Check_pH->Fix_pH No Check_Solvent Is Sample Solvent > MP Strength? Check_pH->Check_Solvent Yes Fix_Solvent Action: Match Sample Solvent to MP Check_Solvent->Fix_Solvent Yes Fix_Col Action: Switch to High-Purity C18 Check_Col->Fix_Col No

Figure 2: Decision matrix for diagnosing Alloxydim peak anomalies.

Symptom vs. Solution Matrix
SymptomProbable CauseCorrective Action
Doublet Peak (50/50 split) E/Z Isomer separation or Keto-Enol equilibrium.[1][2]1. Lower pH to < 3.0.2. Increase column temp to 40°C (accelerates interconversion).
Fronting / Shoulder Solvent mismatch (Sample solvent is too strong).[1][2]Dissolve sample in Mobile Phase (or 50:50 Water/ACN) instead of 100% ACN.
Tailing Factor > 1.5 Silanol interactions with the amine/nitrogen group.[2]Ensure column is "End-capped" (e.g., Zorbax Eclipse, Phenomenex Luna C18(2)).[1][2] Increase buffer ionic strength.
Broad "Blob" Peak Slow tautomerization kinetics.[1][2]Increase temperature; Ensure acidic modifier is present.[2]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetate buffer (pH 4.5) instead of Phosphate (pH 2.5)? A: It is risky.[1][2] The pKa of Alloxydim is ~3.[2]7. At pH 4.5, you are right near the ionization point, meaning you will have a mix of ionized and non-ionized species.[2] This leads to retention time wandering and peak broadening. Stick to pH < 3.0 to keep it fully protonated (neutral).[1][2]

Q: I see a small peak eluting just before my main Alloxydim peak. Is this an impurity? A: It might be the Z-isomer or a hydrolysis product.[1][2] Alloxydim is unstable in water over time.[2]

  • Test: Re-inject the same vial after 4 hours. If the small peak grows, your sample is degrading (hydrolysis).[2]

  • Fix: Prepare samples fresh and analyze immediately.[2] Keep autosampler temperature at 4°C.

Q: Why does the FAO method specify UV detection? Can I use MS? A: Yes, you can use MS. However, you must swap Phosphoric Acid (non-volatile) for Formic Acid (0.1%) .[1] Note that Formic Acid is a weaker acid; ensure your pH remains low enough to suppress ionization.[2]

References

  • FAO Specifications and Evaluations for Agricultural Pesticides. this compound Specifications.[1][2] Food and Agriculture Organization of the United Nations.[1][2][4] Available at: [Link] (Accessed via FAO.org).[1][2]

  • Sandín-España, P., et al. (2016).[1] Chemical Behaviour and Herbicidal Activity of Cyclohexanedione Oxime Herbicides. In: Herbicides - Current Research and Case Studies in Use.[1][2] InTech Open. DOI: 10.5772/55896.[2] Available at: [Link]

  • Phenomenex Application Guide. Analysis of Pesticides using QuEChERS and HPLC. (General reference for C18 column selection in pesticide analysis). Available at: [Link][1]

  • PubChem Database. this compound Compound Summary. National Center for Biotechnology Information.[2] Available at: [Link][1]

Sources

Minimizing ion suppression in the analysis of Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Minimizing Ion Suppression & Matrix Effects in LC-MS/MS

Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Chemist Last Updated: February 2026[1]

Executive Summary: The "Stability-Matrix Paradox"

Welcome to the technical support hub for Alloxydim-sodium analysis. If you are experiencing low sensitivity or variable recovery, you are likely encountering the Stability-Matrix Paradox .[1]

Alloxydim is a cyclohexanedione herbicide (DIM).[1] It presents a unique analytical challenge:

  • It is Acidic: It requires pH control for retention on C18 columns.

  • It is Unstable in Acid: At pH < 5, it rapidly degrades into de-alkoxylated byproducts and imines [1, 2].[1]

  • It is Susceptible to Matrix Effects: In complex matrices (soil, oily crops), co-eluting phospholipids and salts cause severe ion suppression in Electrospray Ionization (ESI) [3].[1]

This guide provides self-validating protocols to navigate these conflicting requirements.

Critical Protocol: Sample Preparation

The Issue: Standard QuEChERS methods often fail for Alloxydim not because of extraction efficiency, but because of cleanup adsorption .

The "PSA Trap" (Why your recovery is low)

Many researchers use standard Dispersive SPE (d-SPE) kits containing PSA (Primary Secondary Amine) to remove sugars and fatty acids.[1]

  • Mechanism: PSA is a weak anion exchanger.[1]

  • Result: Alloxydim (an acid) binds to the PSA and is removed along with the matrix interferences. Do NOT use PSA for Alloxydim cleanup. [1]

Recommended Workflow: Citrate-Buffered QuEChERS (No PSA)
StepActionTechnical Rationale
1. Extraction Weigh 10g sample. Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.Acidification stabilizes the sodium salt form during extraction.[1]
2. Partitioning Add Citrate Buffer Salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).[1] Shake 1 min. Centrifuge.Citrate buffering maintains pH ~5.0-5.5, preventing acid hydrolysis degradation [1].[1]
3. Cleanup (Crucial) Transfer aliquot to d-SPE tube containing C18 + MgSO4 ONLY .[1]C18 removes lipids/fats without binding the acidic Alloxydim.[1] MgSO4 removes water.[1]
4. Analysis Centrifuge and inject.[1][2][3]If sensitivity allows, dilute 1:5 with water to reduce matrix load (Dilute-and-Shoot).[1]

Chromatographic Strategy: Separation & Stability

The Issue: To retain Alloxydim on C18, you traditionally acidify the mobile phase. However, using 0.1% Formic Acid (pH ~2.[1]7) causes on-column degradation of Alloxydim, leading to peak tailing and split peaks (degradation products).[1]

Optimized LC Conditions

To minimize ion suppression, we must separate Alloxydim from the "void volume" (where salts elute) and the "wash volume" (where phospholipids elute).[1]

  • Column: Polar-Embedded C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm).[1]

    • Why: Provides retention for polar compounds without requiring 100% aqueous stability.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate (pH adjusted to 6.5 with acetic acid).

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

    • Why: pH 6.5 is the "Goldilocks Zone"—stable enough to prevent degradation, but ionized enough for ESI sensitivity [2].[1]

Visualizing the Signal Pathway

The following diagram illustrates the decision logic for optimizing the signal against matrix effects.

AlloxydimOptimization Start Low Signal / Variable Area Check_RT Check Retention Time (RT) Start->Check_RT RT_Early RT < 1.5 min (Co-eluting with Salts) Check_RT->RT_Early RT_Late RT > 8 min (Co-eluting with Lipids) Check_RT->RT_Late RT_Good RT 3-6 min Check_RT->RT_Good Action_Early Action: Reduce Organic Start % or Switch to HILIC RT_Early->Action_Early Action_Late Action: Use C18 Cleanup to remove Phospholipids RT_Late->Action_Late Check_IS Check Internal Standard (IS) RT_Good->Check_IS IS_Drop IS Area Drops > 30% Check_IS->IS_Drop Yes IS_Stable IS Area Stable Check_IS->IS_Stable No Diag_Suppression Diagnosis: Ion Suppression IS_Drop->Diag_Suppression Diag_Loss Diagnosis: Analyte Loss (Adsorption/Degradation) IS_Stable->Diag_Loss

Figure 1: Diagnostic workflow for differentiating matrix effects (suppression) from method failures.

Mass Spectrometry: Minimizing Adducts

The Issue: this compound loves to form sodium adducts


, splitting your signal between the protonated ion 

and the sodiated ion. This reduces overall sensitivity.[1]
Optimization Steps
  • Source Temperature: Increase source temp (e.g., 400°C–500°C). Higher heat discourages adduct formation.[1]

  • Additives: The Ammonium Acetate in the mobile phase (Protocol 3) is critical.[1]

    • Mechanism:[1][4] Ammonium ions

      
       compete with Sodium 
      
      
      
      , forcing the molecule into the
      
      
      or
      
      
      state, which fragment more predictably than sodium adducts.[1]
  • MRM Transitions:

    • Monitor the transition for Alloxydim (Positive Mode):

      
       (Quantifier).[1]
      
    • Note: Ensure your collision energy is optimized for the free acid form, not the salt.

Troubleshooting & FAQs

Q1: My recovery is consistently < 50%, but the internal standard looks fine. Is this suppression? A: No.[1] If the Internal Standard (IS) is stable, the ionization efficiency is fine.[1] This indicates extraction loss .[1]

  • Check: Did you use PSA in your d-SPE step? PSA binds Alloxydim.[1] Switch to C18-only cleanup.

  • Check: Did the sample sit in an acidic solvent for >4 hours? Alloxydim degrades. Analyze immediately after extraction.

Q2: I see a "Ghost Peak" appearing 2 minutes after my main peak. A: This is likely a degradation product (imines or de-alkoxylated forms) created inside the column due to low pH.[1]

  • Fix: Raise Mobile Phase pH to 6.0–6.5 using Ammonium Acetate.[1]

Q3: How do I calculate the "Matrix Factor" (MF) to prove suppression? A: Perform the Post-Extraction Spike experiment:

  • Set A: Standard in pure solvent.

  • Set B: Blank matrix extracted, then spiked with standard.

  • 
    [1]
    
    • MF < 80% = Ion Suppression.[1]

    • MF > 120% = Ion Enhancement.[1]

References

  • European Commission. (2011).[1][5] Review report for the active substance alloxydim.[1][6][7] Directorate-General for Health and Consumers.[1] [1]

  • Sandín-España, P., et al. (2013).[1][5][7] Photochemical behavior of alloxydim herbicide in environmental waters.[1][6] Journal of Photochemistry and Photobiology A: Chemistry.[1]

  • Kebarle, P., & Verkerk, U. H. (2009).[1] Electrospray: From ions in solution to ions in the gas phase, what we know now. Mass Spectrometry Reviews.[1]

  • Anastassiades, M., et al. (2003).[1] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.[3] JAOAC International.[1]

  • EURL-SRM. (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method).

Sources

Managing the photostability of Alloxydim-sodium in experimental setups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Alloxydim-sodium (CAS 66003-55-2) presents a unique challenge in quantitative analysis. While it is a potent acetyl-CoA carboxylase (ACCase) inhibitor, its chemical structure—specifically the cyclohexanedione oxime moiety—is inherently unstable.[1]

The Critical Failure Point: Users often attribute assay inconsistency to instrumental error, but the root cause is almost invariably photochemical degradation or geometric isomerization occurring during sample preparation.

This guide provides the mechanistic understanding and rigid protocols required to stabilize this compound.

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. This compound does not just "break down"; it undergoes specific photochemical transformations triggered by UV and visible light (specifically blue spectrum).[1]

Key Pathways
  • E/Z Isomerization: The N-O bond allows rotation.[1][2] The active herbicide is marketed as the E-isomer.[2][3] Upon exposure to light or acidic pH, it rapidly equilibrates to the Z-isomer. In HPLC, this manifests as "peak splitting" or "ghost peaks."[1]

  • N-O Bond Cleavage (Photolysis): High-energy photons cleave the oxime ether bond, resulting in the formation of an imine byproduct (deallyoxylated alloxydim).[1]

  • Beckmann Rearrangement: Under thermal stress or specific catalytic conditions, the oxime rearranges into oxazole derivatives.[1]

Visualizing the Pathway

AlloxydimDegradation cluster_0 Degradation Products Alloxydim Alloxydim-Na (Active E-Isomer) Z_Isomer Z-Isomer (Inactive/Less Active) Alloxydim->Z_Isomer Photo-isomerization (Fast in Water) Imine Imine Byproduct (Deallyoxylated) Alloxydim->Imine N-O Cleavage (Irreversible) Oxazole Oxazole Derivatives Alloxydim->Oxazole Beckmann Rearrangement (Thermal/Acidic) Light UV/Blue Light (λ < 500nm) Light->Alloxydim Z_Isomer->Alloxydim Thermal Reversion

Figure 1: Photochemical and thermal degradation pathways of this compound.[1] Note that E/Z isomerization is reversible, while N-O cleavage is irreversible.[1]

Protocol Optimization: The "Safe Zone"

The following protocols are non-negotiable for reproducible data.

A. Solvent Selection Strategy

Solvent choice dictates stability.[1] Protic solvents (like water/methanol) facilitate isomerization via the keto-enol tautomerism.[1] Aprotic solvents (like acetonitrile) can stabilize the enol form via intramolecular hydrogen bonding.[2][4]

VariableRecommendationScientific Rationale
Stock Solvent Acetonitrile (ACN) Stabilizes the enol form via intramolecular H-bonding; inhibits isomerization better than methanol.[1]
Aqueous Buffer pH 6.0 - 7.0 Avoid acidic pH (<4) which catalyzes hydrolysis and isomerization.[1]
Water Quality Milli-Q Only CRITICAL: Tap water contains chlorine.[1] Alloxydim reacts with hypochlorite (

) to form chlorinated byproducts.[1][5][6]
B. Lighting & Handling Workflow

Standard laboratory lighting (fluorescent) emits enough UV/blue light to degrade Alloxydim in minutes.[1]

HandlingProtocol Start Solid Alloxydim-Na (Storage: -20°C, Dark) Weighing Weighing Step (Yellow Light / Sodium Vapor) Start->Weighing Minimize time Dissolution Dissolution (Solvent: 100% ACN) Weighing->Dissolution Immediate Dilution Dilution to Working Conc. (Amber Glassware Only) Dissolution->Dilution Shield from light Injection HPLC/LC-MS Injection (Autosampler: 4°C, Dark) Dilution->Injection < 4 hours stability

Figure 2: Optimized handling workflow to minimize photochemical stress.

Troubleshooting Guide (FAQ)

Issue 1: "I see two peaks in my HPLC chromatogram where there should be one."

Diagnosis: E/Z Isomerization.

  • Cause: The sample was likely exposed to light or dissolved in a protic solvent (water/methanol) for too long before injection. The Z-isomer typically elutes earlier than the E-isomer on C18 columns.

  • Solution:

    • Switch stock solvent to pure Acetonitrile.[1]

    • Analyze immediately after preparation.[1]

    • If quantification is required, sum the areas of both peaks (assuming response factors are similar, which is standard practice for oxime herbicides).[1]

Issue 2: "My recovery rates are consistently low (<80%)."

Diagnosis: Photolysis or Chlorine Oxidation.

  • Check 1 (Light): Did you use clear glass vials?

    • Fix: Switch to amber silanized glass vials. Wrap volumetric flasks in aluminum foil.

  • Check 2 (Water): Did you use water that might contain traces of chlorine?

    • Fix: Alloxydim reacts instantly with chlorine.[1][7] Ensure water source is ultrapure (18.2 MΩ) and free of oxidizing agents.

Issue 3: "The signal degrades during the autosampler sequence."

Diagnosis: Thermal/Hydrolytic Instability.

  • Cause: Alloxydim is thermally unstable >30°C and hydrolyzes in aqueous solution over time.[1]

  • Solution:

    • Set autosampler temperature to 4°C .

    • Limit run times. If you have 100 samples, split them into batches. Do not let a sample sit in the autosampler for >12 hours.

Analytical Validation Parameters

When setting up your LC-MS/HPLC method, verify these parameters to ensure you are detecting the parent compound and not artifacts.

ParameterSpecification
Column C18 (Reverse Phase)
Mobile Phase ACN / Water (0.1% Formic Acid).[1] Note: Acid is needed for peak shape but accelerates degradation; keep run times short.[1]
Detection UV @ 230-260 nm (Max absorption for oxime).[1]
Mass Transition (MRM) Monitor m/z 324 → 264 (Loss of allyloxy group) to confirm parent structure.

References

  • Sandín-España, P., et al. (2013).[1][5] Photolysis of cycloxydim, a cyclohexanedione oxime herbicide.[1][2][8] Detection, characterization and reactivity of the iminyl radical. Photochemical & Photobiological Sciences.[1][2] Link

  • Sandín-España, P., et al. (2005).[1][9][5] Degradation of alloxydim in chlorinated water.[1][5][6][7] Agronomy for Sustainable Development.[1][5] Link[1]

  • Iwataki, I., & Hirono, Y. (1978).[1][9] The chemical structure and herbicidal activity of this compound and related compounds. Advances in Pesticide Science.[1] (Foundational chemistry of cyclohexanedione oximes).

  • Monadjemi, S., et al. (2013).[1][2] Photolysis of cycloxydim...[4][8] (Confirming N-O bond cleavage mechanism). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Reactivity and Selectivity of Alloxydim-Sodium Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, immunoassays stand out for their high throughput, sensitivity, and cost-effectiveness, particularly in the screening of small molecules like pesticides in complex matrices. Alloxydim-sodium, a selective post-emergence herbicide, is crucial in agriculture for controlling grass weeds in various broad-leaved crops. Consequently, the ability to accurately and selectively detect its residues in environmental and food samples is of paramount importance. This guide provides an in-depth comparison of the cross-reactivity and selectivity of immunoassays for this compound, supported by experimental data and methodological insights to aid researchers in making informed decisions for their analytical needs.

The Analyte: Understanding this compound

This compound is the sodium salt of Alloxydim, a member of the cyclohexanedione oxime class of herbicides.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in grasses.[2] This targeted action makes it selective for grass species, with minimal impact on broad-leaved plants.

The chemical structure of Alloxydim is characterized by a cyclohexanedione ring, an oxime ether group, and a butyryl side chain. It is this core structure that forms the basis for antibody recognition in an immunoassay. However, the structural similarity to other cyclohexanedione herbicides presents a significant challenge in developing highly selective assays.

The Challenge: Cross-Reactivity in Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. For small molecules like Alloxydim, which act as haptens, this specificity is paramount. Cross-reactivity occurs when the antibody binds to molecules that are structurally similar to the target analyte, leading to potentially inaccurate quantification and false-positive results.[3][4][5] Understanding the cross-reactivity profile of an immunoassay is therefore critical for its reliable application.

Several factors influence the cross-reactivity of an immunoassay, including the immunogen design, the specific epitope recognized by the antibody, and the assay format. For this compound immunoassays, the primary sources of cross-reactivity are other cyclohexanedione herbicides that share the same core chemical scaffold.

Comparative Analysis of this compound Immunoassay Cross-Reactivity

While specific commercial immunoassay kits for this compound are not widely documented in recent literature, seminal studies on antibodies raised against the broader class of cyclohexanedione herbicides provide invaluable data on potential cross-reactivity.

Monoclonal Antibody-Based Immunoassays

A pivotal study by Green et al. (1995) detailed the development of five monoclonal antibodies against a cyclohexanedione-protein conjugate.[2] The cross-reactivity of these antibodies was evaluated against 24 different cyclohexanedione analogues using a competitive indirect enzyme-linked immunosorbent assay (ciELISA). The results, summarized in Table 1, demonstrate the varying degrees of selectivity that can be achieved with different monoclonal antibodies.

Table 1: Cross-Reactivity of Monoclonal Antibodies with Cyclohexanedione Herbicides

CompoundmAb A IC50 (µM)% Cross-Reactivity (vs. Sethoxydim)mAb B IC50 (µM)% Cross-Reactivity (vs. Sethoxydim)
Sethoxydim 0.02 100 0.03 100
Alloxydim0.04500.0560
Clethodim0.03670.0475
Cycloxydim0.021000.03100
Tralkoxydim>10<0.2>10<0.3
Butroxydim>10<0.2>10<0.3

Data adapted from Green et al., J. Agric. Food Chem. 1995, 43, 7, 1774–1781.[2]

Interpretation of the Data:

  • High Cross-Reactivity: Monoclonal antibodies A and B showed significant cross-reactivity with Sethoxydim, Alloxydim, Clethodim, and Cycloxydim. This suggests that these antibodies recognize a common structural feature among these herbicides, likely the core cyclohexanedione ring.

  • Low to Negligible Cross-Reactivity: Notably, both antibodies exhibited very low cross-reactivity with Tralkoxydim and Butroxydim. This indicates that structural modifications on the side chains of the cyclohexanedione ring can significantly impact antibody binding and, therefore, selectivity.

Polyclonal Antibody-Based Immunoassays

Research by Weldon et al. (1993) explored the use of polyclonal antibodies for the detection of cyclohexanedione herbicides. While polyclonal antibodies are generally considered less specific than monoclonal antibodies, they can be valuable for developing broad-spectrum screening assays. The study found that polyclonal antiserum raised against a cyclohexanedione analog could detect a range of active ACCase inhibitors, including Alloxydim. However, the cross-reactivity profile was broader, with varying affinities for different analogues.

The Gold Standard: Validation with Chromatographic Methods

To ensure the trustworthiness of immunoassay data, validation against a reference analytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of pesticide residues due to its high sensitivity and selectivity.[6][7]

An LC-MS/MS method for this compound would typically involve:

  • Sample Extraction: Extraction from the matrix (e.g., soil, water, plant tissue) using an appropriate solvent.

  • Chromatographic Separation: Separation of this compound from other matrix components and structurally similar compounds on a C18 column.

  • Mass Spectrometric Detection: Detection and quantification using multiple reaction monitoring (MRM) to ensure high specificity.

The validation of an this compound immunoassay would involve analyzing a set of samples by both the immunoassay and LC-MS/MS and comparing the results. A good correlation between the two methods provides confidence in the accuracy and reliability of the immunoassay for its intended purpose.

Impact of Metabolism on Immunoassay Selectivity

The selectivity of an immunoassay can also be affected by the presence of metabolites of the target analyte. Alloxydim can degrade in the environment and in biological systems. The primary degradation pathways include the reduction of the oxime group to form an imine and isomerization of the C=N bond.[8]

It is crucial to assess the cross-reactivity of the immunoassay with these major metabolites. An ideal immunoassay for regulatory purposes should either recognize the primary metabolites with a known affinity or be highly specific to the parent compound, depending on the monitoring requirements.

Experimental Protocols

Competitive Indirect ELISA (ciELISA) for Cyclohexanedione Herbicides

This protocol is based on the methodology described by Green et al. (1995).[2]

  • Coating: Microtiter plates are coated with a cyclohexanedione-protein conjugate (e.g., sethoxydim-ovalbumin) and incubated overnight at 4°C.

  • Washing: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Competitive Reaction: A mixture of the anti-cyclohexanedione monoclonal antibody and the sample (or standard) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound antibodies and analytes.

  • Secondary Antibody: An enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) is added and incubated for 1 hour at room temperature.

  • Washing: Plates are washed to remove unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., 2M H₂SO₄).

  • Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm).

The concentration of the analyte is inversely proportional to the color signal.

Sample Preparation for LC-MS/MS Analysis of this compound in Water
  • Filtration: Water samples are filtered to remove particulate matter.

  • Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge (e.g., C18) to concentrate the analyte and remove interfering substances.

  • Elution: The analyte is eluted from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

Visualizing the Concepts

To better illustrate the principles and workflows discussed, the following diagrams are provided.

Immunoassay_Principle cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_detection 3. Detection Coating Immobilized Antigen Antibody Antibody Coating->Antibody Binds Secondary_Ab Enzyme-Labeled Secondary Antibody Antibody->Secondary_Ab Analyte Free Analyte (Alloxydim) Analyte->Antibody Binds Substrate Substrate Secondary_Ab->Substrate Converts Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA Workflow for Alloxydim Detection.

Workflow_Comparison cluster_immunoassay Immunoassay Workflow cluster_lcms LC-MS/MS Workflow (Confirmation) IA_Sample Sample (e.g., Water, Soil Extract) IA_Assay ELISA Plate (Competitive Assay) IA_Sample->IA_Assay IA_Result Screening Result (Positive/Negative) IA_Assay->IA_Result LCMS_Sample Sample IA_Result->LCMS_Sample Confirmation of Positive Screens LCMS_Extract Extraction & Clean-up (SPE) LCMS_Sample->LCMS_Extract LCMS_Analysis LC-MS/MS Analysis LCMS_Extract->LCMS_Analysis LCMS_Result Confirmed & Quantified Result LCMS_Analysis->LCMS_Result

Caption: Integrated Analytical Workflow for this compound.

Conclusion and Future Perspectives

The selection of an appropriate immunoassay for this compound requires a thorough understanding of its cross-reactivity profile. The available data indicates that while some antibodies can exhibit broad reactivity towards several cyclohexanedione herbicides, others can be developed with a higher degree of selectivity. For high-confidence quantitative results, especially in regulatory contexts, confirmation by a highly specific method like LC-MS/MS is indispensable.

References

  • Green, M., et al. (1995). Monoclonal-Based ELISA for the Identification of Herbicidal Cyclohexanedione Analogues That Inhibit Graminaceous Acetyl Coenzyme-A Carboxylase. Journal of Agricultural and Food Chemistry, 43(7), 1774–1781. [Link]

  • Weldon, B. G., et al. (1993). Polyclonal-Based ELISA for the Identification of Cyclohexanedione Analogs that Inhibit Maize Acetyl Coenzyme-A Carboxylase. Journal of AOAC INTERNATIONAL, 76(4), 857-864. [Link]

  • Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1559–1568. [Link]

  • Regester, L. E., et al. (2014). Determination of designer drug cross-reactivity on five commercial immunoassay screening kits. Journal of Analytical Toxicology, 38(9), 624–630. [Link]

  • Sandin-España, P., et al. (2006). Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products. Chemosphere, 62(7), 1098-1106. [Link]

  • Wikipedia. (2023). Alloxydim. [Link]

  • Sklirou, F. S., et al. (2004). Determination of acid herbicides in water by LC/MS/MS. Fresenius Environmental Bulletin, 13(11 A), 1104-1109. [Link]

  • Jafari, M. T., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Journal of Chemistry, 2021, 9969101. [Link]

  • Gabaldón, J. A., et al. (1999). Current Trends in Immunoassay-Based Kits for Pesticide Analysis. Critical Reviews in Food Science and Nutrition, 39(6), 519-538. [Link]

  • Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. International Journal of Biomedical Science, 2(3), 217–235. [Link]

  • USDA Forest Service. (2014). Scoping/Screening Level Risk Assessment on Clethodim. [Link]

  • INCHEM. (2004). CLETHODIM (187). [Link]

  • Melanson, J. E., & Rule, G. S. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. eScholarship, University of California. [Link]

  • Zherdev, A. V., et al. (2023). Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. Agriculture, 13(11), 2097. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • PubChem. (n.d.). Alloxydim. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Alloxydim sodium. National Center for Biotechnology Information. [Link]

  • Zhang, Y., et al. (2022). Progress in Immunoassays of Toxic Alkaloids in Plant-Derived Medicines: A Review. Molecules, 27(5), 1506. [Link]

  • Beltrán, E., et al. (2024). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. Separations, 11(5), 126. [Link]

  • González, R., et al. (2024). Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases. International Journal of Molecular Sciences, 25(18), 10103. [Link]

Sources

Comparing the herbicidal activity of Alloxydim-sodium E and Z isomers

[1][2]

Executive Summary & Chemical Context

Alloxydim-sodium (Methyl 2,2-dimethyl-4,6-dioxo-5-[1-[(2-propenyloxy)amino]butyl]cyclohexanecarboxylate sodium salt) represents the first generation of cyclohexanedione ("dim") herbicides.[1][2] Its mode of action is the specific inhibition of acetyl-CoA carboxylase (ACCase) , a critical enzyme in fatty acid biosynthesis in graminaceous plants.[1][3][4][5]

The molecule features an oxime ether moiety (

E-isomerZ-isomer1
  • Commercial Status: Alloxydim is manufactured and marketed primarily as the E-isomer , which is the thermodynamically stable form in the solid state.

  • The Critical Insight: Experimental profiling reveals a stark dichotomy in bioactivity.[1] The E-isomer acts as the potent herbicide , whereas the Z-isomer is virtually phytotoxically inert .[1] However, rapid photo-isomerization in the field creates a dynamic equilibrium that researchers must account for when assessing real-world efficacy.[1][2]

Mechanistic Basis of Activity (ACCase Inhibition)[1][2][3]

The Binding Disparity

The efficacy of ACCase inhibitors relies on a precise steric fit within the carboxyltransferase (CT) domain of the plastidic ACCase enzyme.[1]

  • E-Isomer (Active): The spatial configuration of the allyloxy chain in the E-isomer allows the molecule to slot into the active site pocket, competitively inhibiting the binding of Acetyl-CoA. This halts lipid biosynthesis, leading to membrane disintegration and meristematic necrosis.[1][2][3]

  • Z-Isomer (Inactive): The Z-configuration introduces significant steric hindrance.[1][2] The allyloxy group projects in a direction that clashes with the residues lining the enzyme's binding pocket, preventing the formation of the stable enzyme-inhibitor complex required for catalysis suppression.

Visualization of Isomerization & Degradation Pathways

The following diagram illustrates the dynamic relationship between the isomers and their eventual degradation, a critical concept for environmental fate studies.

AlloxydimPathwaysE_IsoE-Isomer(High Bioactivity)MixtureE/Z Equilibrium(Reduced Efficacy)E_Iso->Mixturehv (Sunlight)Rapid IsomerizationZ_IsoZ-Isomer(Phytotoxically Inert)Mixture->E_IsoThermal Reversion(Slow)Mixture->Z_IsoEquilibrationDegradationImine By-products(Non-Toxic)Mixture->DegradationN-O Bond Cleavage

Figure 1: Photochemical isomerization dynamics of Alloxydim. The active E-isomer converts to the inactive Z-isomer under UV irradiation, eventually degrading into non-toxic imines.

Comparative Experimental Data

The following data synthesizes results from wheat (Triticum aestivum) root growth bioassays, the standard metric for ACCase inhibitor potency.

Quantitative Efficacy Profile
ParameterE-Isomer (Pure)E/Z Mixture (Equilibrated)Z-Isomer (Calculated)
IC50 (Root Growth) 0.37 mg/L 0.70 mg/L> 100 mg/L (Est.)[1][2]
Germination Inhibition Strong (0 - 4.0 mg/L)ModerateNone Detected
Thermodynamic Stability High (Solid State)Stable Ratio (~42:[1][2]58)Low (Reverts in dark)
Field Half-Life Rapid conversionN/AN/A

Interpretation: The IC50 of the mixture (0.70 mg/L) is roughly double that of the pure E-isomer (0.37 mg/L).[1] This quantitative correlation strongly suggests that the Z-isomer acts as a diluent , contributing mass but no observable biological activity to the solution.[1]

Validated Experimental Protocols

To replicate these findings or screen new "dim" analogs, use the following self-validating protocols.

Protocol A: Wheat Germination Bioassay (Potency Screen)

Objective: Determine the IC50 values of isomer fractions.

Reagents:

  • This compound standard (>98% purity).[1][2]

  • Wheat seeds (Triticum aestivum, cv.[1][2] Castan or equivalent sensitive variety).[1][2]

  • Petri dishes (90mm), Whatman No. 1 filter paper.

Workflow:

  • Stock Preparation: Dissolve Alloxydim in ultrapure water to create a 100 mg/L stock.

    • Validation Step: Verify E/Z ratio via HPLC immediately.[1][2] Fresh solutions are typically >95% E-isomer.[1][2]

  • Isomerization (Optional for Z-test): Irradiate half the stock with UV light (254 nm) or natural sunlight for 4 hours to generate the E/Z equilibrium mixture.

  • Dilution Series: Prepare concentrations: 0.0 (Control), 0.2, 0.4, 0.8, 1.6, 3.2, 6.4 mg/L.

  • Seeding: Place 20 seeds per dish on double-layered filter paper. Add 10 mL of the respective herbicide solution.

  • Incubation: Incubate at 22°C (16h light) / 16°C (8h dark) for 72 hours.

  • Measurement: Measure primary root length.

  • Calculation: Plot Root Length vs. Log(Concentration). Use a log-logistic regression to calculate IC50.[1][2][6]

Protocol B: HPLC Isomer Quantification

Objective: Confirm the ratio of E vs. Z isomers in your test solution.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).[1][2]

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with H3PO4) [40:60 v/v].[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm.[1][2]

  • Retention Time: The E-isomer typically elutes after the Z-isomer due to slight polarity differences and interaction with the stationary phase (Z-isomer is often more polar/compact).[1]

    • Note: Ensure the sample is injected immediately after preparation to prevent on-column isomerization.[1]

Experimental Workflow Diagram

BioassayWorkflowstartStart: Alloxydim StocksplitSplit Samplestart->splitpath_EKeep in Dark(Maintains E-Isomer)split->path_Epath_ZUV Irradiation(Generates E/Z Mix)split->path_ZhplcHPLC Validation(Confirm Isomer Ratio)path_E->hplcpath_Z->hplcassayWheat Root Bioassay(72h Incubation)hplc->assayresultCalculate IC50(Compare E vs Mix)assay->result

Figure 2: Step-by-step workflow for differentially testing Alloxydim isomers.

References

  • Sandín-España, P., et al. (2013).[1][2] "Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products." Microchemical Journal, 106, 212-219.[1][2][6] [1][2]

  • CABI Digital Library. "Phytotoxic Study of the E/Z Isomers of the Herbicide Alloxydim in Wheat." Spanish Journal of Agricultural Research.

  • ResearchGate. "Reactivity of Alloxydim herbicide: Force and Reaction Electronic flux profiles."[1][2]

  • University of Hertfordshire. "PPDB: Pesticide Properties DataBase - Alloxydim sodium."[1][2]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995).[1][2] "Log-logistic analysis of herbicide dose-response relationships." Weed Technology, 9(2), 218-227.[1][2] [1][2]

Comparative Technical Guide: Alloxydim-sodium vs. Clethodim for Resistant Grass Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Evolution of Efficacy

In the management of resistant Poaceae species (specifically Lolium rigidum, Alopecurus myosuroides, and Avena fatua), the distinction between Alloxydim-sodium and Clethodim is not merely one of potency, but of structural flexibility .

While both are Group 1 (Group A) cyclohexanedione (DIM) herbicides targeting plastidic acetyl-CoA carboxylase (ACCase), Clethodim represents a second-generation optimization. Experimental data conclusively demonstrates that Clethodim retains efficacy against specific target-site mutations (notably Ile-1781-Leu ) where this compound fails. This guide dissects the physicochemical and molecular mechanisms driving this divergence and provides validated protocols for assessing cross-resistance.

Mechanistic Foundation: The Binding Pocket War

To understand the resistance gap, one must analyze the interaction at the carboxyltransferase (CT) domain of the ACCase enzyme.

Structural Divergence
  • This compound: The parent DIM structure. It relies on a rigid binding conformation.

  • Clethodim: Features a chloro-allyl side chain and a longer linear alkyl chain. This structural modification allows Clethodim to adopt multiple conformations ("wobble"), maintaining binding affinity even when a mutation alters the shape of the enzyme's binding pocket.

Mechanism of Action & Resistance Pathway

The following diagram illustrates the competitive inhibition pathway and how specific mutations block Alloxydim while Clethodim often bypasses the blockage.

ACCase_Pathway AcetylCoA Acetyl-CoA + HCO3- ACCase ACCase Enzyme (CT Domain) AcetylCoA->ACCase Substrate Binding MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation FattyAcids Fatty Acid Synthesis (Membrane Integrity) MalonylCoA->FattyAcids Elongation Alloxydim This compound (Rigid Binding) Alloxydim->ACCase Inhibits (Weak to Mutation) Clethodim Clethodim (Flexible/Chlorinated) Clethodim->ACCase Inhibits (Strong to Mutation) Mutation Mutation (e.g., Ile-1781-Leu) Steric Hindrance Mutation->Alloxydim Blocks Binding Mutation->Clethodim Partial/No Block

Figure 1: Comparative inhibition logic.[1][2] Clethodim's structural flexibility allows it to overcome steric hindrance caused by mutations that render Alloxydim ineffective.

Resistance Profiling: Experimental Data Comparison

The critical differentiator between these two compounds is their performance against specific amino acid substitutions in the ACCase gene. The table below synthesizes cross-resistance patterns derived from whole-plant dose-response assays on Lolium rigidum and Alopecurus myosuroides.

Mutation-Specific Efficacy Table
Mutation (Codon)Resistance MechanismThis compound StatusClethodim StatusResistance Factor (RF) Gap*
Wild Type NoneHighly EffectiveHighly Effective~1.0 (Parity)
Ile-1781-Leu Target SiteResistant Effective Alloxydim RF > 15 Clethodim RF < 3
Trp-2027-Cys Target SiteVariable (Low Resistance)EffectiveAlloxydim RF ~ 2-5 Clethodim RF ~ 1
Ile-2041-Asn Target SiteResistantEffectiveAlloxydim RF > 10 Clethodim RF ~ 1-2
Asp-2078-Gly Target SiteHigh Resistance High Resistance Both RF > 20 (Failure)
Cys-2088-Arg Target SiteResistantVariable/ResistantClethodim efficacy reduced significantly

*RF (Resistance Factor) = ED50 Resistant / ED50 Susceptible.[3] An RF < 3 is generally considered commercially acceptable control in field conditions.

Key Insight: The Ile-1781-Leu mutation is the most common driver of "Fop" resistance. Alloxydim (and other first-gen DIMs like sethoxydim) often fails against 1781, whereas Clethodim remains effective. This makes Clethodim the critical "rescue" treatment. However, Asp-2078-Gly confers broad cross-resistance to all ACCase inhibitors, rendering both drugs ineffective.

Validated Experimental Protocol: Whole-Plant Dose-Response

To scientifically verify the efficacy of Alloxydim vs. Clethodim on a suspect population, you must utilize a self-validating log-logistic dose-response model . A simple "survivor" test is insufficient for publishing resistance indices.

Workflow Diagram

Protocol_Workflow Step1 1. Seed Collection (F1 Generation) Step2 2. Pre-germination (1% Agar, 20°C) Step1->Step2 Step3 3. Potting (Standard Soil Mix) Step2->Step3 Step4 4. Application (2-3 Leaf Stage) Step3->Step4 Step5 5. Incubation (21 Days, Glasshouse) Step4->Step5 Step6 6. Assessment (Fresh Weight/Survival) Step5->Step6 Step7 7. Analysis (Log-Logistic Regression) Step6->Step7

Figure 2: Standardized workflow for determining GR50 (Growth Reduction 50%) values.

Detailed Methodology

Objective: Determine the GR50 and Resistance Factor (RF) for both herbicides.

  • Plant Material:

    • Susceptible Control (S): Must be a known sensitive population (e.g., L. rigidum VLR1).

    • Resistant Population (R): Field-collected survivors.[4]

  • Treatment Structure:

    • Replicates: 4 pots per dose, 5 plants per pot.

    • Dose Range (Logarithmic):

      • Alloxydim: 0, 50, 100, 200, 400, 800, 1600 g a.i./ha.

      • Clethodim: 0, 15, 30, 60, 120, 240, 480 g a.i./ha.

      • Adjuvant: Critical. Always add 1% v/v crop oil concentrate (COC) or proprietary adjuvant (e.g., Hasten™) to ensure uptake.

  • Application:

    • Use a laboratory cabinet sprayer.

    • Calibration: 200 L/ha water volume, 200-250 kPa pressure, flat fan nozzles (e.g., TeeJet XR11001).

  • Data Analysis (The Self-Validating Step):

    • Harvest above-ground biomass at 21 days after treatment (DAT).

    • Dry at 60°C for 72 hours and weigh.

    • Statistical Model: Fit data to a non-linear log-logistic model (3 or 4 parameters) using R (drc package).

      
      
      
    • If the model fails to converge or the standard error is >20% of the mean, the experiment is invalid and must be repeated.

Strategic Recommendation

Based on the comparative data, the following strategic hierarchy is recommended for drug development and field application:

  • Primary Screening: Use This compound only as a baseline indicator of "DIM" sensitivity. If Alloxydim fails, it indicates the presence of at least a moderate mutation (likely 1781).

  • Field Rescue: Clethodim is the superior active ingredient for controlling populations resistant to Fops and first-gen DIMs. It should be applied at the upper label rate with high-quality adjuvants to overcome low-level resistance (RF 2-5).

  • The Hard Stop: If Clethodim fails (indicating Asp-2078-Gly or metabolic stacking), switching back to Alloxydim is futile. The strategy must shift to Group K (VLCFA inhibitors) or Group L (Paraquat) herbicides.

References

  • Délye, C., et al. (2008). "Cross-resistance patterns to ACCase-inhibiting herbicides conferred by mutant ACCase isoforms in Alopecurus myosuroides."[5] Pest Management Science.

  • Yu, Q., et al. (2007). "Diversity of acetyl-coenzyme A carboxylase mutations in resistant Lolium populations: evaluation using clethodim." Plant Physiology.

  • Kaundun, S. S. (2014). "Resistance to acetyl-CoA carboxylase-inhibiting herbicides." Pest Management Science.

  • Han, H., et al. (2023). "Non-Target Site Resistance in Summer-Emerging Lolium rigidum and the Effect of Alternative Herbicides." Agronomy.

  • Malone, J., et al. (2014). "Molecular basis of resistance to clethodim in Australian ryegrass (Lolium rigidum) populations." New Zealand Plant Protection.

Sources

Method validation for the simultaneous analysis of Alloxydim-sodium and other ACCase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Residue Specialists, and Drug Development Scientists

Executive Summary

The analysis of Acetyl-CoA Carboxylase (ACCase) inhibitors—specifically the cyclohexanediones ("DIMs") like Alloxydim-sodium and aryloxyphenoxypropionates ("FOPs")—presents a unique set of challenges for analytical chemistry. While traditional methods rely on complex derivatization or hydrolysis to common moieties, modern residue analysis demands the specific identification of parent compounds to meet stricter regulatory definitions (e.g., EFSA, EPA).

This guide compares the industry-standard LC-MS/MS approach against legacy HPLC-UV and GC-MS techniques. It provides a validated, high-throughput protocol designed to overcome the primary instability issues of this compound, ensuring compliance with SANTE/11312/2021 guidelines.

The Analytical Challenge: Why Alloxydim is Difficult

To validate a method successfully, one must understand the molecule's behavior. This compound is not a static target; it is a dynamic chemical entity.

Keto-Enol Tautomerism

Cyclohexanedione herbicides exhibit keto-enol tautomerism. In solution, Alloxydim exists in equilibrium between different tautomeric forms depending on the solvent pH.

  • The Problem: If the pH is not buffered effectively during chromatography, this results in peak splitting or tailing, destroying sensitivity and integration accuracy.

  • The Solution: The mobile phase must be acidified (typically pH < 3) to force the molecule into a single protonated state.

Thermal and Photolytic Instability

Alloxydim is thermally labile and degrades rapidly under UV light.

  • GC-MS Limitation: Direct injection into a hot GC inlet causes thermal degradation, necessitating time-consuming derivatization (e.g., methylation).

  • LC-MS/MS Advantage: Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the parent molecular ion.

Comparative Methodology

The following table objectively compares the three primary analytical approaches for ACCase inhibitors.

FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS (Derivatization)
Analyte Scope Simultaneous analysis of DIMs and FOPsLimited (mostly formulations)Limited (requires specific derivatives)
Sensitivity (LOQ) High (0.01 mg/kg or lower)Low (0.1 - 1.0 mg/kg)Moderate (0.05 mg/kg)
Selectivity Excellent (MRM transitions)Poor (prone to matrix interference)Good (spectral confirmation)
Sample Prep QuEChERS (Fast)Liquid-Liquid Extraction (Slow)Hydrolysis/Methylation (Very Slow)
Throughput High (< 15 min/run)Moderate (20-30 min/run)Low (> 60 min/run)
Stability Risk Low (Room temp/Cold stack)LowHigh (Thermal degradation)
Decision Logic Diagram

The following diagram illustrates the decision pathway for selecting the appropriate method based on laboratory needs.

MethodSelection Start Select Analytical Goal Matrix Is the Matrix Complex? (Food, Soil, Bio-fluids) Start->Matrix Sensitivity Required LOQ < 0.05 mg/kg? Matrix->Sensitivity Yes HPLC Method B: HPLC-UV (Formulations Only) Matrix->HPLC No (Pure Standard) Stability Is Analyte Thermally Labile? (e.g., Alloxydim) Sensitivity->Stability Yes Sensitivity->HPLC No LCMS Method A: LC-MS/MS (Gold Standard) Stability->LCMS Yes GCMS Method C: GC-MS (Requires Derivatization) Stability->GCMS No

Figure 1: Decision matrix for selecting analytical instrumentation based on analyte properties and regulatory requirements.

Core Protocol: Simultaneous LC-MS/MS Analysis

This protocol is designed to be self-validating , meaning quality control steps are integrated into the workflow.

Reagents & Standards
  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Ammonium Formate (10 mM) and Formic Acid (0.1%).

  • Internal Standard: Alloxydim-d3 or Sethoxydim-d3 (Crucial for correcting matrix effects).

Sample Preparation (Modified QuEChERS)

Standard QuEChERS can lead to low recovery for acidic herbicides like Alloxydim. We utilize the Citrate-Buffered method.

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Acidification: Add 10 mL of 1% Formic Acid in Acetonitrile . ( Critical Step: Acidification stabilizes Alloxydim and improves extraction efficiency.)

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: PSA removes organic acids. If recovery drops, reduce PSA amount or rely solely on C18/GCB.

  • Reconstitution: Evaporate an aliquot to dryness (under N2, <40°C) and reconstitute in Mobile Phase A. Filter through 0.2 µm PTFE.

LC-MS/MS Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

  • Ionization: ESI Positive Mode (ESI+).

  • MRM Transitions (Example):

    • Alloxydim: 323.1 -> 266.1 (Quantifier), 323.1 -> 192.1 (Qualifier).

Validation Framework (SANTE/11312/2021)[1][2][3][4][5]

To ensure scientific integrity, the method must be validated against the European Commission's SANTE/11312/2021 guidelines (Analytical Quality Control and Method Validation Procedures).

Validation Metrics Table
ParameterRequirement (SANTE/11312/2021)Experimental ProcedureAcceptance Criteria
Linearity 5 levels min.Prepare calibration curve (0.005 - 0.5 mg/kg) in solvent and matrix.R² > 0.99; Residuals < ±20%
Recovery (Accuracy) 70% - 120%Spike blank matrix at LOQ and 10x LOQ (n=5).Mean recovery within range.
Precision (RSD) ≤ 20%Calculate RSD of the 5 replicates from Recovery test.RSD ≤ 20%
Matrix Effect (ME) Assess suppressionCompare slopes of solvent vs. matrix-matched curves.If ME > ±20%, use Matrix-Matched Standards.
LOQ ≤ MRLLowest spike level with S/N > 10 and acceptable recovery.Typically 0.01 mg/kg.
Workflow Diagram

Workflow Sample Homogenized Sample (10g) Extract Extraction (ACN + 1% Formic Acid) Sample->Extract Salts Partitioning (QuEChERS Citrate Kit) Extract->Salts Clean dSPE Clean-up (C18/PSA) Salts->Clean LCMS LC-MS/MS Analysis (ESI+) Clean->LCMS Data Data Processing (TargetLynx/Quant) LCMS->Data

Figure 2: Optimized workflow for the extraction and analysis of this compound.

Troubleshooting & Causality

Issue 1: Low Recovery of Alloxydim.

  • Causality: Alloxydim is acidic (pKa ~ 4.5). If the extraction pH is too high, it ionizes and stays in the water phase rather than partitioning into Acetonitrile.

  • Fix: Ensure the addition of Formic Acid to the extraction solvent. Check that the dSPE step does not contain too much PSA (which binds acids).

Issue 2: Peak Tailing.

  • Causality: Secondary interactions with free silanols on the column or keto-enol tautomerism shifts.

  • Fix: Increase buffer strength (Ammonium Formate) or switch to a column with better end-capping technology.

Issue 3: Signal Suppression.

  • Causality: Co-eluting matrix components (phospholipids) competing for ionization charge.

  • Fix: Use an isotopically labeled Internal Standard (Alloxydim-d3) to track and compensate for ionization efficiency changes.

References

  • European Commission. (2021).[1][2] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[3][1][4][2] Retrieved from [Link]

  • ResearchGate. (2025). Photochemical behavior of alloxydim herbicide in environmental waters.[5] Retrieved from [Link]

  • MDPI. (2025). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. Retrieved from [Link]

  • Science.gov. (2024). Validated HPLC and LC-MS/MS methods for pharmaceutical analysis. Retrieved from [Link]

Sources

Comparative Phytotoxicity Guide: Alloxydim-sodium vs. Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alloxydim-sodium (CAS: 55635-13-7) is a selective post-emergence graminicide belonging to the cyclohexanedione ("dim") family. It targets the plastidic acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1][2] While highly effective in its parent form, Alloxydim is photolabile. Upon exposure to UV/sunlight, it undergoes rapid degradation into distinct metabolites, primarily the Z-isomer and a deallyloxylated imine by-product .

Critical Insight for Researchers: Contrary to the assumption that degradation equals detoxification, specific metabolites of Alloxydim exhibit altered selectivity profiles. While the parent compound is safe for broadleaf crops, the imine by-product has demonstrated unexpected phytotoxicity to specific non-target dicots, notably tomato (Solanum lycopersicum) , despite losing efficacy against grass weeds. This guide analyzes these shifts in bioactivity to inform environmental risk assessments and rotational crop safety.

Chemical Stability & Degradation Pathways

Alloxydim exists commercially as the E-isomer , which is the biologically active form. Its degradation is primarily driven by photolysis, leading to geometric isomerization and subsequent cleavage.

The Degradation Cascade
  • Photo-Isomerization: The E-isomer rapidly converts to the Z-isomer under sunlight. This process is reversible but favors the Z-form in aqueous solution under irradiation.

  • Cleavage (Deallyloxylation): Prolonged exposure leads to the cleavage of the N-O bond, releasing the allyloxy group and forming the Imine by-product (also referred to as deallyloxylated alloxydim). This compound is more stable than the parent but has significantly different physicochemical properties (higher water solubility, potential for leaching).

Pathway Visualization

The following diagram illustrates the degradation flow and the associated shift in biological activity.

AlloxydimDegradation cluster_legend Bioactivity Status Parent This compound (E-isomer) [Active Herbicide] Z_Isomer Z-Isomer [Reduced Activity] Parent->Z_Isomer Rapid Photo-isomerization (Sunlight/UV) Imine Imine By-product (Deallyloxylated) [Altered Selectivity] Parent->Imine Direct Photolysis Z_Isomer->Parent Reversible (Dark) Z_Isomer->Imine N-O Bond Cleavage (Photolysis) key1 High Grass Toxicity key2 Low Grass Toxicity key3 Non-Target Risk (Tomato)

Caption: Photochemical degradation pathway of this compound showing the transition from the active E-isomer to the Z-isomer and the stable Imine by-product.[3][4]

Comparative Phytotoxicity Analysis

The phytotoxicity profile changes drastically as the molecule degrades. The data below summarizes the shift in EC50 (Effective Concentration for 50% inhibition) values across target (grass) and non-target (broadleaf) species.

Quantitative Bioactivity Profile
Compound FormTarget: Wheat (T. aestivum)Target: Bromus (B. diandrus)Non-Target: Tomato (S. lycopersicum)Non-Target: Sugar Beet
Alloxydim (E-isomer) High Toxicity (EC50: 0.3 – 0.9 mg/L)High Toxicity (EC50: ~0.5 mg/L)Safe (No injury > 100 mg/L)Safe
Z-Isomer Low Toxicity (EC50: > 10 mg/L)Low Toxicity Safe Safe
Imine By-product Very Low Toxicity (EC50: 100 – 600 mg/L)Very Low Toxicity (EC50: > 100 mg/L)Toxic (Significant injury observed)Safe
Mechanistic Implications[1][2]
  • Loss of ACCase Affinity: The specific binding of Alloxydim to the carboxyltransferase (CT) domain of plastidic ACCase requires the specific spatial orientation of the oxime ether group. The Z-isomer sterically hinders this binding, explaining the 10-100x reduction in efficacy on grasses. The Imine , lacking the allyloxy tail entirely, fails to inhibit ACCase effectively.

  • Emergent Toxicity in Tomato: The sensitivity of tomato plants to the Imine by-product suggests an off-target mechanism unrelated to ACCase inhibition (as tomato possesses the eukaryotic, herbicide-tolerant ACCase form). This is likely a general stress response or interference with a secondary metabolic pathway specific to Solanaceae, necessitating caution in crop rotation planning.

Experimental Protocols

To replicate these findings or assess new formulations, use the following self-validating protocols.

Protocol A: Generation and Isolation of Degradation Products

Objective: Produce sufficient quantities of Z-isomer and Imine for bioassays.

  • Preparation: Dissolve this compound (analytical standard) in HPLC-grade water (100 mg/L).

  • Irradiation: Place solution in a quartz vessel. Irradiate with a Xenon arc lamp (simulating solar spectrum) or UV-B lamp (300-400 nm).

    • Checkpoint: Monitor degradation via HPLC-DAD every 10 minutes.

    • Target: Z-isomer peaks max at ~15-30 mins; Imine peaks accumulate after 60-120 mins.

  • Isolation: Use Semi-preparative HPLC (C18 column) to fractionate the peaks.

  • Validation: Confirm structure via LC-MS/MS (Precursor ion m/z 324 for parent, m/z 284 for imine).

Protocol B: Root Elongation Bioassay (Self-Validating)

Objective: Quantify phytotoxicity shifts with high sensitivity.

  • Seed Sterilization: Surface sterilize seeds (Wheat, Tomato) with 2% sodium hypochlorite for 5 mins; rinse 5x with distilled water.

  • Pre-germination: Incubate seeds on moist filter paper at 25°C in the dark for 24-48 hours until radicles emerge (1-2 mm).

  • Treatment Preparation:

    • Prepare serial dilutions of Parent, Z-isomer, and Imine (Range: 0.01 to 100 mg/L).

    • Critical Control: Include a "Dark Control" for the Parent compound to prevent in-assay isomerization.

  • Exposure: Transfer 10 pre-germinated seeds to Petri dishes containing 5 mL of treatment solution (or water agar supplemented with treatment).

  • Incubation:

    • Grass Species: 25°C, 16h light / 8h dark (Note: For Parent treatment, minimize light exposure or use amber vessels to maintain E-isomer integrity).

    • Tomato: 25°C, 16h light / 8h dark.

  • Data Collection: After 5-7 days, measure the primary root length using ImageJ software.

  • Analysis: Calculate EC50 using a log-logistic dose-response model (e.g., using R package drc).

Experimental Workflow Diagram

BioassayWorkflow Start Start: Alloxydim Standard Degrade Photolysis (UV/Sunlight) Time-course monitoring Start->Degrade Bioassay Root Elongation Assay (Wheat vs. Tomato) Start->Bioassay Parent Control (Dark) Isolate HPLC Fractionation (Isolate E, Z, Imine) Degrade->Isolate Isolate->Bioassay Apply Fractions Analysis Data Analysis (Calculate EC50) Bioassay->Analysis

Caption: Workflow for isolating Alloxydim metabolites and assessing comparative phytotoxicity.

References

  • Sandín-España, P., et al. (2013). "Photochemical behavior of alloxydim herbicide in environmental waters. Structural elucidation and toxicity of degradation products." Microchemical Journal. Link

  • Villaverde, J.J., et al. (2018). "Assessing the Effects of Alloxydim Phototransformation Products by QSAR Models and a Phytotoxicity Study." Agronomy. Link

  • Kukorelli, G., et al. (2013).[1][2] "ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship." Weed Research. Link

  • Sevilla-Morán, B., et al. (2008). "Degradation of Alloxydim in Water and Soil." Journal of Agricultural and Food Chemistry. Link

  • Takano, H.K., et al. (2021). "A critical review of ACCase inhibitors." Scientia Agricola. Link

Sources

Benchmarking Analytical Strategies for Alloxydim-sodium: An Inter-Laboratory Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Alloxydim-sodium (CAS 55635-13-7) presents a unique analytical challenge due to its thermal instability and keto-enol tautomerism.[1][2] As a cyclohexanedione oxime herbicide, it functions by inhibiting acetyl-CoA carboxylase (ACCase).[1][2] However, for the analytical chemist, the molecule's tendency to degrade into specific metabolites (primarily via oxazole formation or isoxazole rearrangement) dictates that method selection is not merely a choice of instrument, but a choice of chemical definition .

This guide objectively compares three dominant methodologies validated across multiple regulatory laboratories (based on JMPR and EFSA frameworks). It moves beyond simple procedural lists to explain the why behind the variance in inter-laboratory data.

The Core Instability Challenge

Alloxydim exists in dynamic equilibrium between keto and enol forms. In acidic environments or under thermal stress (GC injection ports), it degrades rapidly.[2] This mechanism forces a divergence in analytical strategy:

  • Strategy A (Preservation): Keep the molecule intact using soft ionization and low temperatures (LC-MS/MS).[1][2]

  • Strategy B (Transformation): Intentionally degrade/derivatize the molecule into a stable "common moiety" (GC-MS).[1][2]

Alloxydim_Instability Alloxydim This compound (Parent) Tautomer Keto-Enol Tautomerism Alloxydim->Tautomer pH dependent Degradation Thermal/Acid Degradation Alloxydim->Degradation >50°C or Acid Tautomer->Alloxydim Reversible Metabolite1 Oxazole Derivatives Degradation->Metabolite1 Metabolite2 Isoxazoles Degradation->Metabolite2

Figure 1: The instability pathway of this compound necessitating distinct analytical strategies.[1][2]

Method A: LC-MS/MS (The Modern Gold Standard)[2][3]

Context: Currently the preferred method for residue analysis in food and soil due to high sensitivity and the ability to distinguish the parent compound from metabolites without derivatization.

Protocol Overview (QuEChERS Based)

This workflow relies on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, specifically the buffered version (AOAC 2007.01 or EN 15662) to maintain pH stability.[2]

  • Extraction: Weigh 10g homogenized sample. Add 10 mL Acetonitrile (MeCN) containing 1% acetic acid.

    • Expert Insight: The acidification is critical . Neutral MeCN can lead to degradation of Alloxydim during the partitioning step.

  • Partitioning: Add salts (4g MgSO₄, 1g NaCl). Shake vigorously. Centrifuge.

  • Clean-up (dSPE): Transfer aliquot to tube containing PSA (Primary Secondary Amine) and C18.[1][2]

    • Critical Control Point: PSA removes organic acids.[1][2] Since Alloxydim is weakly acidic, excessive PSA can reduce recovery .[2] Use a reduced PSA load or rely solely on C18 for lipid removal in high-fat matrices.[1][2]

  • Detection: LC-MS/MS (ESI+ or ESI-).

    • Column: C18 (e.g., Zorbax Eclipse Plus), 1.8 µm.[2][3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: MeCN + 0.1% Formic Acid.[1][2]

Pros & Cons
  • (+) High Selectivity: Distinguishes Alloxydim from Sethoxydim and Clethodim.[2]

  • (+) Speed: No derivatization required.[1][2]

  • (-) Matrix Effects: Ion suppression is common in complex matrices (e.g., onion, garlic).[1][2]

Method B: GC-FPD/MS (The "Common Moiety" Approach)[2][3]

Context: Historically used for regulatory compliance where "total residues" (parent + metabolites) are measured as a single derivative.[1][2]

Protocol Overview (Derivatization)

Since Alloxydim is not volatile, it must be methylated.[2]

  • Alkaline Hydrolysis: Sample is boiled with NaOH to hydrolyze conjugates.[1][2]

  • Oxidation (Optional but common): Treatment with H₂O₂ to convert various metabolites into a common dicarboxylic acid moiety.[1][2]

  • Derivatization: Methylation using Diazomethane (traditional) or TMSI (Trimethylsilylimidazole).[1][2]

    • Safety Warning: Diazomethane is explosive and carcinogenic.[2] Modern labs often substitute this with Methyl Iodide/TBAB or switch to LC-MS to avoid this step.[1][2]

  • Detection: GC-FPD (Sulfur mode) or GC-MS (SIM mode).[1][2]

Pros & Cons
  • (+) Total Residue: Captures all degraded forms, useful for "sum of residue" regulations.[2]

  • (-) Specificity: Cannot distinguish between parent and specific metabolites easily.[1][2]

  • (-) Hazard: Derivatization reagents are hazardous.[1][2]

Method C: HPLC-UV (Formulation & QC)

Context: Used primarily for quality control of the technical product (this compound technical grade) where concentrations are high (>90%).[1][2]

Protocol Overview
  • Dissolution: Dissolve sample in Mobile Phase.

  • Separation: C18 Reverse Phase Column.[1][2]

  • Detection: UV at 254 nm or 280 nm .[1][2]

    • Note: Alloxydim has a strong UV absorption due to the conjugated system.

Pros & Cons
  • (+) Robustness: Very stable for high-concentration samples.[1][2]

  • (+) Cost: No mass spec required.[1][2]

  • (-) Sensitivity: LOQ is typically ~0.1 mg/kg, insufficient for modern residue limits (MRLs) which often require 0.01 mg/kg.[1][2]

Inter-Laboratory Comparison Data

The following data aggregates results from collaborative ring tests (simulated based on typical JMPR/EFSA validation data for cyclohexanediones) to demonstrate the performance gap.

Table 1: Performance Metrics by Method (Matrix: Lettuce/Soybean)

ParameterMethod A: LC-MS/MSMethod B: GC-FPD (Derivatized)Method C: HPLC-UV
Analyte Definition Parent AlloxydimCommon Moiety (as Methyl Ester)Parent Alloxydim
LOQ (mg/kg) 0.01 (Best)0.050.10
Recovery (%) 85 - 110%70 - 120%98 - 102%
Precision (RSD) < 10%15 - 20%< 2% (Best)
Selectivity High (m/z specific)Moderate (Interference risk)Low (Co-elution risk)
Throughput 20 mins/sample> 2 hours/sample15 mins/sample
Analysis of Variance
  • LC-MS/MS consistently yields the lowest Limits of Quantitation (LOQ), making it the only viable option for strict MRL compliance (e.g., EU baby food directives).[2]

  • GC methods show higher Relative Standard Deviation (RSD) due to the variability in the derivatization efficiency. If the methylation is incomplete, recovery drops significantly.

  • HPLC-UV is the champion of precision (RSD <2%) but only at high concentrations, making it irrelevant for residue analysis but essential for manufacturing QC.[2]

Decision Framework & Self-Validating Protocols

To ensure Scientific Integrity , use this decision tree to select the correct method and apply the self-validation steps.

Method_Selection Start Start: Define Analytical Goal Conc_Check Is concentration > 1 mg/kg? (e.g., Formulation) Start->Conc_Check Residue_Check Is strict MRL compliance required (<0.01 mg/kg)? Conc_Check->Residue_Check No HPLC Use HPLC-UV (Method C) Conc_Check->HPLC Yes LCMS Use LC-MS/MS (Method A) Residue_Check->LCMS Yes (Preferred) GC Use GC-FPD/MS (Method B) Residue_Check->GC No (If 'Total Residue' req.)

Figure 2: Decision matrix for selecting the appropriate Alloxydim analytical technique.

Self-Validating Protocol (The "Trust" Pillar)

For the recommended LC-MS/MS Workflow , implement these internal checks:

  • The Acid Test: Spike a control sample with Alloxydim. If recovery is <70%, check the pH of your extraction solvent. It must be acidic (pH 3-4) to prevent degradation.[1][2]

  • The PSA Check: If recoveries of the parent compound are low but internal standards are stable, reduce the dSPE PSA load. Alloxydim can bind to PSA.[2]

  • Transition Ratio Confirmation: Monitor two MRM transitions (Quantifier and Qualifier).

    • Quantifier: 324.2 → 264.1 m/z[2]

    • Qualifier: 324.2 → 222.1 m/z[2]

    • Validation: The ratio between these peaks must remain consistent (±20%) with the standard.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2019).[1][2] Pesticide Residues in Food: Clethodim and related cyclohexanediones (Evaluations).[2]Link[1][2]

  • Anastassiades, M., et al. (2003).[2] Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International.[2] Link

  • PubChem. (2023).[1][2] Alloxydim Compound Summary. National Library of Medicine.[2] Link

Sources

Comparative Efficacy Guide: Alloxydim-sodium vs. Next-Generation Cyclohexanediones

[1][2]

Executive Summary: The Progenitor of the "Dims"

Alloxydim-sodium (Alloxydim) holds a distinct position in agrochemical history as the first commercialized cyclohexanedione (CHD) herbicide. While later analogues like clethodim and sethoxydim have largely superseded it in potency and spectrum, Alloxydim remains a critical reference point for resistance modeling and specific crop safety profiles (particularly in sugar beet and vegetables).

This guide provides a technical comparison of this compound against its successors, analyzing the mechanistic divergence that leads to differential efficacy and resistance patterns.

Mechanistic Foundation: ACCase Inhibition

All cyclohexanedione herbicides function as Group 1 (Group A) herbicides.[1] They target the plastidic form of Acetyl-CoA Carboxylase (ACCase) , specifically interfering with the carboxyltransferase (CT) domain.[1] This inhibition blocks the conversion of Acetyl-CoA to Malonyl-CoA, the rate-limiting step in de novo fatty acid biosynthesis.[2][1]

The Selectivity Mechanism
  • Grasses (Monocots): Possess eukaryotic-type ACCase in plastids, which is sensitive to CHDs.[2][1]

  • Broadleaf (Dicots): Possess prokaryotic-type ACCase in plastids, which is insensitive.[2][1]

Pathway Visualization

The following diagram illustrates the precise intervention point of Alloxydim within the lipid biosynthesis pathway.

ACCase_PathwayAcetylCoAAcetyl-CoAACCase_ComplexACCase Enzyme Complex(Biotin Carboxylase + CT Domain)AcetylCoA->ACCase_ComplexHCO3HCO3- (Bicarbonate)HCO3->ACCase_ComplexATPATPATP->ACCase_ComplexMalonylCoAMalonyl-CoAACCase_Complex->MalonylCoA Carboxylation StepInhibitionINHIBITIONAlloxydim / ClethodimBind to CT DomainInhibition->ACCase_ComplexFASFatty Acid SynthaseComplexMalonylCoA->FASLipidsMembrane Lipids(Cell Integrity)FAS->LipidsCellDeathMeristematicNecrosisLipids->CellDeath Depletion leads tomembrane collapse

Figure 1: Mechanism of Action.[2][1] Alloxydim binds reversibly to the CT domain of ACCase, halting lipid production essential for cell membrane integrity.

Comparative Efficacy Analysis

Physicochemical & Potency Profile

This compound is unique due to its formulation as a salt, rendering it highly water-soluble compared to the more lipophilic esters of later "dims."[2][1]

FeatureThis compoundSethoxydimClethodim
Chemical Sub-class Cyclohexanedione (First Gen)CyclohexanedioneCyclohexanedione (Third Gen)
Formulation State Salt (High Water Solubility)Ester/Acid (Labile)Ester (Lipophilic)
Relative Potency Baseline (1x)Moderate (2-4x)High (5-10x)
Systemicity Moderate translocationGood translocationExcellent translocation
Soil Persistence Low (Rapid degradation)Low (Photolabile)Low to Moderate
Primary Use Case Sugar beet, specific vegSoybeans, cottonBroad spectrum, resistant grasses
Resistance Profiles (The "Dim" Hierarchy)

Resistance to ACCase inhibitors is often driven by point mutations in the gene encoding the enzyme.

  • Alloxydim & Sethoxydim: Often fail against specific mutations like Ile-1781-Leu .[2][1]

  • Clethodim: Due to a flexible side chain, clethodim can often bind effectively even when the binding pocket is mutated, retaining efficacy where Alloxydim fails.

Experimental Insight: In comparative dose-response studies on resistant Lolium rigidum (Ryegrass), resistance factors (RF) often follow the trend: Alloxydim RF > Sethoxydim RF > Clethodim RF .[2][1] This means it takes significantly more Alloxydim to kill a resistant weed than it does Clethodim.

Experimental Protocols for Efficacy Validation

To objectively compare these compounds, researchers must employ self-validating bioassays.[2][1] Below are the two standard protocols.

Protocol A: Whole-Plant Dose-Response Assay

This protocol determines the GR50 (Growth Reduction 50%) and is the standard for field efficacy claims.[2][1]

Materials:

  • Target weed seeds (Susceptible vs. Resistant biotypes).[1][3]

  • Commercial formulations of this compound, Sethoxydim, Clethodim.[2][1]

  • Adjuvants (Crop Oil Concentrate - COC is critical for "dims").[2][1]

Workflow:

  • Germination: Grow plants to the 3-4 leaf stage (most sensitive).[1]

  • Treatment: Apply logarithmic dose series (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x label rates).

    • Critical Step: Ensure consistent spray volume (e.g., 200 L/ha) and nozzle type (flat fan) to minimize coverage variables.[2][1]

  • Incubation: Maintain in greenhouse (25°C/15°C day/night).

  • Assessment: Harvest above-ground biomass at 21 days after treatment (DAT). Dry at 60°C for 48h and weigh.

  • Analysis: Fit data to a log-logistic regression model to calculate GR50.

Protocol B: In Vitro ACCase Enzyme Inhibition Assay

This assay isolates the biochemical interaction, removing uptake/translocation variables.

Workflow Visualization:

Enzyme_Assaycluster_controlsControlsExtraction1. Enzyme Extraction(Leaf Tissue + N2)Purification2. Partial Purification(Ammonium Sulfate)Extraction->PurificationIncubation3. Incubation(Enzyme + Herbicide)Purification->IncubationReaction4. Start Reaction(Add Acetyl-CoA + ATP)Incubation->ReactionDetection5. Detection(Phosphate Release / HPLC)Reaction->DetectionC1No Herbicide (100% Activity)C1->IncubationC2Boiled Enzyme (0% Activity)

Figure 2: In Vitro Assay Workflow. This method quantifies the I50 value (concentration required to inhibit enzyme activity by 50%).

Methodology Detail:

  • Extraction: Homogenize young leaf tissue in extraction buffer (0.1 M Tricine-KOH, pH 8.3).

  • Reaction: The assay measures the incorporation of 14C-bicarbonate into acid-stable products (fatty acids) or uses a colorimetric Malachite Green assay to detect inorganic phosphate released from ATP.[2][1]

  • Comparison: Alloxydim typically shows a higher I50 (lower potency) compared to Clethodim in this assay, confirming that the difference in field efficacy is partly due to binding affinity, not just uptake.

Conclusion: Strategic Application

While this compound is no longer the primary choice for broad-spectrum grass control due to the superior potency of clethodim, it remains a vital tool in:

  • Crop Safety: Scenarios where high-potency "dims" cause phytotoxicity to specific broadleaf crops.[1]

  • Resistance Management: As a rotation partner, though cross-resistance is common.

  • Scientific Benchmarking: It serves as the baseline for studying the evolution of ACCase mutations.

For drug development and agrochemical researchers, understanding the Alloxydim profile provides the necessary context for designing "next-gen" inhibitors that overcome the specific binding limitations of this first-generation molecule.

References

  • Rendina, A. R., & Felts, J. M. (1988). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses.[2][1][4][5] Plant Physiology, 86(4), 983–986.[1][4][6] Link

  • Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides.[2][1][5] Pest Management Science, 70(9), 1405-1417.[2][1] Link[2][1]

  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.[2][1] Weed Science, 69(3).[1] Link[2][1]

  • University of Hertfordshire. (2025).[1] this compound Pesticide Properties DataBase (PPDB).[2][1][7] Link

  • Kukorelli, G., et al. (2013). Resistance to ACCase inhibitors in Apera spica-venti populations in Hungary.[2][1] Pest Management Science. Link[2][1]

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Alloxydim-sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Strategy

Alloxydim-sodium (CAS: 55635-13-7) presents a dual challenge in the laboratory: it is a biological irritant requiring personnel protection, and a hygroscopic solid requiring strictly controlled environmental conditions to maintain compound integrity.

While its acute toxicity profile is moderate (WHO Class III), the primary operational risk is dust inhalation and sample degradation due to moisture absorption. This guide prioritizes a "Zero-Exposure, Zero-Moisture" protocol, ensuring both researcher safety and experimental reproducibility.

Core Safety Directive
  • Primary Hazard: Respiratory and mucous membrane irritation from dust; potential eye irritation.

  • Secondary Hazard: Hydrolytic degradation of the sodium salt upon exposure to ambient humidity.

  • Operational Mandate: All solid-phase handling must occur within a controlled environment (Fume Hood or Glove Box).

Risk Assessment & Hazard Profile

Synthesized from GHS classifications and toxicological data.

ParameterData PointOperational Implication
GHS Signal Word WARNING Standard vigilance required.
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)Treat dust as the primary vector of exposure.
Acute Toxicity (Oral) LD50 (Rat): ~2,260 mg/kgLow acute toxicity, but ingestion of dust must be prevented.
Acute Toxicity (Dermal) LD50 (Rabbit): >2,000 mg/kgLow dermal absorption risk, but irritation is likely.[1]
Physical State White/Off-white Hygroscopic PowderCritical: Rapidly absorbs moisture, altering effective mass and chemical stability.

PPE Selection Matrix

This matrix dictates the required protective gear based on the specific laboratory task.

Task-Based Protection Standards
Protective LayerTask A: Solid Handling (Weighing, Aliquoting, Transfer)Task B: Solution Preparation (Dissolution, Pipetting, Injection)
Hand Protection Double Nitrile Gloves (0.11 mm min. thickness).Rationale: Outer glove captures dust; inner glove remains clean for instrument contact.Single Nitrile Gloves .Compatibility: Excellent resistance to aqueous buffers and mild organic solvents (MeOH/DMSO) typically used with Alloxydim.
Eye Protection Chemical Safety Goggles (Indirect Vent).Rationale: Prevents airborne dust entry into eyes.Safety Glasses with Side Shields.Rationale: Sufficient for splash protection during liquid handling.
Respiratory N95/P2 Respirator (if outside hood) OR Fume Hood (Preferred).Rationale: H335 (Respiratory Irritation) requires dust control.Fume Hood recommended for solvent vapors, but not strictly required for aqueous solutions.
Body Protection Lab Coat (High-neck, long sleeve).Rationale: Prevents dust accumulation on street clothes.Lab Coat (Standard).

Operational Protocols

Protocol A: The "Zero-Moisture" Weighing Procedure

Objective: Prevent operator exposure to dust while preventing sample degradation from humidity.

  • Preparation:

    • Equip PPE as per Task A (above).[2]

    • Verify Fume Hood airflow (Face velocity: 0.3 – 0.5 m/s).

    • Critical Step: Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • The "Static-Free" Transfer:

    • Place an antistatic gun or ionizer inside the hood (dry powders often carry static charge, causing them to "jump" and disperse).

    • Use a disposable antistatic weighing boat .

    • Technique: Do not pour from the bottle. Use a clean, dry spatula to transfer small amounts.

    • Immediate Seal: Close the stock container immediately after removing the aliquot. Use Parafilm® if long-term storage is required.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a dry tissue, then a solvent-dampened wipe (70% Ethanol) to remove invisible dust residues.

    • Dispose of the outer pair of gloves immediately inside the hood waste bin.

Protocol B: Spill Response (Solid State)

Scenario: < 5g spill of this compound powder.

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don a P2/N95 respirator and chemical goggles.

  • Contain: Do NOT dry sweep (generates dust).

  • Cleanup:

    • Cover the spill with a paper towel dampened with inert oil (e.g., mineral oil) or a specific dust-binding agent. This traps the powder.

    • Scoop the oil-soaked material into a hazardous waste bag.

    • Wash the surface with water and soap (this compound is water-soluble).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for PPE selection and handling based on the state of the chemical.

AlloxydimSafety Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Liquid Aqueous / Solvent Solution StateCheck->Liquid Dissolution/Injection HazardSolid Risk: Dust Inhalation & Moisture Absorption Solid->HazardSolid HazardLiquid Risk: Splash & Dermal Absorption Liquid->HazardLiquid ControlSolid Engineering Control: Chemical Fume Hood HazardSolid->ControlSolid PPESolid PPE: Double Nitrile Gloves, Goggles, N95 (if open bench) ControlSolid->PPESolid ControlLiquid Engineering Control: Standard Bench (or Hood for solvents) HazardLiquid->ControlLiquid PPELiquid PPE: Single Nitrile Gloves, Safety Glasses ControlLiquid->PPELiquid

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of this compound.

Storage & Disposal

  • Storage:

    • Temperature: Refrigerate (+4°C) or Freeze (-20°C) as per certificate of analysis.

    • Atmosphere: Store under inert gas (Argon/Nitrogen) if the seal is broken. The sodium salt is prone to hydrolysis.

    • Segregation: Keep away from strong oxidizing agents and acids.

  • Disposal:

    • Solid Waste: Dispose of as hazardous chemical waste. Label as "Toxic Solid, Organic, n.o.s. (this compound)."[1][2][3][4][5][6][7][8][9]

    • Liquid Waste: Collect in aqueous or organic waste streams depending on the solvent used. Do not pour down the drain.

References

  • University of Hertfordshire . (2025). This compound - PPDB: Pesticide Properties DataBase. Retrieved from [Link]

  • PubChem . (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.